1-Propanesulfonic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFHTAICRTXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051231 | |
| Record name | 1-Propanesulfonic acid | |
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Molecular Weight |
124.16 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
5284-66-2, 28553-80-2 | |
| Record name | 1-Propanesulfonic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Propanesulfonic acid | |
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| Record name | Propylsulfonic acid | |
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| Record name | 1-Propanesulfonic acid | |
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| Record name | 1-Propanesulfonic acid | |
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| Record name | 1-Propanesulfonic acid | |
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| Record name | Propanesulphonic acid | |
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Foundational & Exploratory
1-Propanesulfonic acid chemical properties and structure
An In-depth Technical Guide to 1-Propanesulfonic Acid: Chemical Properties and Structure
Abstract
This compound (CAS No. 5284-66-2) is a potent organosulfur compound characterized by a propyl chain attached to a sulfonic acid moiety.[1][2] Its strong acidic nature, comparable to mineral acids, makes it a versatile tool in chemical synthesis and various industrial applications.[3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound is an aliphatic sulfonic acid. The structure consists of a three-carbon propane (B168953) backbone with a sulfonic acid group (-SO3H) attached to the terminal carbon.[2] This functional group is responsible for its high acidity and water solubility.[1][2]
The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| CAS Number | 5284-66-2[1][4] |
| Molecular Formula | C3H8O3S[1][4] |
| Molecular Weight | 124.16 g/mol [3][4] |
| IUPAC Name | propane-1-sulfonic acid[4] |
| Canonical SMILES | CCCS(=O)(=O)O[1] |
| InChI | InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6)[1][5] |
| InChIKey | KCXFHTAICRTXLI-UHFFFAOYSA-N[1][5] |
| EC Number | 226-114-2[4] |
Physicochemical Properties
This compound typically appears as a colorless to clear brown or dark brown liquid.[1][5] It is highly soluble in water.[1] Its strong acidity is a defining characteristic, with a predicted pKa of approximately 1.92, making it an effective catalyst in acid-mediated reactions.[1][3]
Table of Physicochemical and Computed Properties:
| Property | Value | Source |
| Appearance | Clear brown to dark brown liquid | [1][5] |
| Density | 1.25 g/mL at 20 °C | [5][6] |
| pKa (Predicted) | 1.92 ± 0.50 | [1][3] |
| Refractive Index (n20/D) | 1.44 - 1.456 | [1][5] |
| Polar Surface Area | 51.75 Ų | [1] |
| #H Bond Acceptors | 3 | [1] |
| #H Bond Donors | 1 | [1] |
| #Freely Rotating Bonds | 2 | [1] |
| ACD/LogP | -0.83 | [1] |
Spectroscopic Data
While detailed spectra are not provided in the search results, spectroscopic techniques are crucial for the characterization of this compound and its derivatives. Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are standard for confirming the structure and purity of the compound.[7][8] For its sodium salt, ¹H NMR, ¹³C NMR, IR, and Raman spectral data are available in databases like ChemicalBook and SpectraBase.[9][10]
Reactivity and Chemical Behavior
The primary reactive center of this compound is the acidic proton of the sulfonic acid group. This strong acidity allows it to act as an effective catalyst in reactions such as esterification and condensation.[3] The compound is stable but may react violently with water.[1] Due to its corrosive nature, it causes severe skin burns and eye damage.[4][11]
The sulfonate group can also participate in nucleophilic substitution reactions, and the propyl chain can be functionalized, making it a valuable intermediate in organic synthesis.[12]
Synthesis of this compound
This compound can be synthesized through various routes. A common laboratory and industrial method involves the sulfonation of propanol (B110389) using agents like sulfur trioxide or chlorosulfonic acid.[2] Another documented method is the oxidation of 1-propanethiol.
Caption: Synthesis workflow for this compound from n-propanethiol.
Experimental Protocol: Synthesis from 1-Propanethiol
This protocol is based on a documented laboratory procedure for the synthesis of this compound.[13]
-
Materials:
-
n-Propanethiol (0.52 g; 6.8 mmol)
-
Dimethyl sulfoxide (0.1 ml; 1.5 mmol)
-
Hydrogen iodide (0.02 ml of a 47 wt. % aqueous solution; 0.13 mmol)
-
Water (10 ml)
-
0.1 N Sodium Hydroxide (B78521) (for titration)
-
-
Procedure:
-
Charge a glass pressure reactor with n-propanethiol, dimethyl sulfoxide, hydrogen iodide, and water.[13]
-
Seal the reactor and pressurize it with air to approximately 100 psig.[13]
-
Heat the reactor to 110°C, at which point the internal pressure will be about 150 psig.[13]
-
Maintain the temperature and stir the contents for 24 hours.[13]
-
After 24 hours, cool the reactor to room temperature and slowly depressurize it.[13]
-
Extract the reactor contents with 25 ml of water.[13]
-
The yield of n-propane sulfonic acid in the aqueous fraction can be determined by titration with a standardized 0.1 N aqueous sodium hydroxide solution. The reported yield for this specific procedure is 47%.[13]
-
Applications in Research and Drug Development
This compound and its derivatives are utilized across multiple scientific and industrial domains. Its strong acidity, stability, and functional group make it a valuable building block and catalyst.[1]
Caption: Key application areas of this compound.
-
Organic Synthesis: It serves as a potent acid catalyst in various organic reactions.[1]
-
Pharmaceuticals: The molecule is a key intermediate in the synthesis of more complex pharmaceutical compounds.[3][12] Sulfonic acids, in general, are used in drug development as counter-ions to form stable and soluble salts of active pharmaceutical ingredients (APIs).[14] Derivatives like 2,3-Dimercapto-1-propanesulfonic acid (DMPS) are used as chelating agents for treating heavy metal poisoning.[15][]
-
Other Industrial Uses: It is also employed in the production of dyes, surfactants, and ion exchange resins, and finds use in electroplating processes.[1]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[4][11] It is classified under GHS05 for corrosion.[5]
-
Personal Protective Equipment (PPE): When handling, suitable protective clothing, chemical-impermeable gloves, goggles, and a face shield are mandatory.[1][5][11] A type ABEK (EN14387) respirator filter may be required.[5]
-
Handling Precautions: Avoid breathing mist, gas, or vapors.[11] Ensure adequate ventilation.[11]
-
First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes and seek medical advice.[1][11] If swallowed, rinse the mouth but do not induce vomiting.[11] If inhaled, move the person to fresh air.[11]
-
Storage: Store in a locked, well-ventilated area designated for combustible corrosive hazardous materials (Storage Class 8A).[5]
Conclusion
This compound is a foundational chemical with significant utility driven by its strong acidic nature and stable structure. For researchers and professionals in drug development, it offers a reliable acidic catalyst and a versatile structural motif for creating complex molecular architectures. Its role as a pharmaceutical intermediate and the application of its derivatives in chelation therapy underscore its importance in the biomedical field. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and industrial settings.
References
- 1. Page loading... [wap.guidechem.com]
- 2. What is this compound - Properties & Specifications [ccount-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C3H8O3S | CID 78938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-丙磺酸 technical, ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 5284-66-2 [chemicalbook.com]
- 7. Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Sodium 1-propanesulfonate(14533-63-2) 1H NMR [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. nbinno.com [nbinno.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-Propanesulfonic Acid from 1-Propanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-propanesulfonic acid from 1-propanethiol (B107717), focusing on various oxidative methods. It includes a comparative analysis of different synthetic protocols, detailed experimental procedures, and an examination of the underlying reaction mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound is a versatile organosulfur compound with applications in various chemical syntheses and as a catalyst. Its synthesis from 1-propanethiol involves the oxidation of the thiol group to a sulfonic acid moiety. This transformation can be achieved using a range of oxidizing agents, each with its own advantages and disadvantages in terms of yield, reaction conditions, and scalability. This guide explores several key oxidative methods, providing a comparative analysis to aid in the selection of the most suitable protocol for a given application.
Comparative Analysis of Synthetic Protocols
The choice of an oxidizing agent is critical in the synthesis of this compound from 1-propanethiol. The following table summarizes the quantitative data for various methods, allowing for a direct comparison of their efficiencies.
| Oxidizing Agent/System | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| Dimethyl Sulfoxide (B87167) (DMSO) / Hydrogen Iodide (HI) | 24 | 110 | 47 | [1] |
| Hydrogen Peroxide (H₂O₂) | Varies | Room Temperature | High (General) | [2][3] |
| Performic Acid (HCOOOH) | 0.25 | 50 | Not Specified | [4] |
| Potassium Permanganate (B83412) (KMnO₄) | Varies | Varies | High (General) | [5] |
Note: "High (General)" indicates that the literature suggests good to excellent yields for the oxidation of thiols to sulfonic acids using this reagent, although a specific yield for 1-propanethiol was not found. "Varies" indicates that the optimal conditions can differ based on the specific substrate and scale of the reaction.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Oxidation using Dimethyl Sulfoxide (DMSO) and Hydrogen Iodide (HI)
This method utilizes air as the primary oxidant, with DMSO and HI acting as a catalytic system.
Procedure: [1]
-
To a glass pressure reactor, add 1-propanethiol (0.52 g, 6.8 mmol), dimethyl sulfoxide (0.1 mL, 1.5 mmol), a 47 wt. % aqueous solution of hydrogen iodide (0.02 mL, 0.13 mmol), and water (10 mL).
-
Seal the reactor and pressurize it with air to approximately 100 psig.
-
Heat the reactor to 110 °C, at which point the internal pressure will be around 150 psig.
-
Maintain the reaction at this temperature for 24 hours with continuous stirring.
-
After 24 hours, cool the reactor to room temperature and slowly depressurize it.
-
Extract the contents of the reactor with 25 mL of water.
-
The yield of this compound can be determined by titration of the aqueous fraction with a standardized solution of sodium hydroxide. A yield of 0.4 g (47%) has been reported for this method.
General Protocol for Oxidation with Hydrogen Peroxide
Hydrogen peroxide is a common and effective oxidizing agent for converting thiols to sulfonic acids. The reaction proceeds through sulfenic and sulfinic acid intermediates.[2][3][6]
General Procedure:
-
Dissolve 1-propanethiol in a suitable solvent (e.g., acetic acid, water, or a mixture thereof).
-
Cool the solution in an ice bath.
-
Slowly add an excess of 30% hydrogen peroxide to the cooled solution with stirring. The reaction is exothermic and the temperature should be carefully monitored.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or other analytical techniques).
-
The product can be isolated by removing the solvent under reduced pressure. Further purification may be necessary.
General Protocol for Oxidation with Performic Acid
Performic acid is a strong oxidizing agent that can be prepared in situ from formic acid and hydrogen peroxide.
General Procedure: [4]
-
Prepare performic acid by carefully adding hydrogen peroxide to formic acid.
-
Add the 1-propanethiol sample to the performic acid solution.
-
Heat the mixture at 50 °C for approximately 15 minutes.
-
Cool the reaction mixture immediately.
-
The product can be isolated by lyophilization or other suitable methods.
General Protocol for Oxidation with Potassium Permanganate
Potassium permanganate is a powerful oxidizing agent that can be used for the vigorous oxidation of thiols to sulfonic acids.[5]
General Procedure:
-
Dissolve 1-propanethiol in a suitable solvent, such as aqueous acetone (B3395972) or acetic acid.
-
Slowly add a solution of potassium permanganate to the thiol solution with vigorous stirring. The reaction is highly exothermic and the temperature should be controlled.
-
Continue the addition until a faint pink color persists, indicating complete oxidation.
-
The manganese dioxide formed as a byproduct can be removed by filtration after treatment with a reducing agent like sodium bisulfite.
-
The this compound can be isolated from the aqueous solution.
Reaction Mechanism and Experimental Workflow
The oxidation of 1-propanethiol to this compound is a stepwise process. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General reaction pathway for the oxidation of 1-propanethiol.
Caption: A typical experimental workflow for the synthesis and purification.
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and the oxidizing agent. Crystallization is a common and effective method for purifying short-chain alkanesulfonic acids.
General Crystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A mixed solvent system, such as an alcohol-ether or alcohol-hydrocarbon mixture, can be effective.
-
If the solution is colored, it can be treated with a small amount of activated carbon and then filtered hot.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can improve the yield of crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR).
¹H NMR (Proton NMR): The proton NMR spectrum of this compound would be expected to show three signals corresponding to the three different types of protons in the propyl chain. The approximate chemical shifts (in ppm, relative to TMS) would be:
-
A triplet for the methyl (CH₃) protons.
-
A multiplet (sextet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group.
-
A triplet for the methylene (CH₂) protons adjacent to the sulfonic acid group.
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum would show three distinct signals for the three carbon atoms of the propyl chain.
Note: Specific chemical shift values can be found in spectral databases such as the one provided by ChemicalBook for Sodium 1-propanesulfonate, which will have a similar pattern for the propyl group.[7]
This guide provides a foundational understanding of the synthesis of this compound from 1-propanethiol. For specific applications, further optimization of the reaction conditions and purification methods may be necessary. It is always recommended to consult the primary literature and conduct thorough safety assessments before performing any chemical synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sodium 1-propanesulfonate(14533-63-2) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of n-Propane Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Propane sulfonic acid (also known as propane-1-sulfonic acid) is an organosulfur compound with the chemical formula CH₃CH₂CH₂SO₃H. As a member of the sulfonic acid family, it is a strong organic acid with applications in catalysis, chemical synthesis, and as a counterion in pharmaceutical formulations. A thorough understanding of its physical properties is crucial for its effective application in research and development. This guide provides a comprehensive overview of the key physical characteristics of n-propane sulfonic acid, supported by detailed experimental protocols and visualizations to facilitate its use in a laboratory setting.
Core Physical Properties
The physical properties of n-propane sulfonic acid are summarized in the table below. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈O₃S | [1][2] |
| Molecular Weight | 124.16 g/mol | [1][2][3][4] |
| Appearance | Clear brown liquid | [3][4] |
| Density | 1.25 g/mL at 20 °C | [3][4] |
| Melting Point | 8 °C | [5][6] |
| Boiling Point | 200.95°C (rough estimate) | [6] |
| Refractive Index | n20/D 1.44 | [3][4] |
| pKa | 1.92 ± 0.50 (Predicted) | [1][7] |
| Solubility | Soluble in water. | [1] |
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the key physical properties of n-propane sulfonic acid.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like n-propane sulfonic acid, which has a melting point near room temperature, a capillary melting point apparatus is commonly used.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of n-propane sulfonic acid (solidified)
-
Thermometer
-
Spatula
Procedure:
-
Ensure the n-propane sulfonic acid sample is solid by cooling it below its expected melting point (e.g., in an ice bath).
-
Using a spatula, crush a small amount of the solid sample into a fine powder.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Insert a calibrated thermometer into the apparatus.
-
Heat the block slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
The melting point is reported as this temperature range.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.
Materials:
-
Thiele tube
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
Fill the Thiele tube with heating oil to a level just above the side arm.
-
Add a few milliliters of n-propane sulfonic acid to the small test tube.
-
Place the capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heating oil level is above the sample.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Determination of Density
The density of a liquid is its mass per unit volume. It can be determined by measuring the mass of a known volume of the liquid.
Materials:
-
Pycnometer (or a graduated cylinder and an analytical balance)
-
Analytical balance
-
Thermometer
-
Sample of n-propane sulfonic acid
Procedure:
-
Carefully clean and dry a pycnometer of a known volume (e.g., 10 mL).
-
Measure the mass of the empty, dry pycnometer on an analytical balance.
-
Fill the pycnometer with n-propane sulfonic acid, ensuring there are no air bubbles. Place the stopper and wipe any excess liquid from the outside.
-
Measure the mass of the filled pycnometer.
-
Record the temperature of the liquid.
-
The mass of the n-propane sulfonic acid is the difference between the mass of the filled and empty pycnometer.
-
Calculate the density using the formula: Density = Mass / Volume.
Determination of pKa
The pKa is a measure of the strength of an acid in solution. For a strong acid like n-propane sulfonic acid, potentiometric titration is a suitable method for pKa determination.
Materials:
-
pH meter with a glass electrode
-
Buret
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of n-propane sulfonic acid of known concentration
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Pipette a known volume of the n-propane sulfonic acid solution into a beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully covered.
-
Fill the buret with the standardized NaOH solution and record the initial volume.
-
Begin titrating by adding small increments of the NaOH solution.
-
After each addition, record the volume of NaOH added and the corresponding pH reading once it stabilizes.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph.
Visualizations
Synthesis of n-Propane Sulfonic Acid
A common laboratory synthesis of n-propane sulfonic acid involves the oxidation of 1-propanethiol. The general workflow for this synthesis is depicted below.
Caption: Experimental workflow for the synthesis of n-propane sulfonic acid.
Logical Workflow for Solubility and Classification
The solubility characteristics of an organic compound can be used to classify it based on its functional groups. The following diagram illustrates the logical steps to classify an acidic compound like n-propane sulfonic acid.
Caption: Logical workflow for the classification of an organic acid.
References
1-Propanesulfonic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Propanesulfonic acid, a versatile organosulfur compound. The document details its fundamental molecular properties, a laboratory-scale synthesis protocol, and its relevance in various scientific applications.
Core Molecular Data
The fundamental quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C3H8O3S | [1][2] |
| Molecular Weight | 124.16 g/mol | [1][2] |
| CAS Number | 5284-66-2 | [1] |
| Appearance | Colorless to pale yellow flakes or crystals | [2] |
| Density | Approximately 1.22 g/cm³ | [2] |
| Melting Point | >180°C | [2] |
| Acidity (pKa) | Predicted at 1.92 | [2] |
Synthesis of this compound: An Experimental Protocol
A common laboratory-scale method for the synthesis of this compound involves the oxidation of n-Propanethiol. The following protocol is a detailed methodology for this synthesis.
Materials:
-
n-Propanethiol (0.52 g; 6.8 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (0.1 ml; 1.5 mmol)
-
Hydrogen iodide (HI) (0.02 ml of a 47 wt. % aqueous solution; 0.13 mmol)
-
Water (10 ml)
-
0.1 Normal aqueous sodium hydroxide (B78521) (for titration)
Equipment:
-
Glass pressure reactor
-
Stirring apparatus
-
Heating mantle or oil bath
-
Extraction funnel
-
Titration setup (buret, flask, etc.)
Experimental Procedure:
-
Reactor Charging : In a glass pressure reactor, combine n-Propanethiol (0.52 g), dimethyl sulfoxide (0.1 ml), hydrogen iodide (0.02 ml of a 47 wt. % aqueous solution), and water (10 ml).[1]
-
Pressurization and Heating : Seal the reactor and pressurize it with air to approximately 100 psig. Heat the reactor to 110°C, at which point the internal pressure should be around 150 psig.[1]
-
Reaction : Maintain the reaction mixture at 110°C for 24 hours with continuous stirring.[1]
-
Cooling and Depressurization : After 24 hours, cool the reactor to room temperature and slowly depressurize it.[1]
-
Extraction : Transfer the contents of the reactor to an extraction funnel and extract the product with 25 ml of water.[1]
-
Quantification : The yield of n-propane sulfonic acid in the aqueous fraction can be determined by titration with a 0.1 Normal aqueous sodium hydroxide solution. A reported yield for this method is approximately 47% (0.4 g).[1]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from n-Propanethiol.
Applications and Relevance in Research and Drug Development
This compound and its derivatives are utilized in various industrial and research applications. Its strong acidic nature makes it a suitable catalyst in organic reactions such as esterification and condensation.[2] In the context of drug development, its structure allows for its incorporation as a functional group into more complex molecules, serving as a key pharmaceutical intermediate.[2]
While direct involvement of this compound in specific signaling pathways is not extensively documented in publicly available literature, sulfonic acid-containing polymers have been shown to exhibit biological activity. For instance, poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS) has demonstrated potent inhibitory effects on angiogenesis, suggesting a potential area for further investigation into the biological roles of smaller sulfonic acid compounds.
References
Solubility of 1-Propanesulfonic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-propanesulfonic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, predicted solubility trends, and a detailed experimental protocol for determining solubility. This guide is intended to empower researchers to generate precise and reliable solubility data for their specific applications in drug development and other scientific endeavors.
Introduction to this compound
This compound (CH₃CH₂CH₂SO₃H) is a strong organic acid belonging to the class of alkanesulfonic acids. Its structure, featuring a polar sulfonic acid head and a nonpolar propyl tail, imparts amphiphilic properties, making its solubility highly dependent on the nature of the solvent. Understanding its solubility is critical for a wide range of applications, including its use as a catalyst, in the synthesis of pharmaceuticals and specialty chemicals, and in the formulation of ionic liquids.
Quantitative Solubility Data
Specific, publicly available quantitative data on the solubility of this compound in a range of organic solvents is scarce. However, based on the principle of "like dissolves like" and qualitative descriptions from various sources, a general solubility profile can be inferred. The sulfonic acid group is highly polar and capable of strong hydrogen bonding, while the propyl group is nonpolar. Therefore, this compound is expected to be more soluble in polar protic and aprotic solvents and less soluble in nonpolar solvents.
For context, related sulfonic acids such as p-toluenesulfonic acid show appreciable solubility in polar solvents like ethanol (B145695) and are less soluble in nonpolar solvents. It is reasonable to expect this compound to follow a similar trend.
Table 1: Predicted and Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Classification | Solvent | Predicted/Qualitative Solubility |
| Polar Protic | Methanol | Readily Soluble |
| Ethanol | Readily Soluble | |
| Polar Aprotic | Acetone | Readily Soluble |
| Ethyl Acetate | Soluble | |
| Dichloromethane | Sparingly Soluble to Insoluble | |
| Nonpolar | Toluene | Sparingly Soluble to Insoluble |
| Hexane | Insoluble |
Note: "Readily Soluble," "Soluble," "Sparingly Soluble," and "Insoluble" are qualitative terms. The actual quantitative solubility should be determined experimentally.
Experimental Protocol for Determining Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or another suitable analytical instrument for quantification.
Experimental Procedure
-
Preparation of the Solid: Ensure the this compound is a fine, uniform powder to facilitate faster dissolution. If necessary, gently grind the solid in a mortar and pestle.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Allow the samples to shake for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. For solvents where settling is slow, centrifugation at the experimental temperature can be used to separate the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed vial to remove any undissolved microparticles.
-
Dilution and Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC).
-
Calculation: The solubility (S) is calculated using the following formula:
S ( g/100 mL) = (C × V_dil × DF) / V_initial × 100
Where:
-
C = Concentration of the diluted sample (g/mL)
-
V_dil = Volume of the diluted sample (mL)
-
DF = Dilution factor
-
V_initial = Initial volume of the filtered supernatant taken for dilution (mL)
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for Solubility Determination of this compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, this guide provides a framework for understanding its expected solubility behavior and a detailed experimental protocol for its precise determination. The provided methodology, based on the reliable shake-flask method, will enable researchers in drug development and other scientific fields to generate the critical data needed to optimize their processes and formulations. The amphiphilic nature of this compound makes its interaction with different solvents a key parameter for its successful application.
1-Propanesulfonic acid pKa and acidity constant
An In-depth Technical Guide to the Acidity of 1-Propanesulfonic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS 5284-66-2) is an organosulfonic acid with the chemical formula C₃H₈O₃S.[1][2] As a sulfonic acid, it is characterized by a sulfur atom bonded to a propyl group, two oxygen atoms via double bonds, and a hydroxyl group. This functional group imparts strong acidic properties to the molecule.[1][3] An understanding of the acid dissociation constant (pKa) and the acidity constant (Ka) of this compound is critical for its application in various fields, including its use as a catalyst in organic synthesis and its role in the production of pharmaceuticals, dyes, and surfactants.[1] In drug development, the ionization state of a molecule, which is dictated by its pKa, significantly influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
Acidity of this compound
The strength of an acid in a solution is quantified by its acid dissociation constant (Ka), which represents the equilibrium constant for the dissociation of the acid into its conjugate base and a proton (H⁺). The pKa is the negative base-10 logarithm of the Ka. A lower pKa value indicates a stronger acid.
The dissociation of this compound in water can be represented as follows:
CH₃CH₂CH₂SO₃H ⇌ CH₃CH₂CH₂SO₃⁻ + H⁺
Quantitative Data
The predicted pKa value for this compound is 1.92.[4][5] From this, the acidity constant (Ka) can be calculated.
| Parameter | Value | Reference |
| pKa | 1.92 (Predicted) | [4][5] |
| Acidity Constant (Ka) | 1.20 x 10⁻² | Calculated |
Note: The Ka value was calculated from the pKa using the formula Ka = 10⁻ᵖᴷᵃ.
Experimental Determination of pKa
The pKa of a compound can be determined through various experimental techniques. The most common and precise methods include potentiometric titration and UV-Vis spectrophotometry.[6][7]
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[7] It involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the analyte while monitoring the pH with a calibrated pH meter.[8][9] The pKa is determined from the inflection point of the resulting titration curve.[6][9]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M sodium hydroxide (B78521) (NaOH) and 0.1 M hydrochloric acid (HCl).[8]
-
Prepare a sample solution of this compound with a concentration of at least 10⁻⁴ M.[7][8]
-
Use a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[8]
-
-
Calibration of pH Meter:
-
Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[8]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the this compound sample solution into a reaction vessel equipped with a magnetic stirrer.[8][9]
-
Immerse the calibrated pH electrode into the solution.[8][9]
-
Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement, especially in neutral to high pH ranges.[7][8]
-
Begin the titration by adding small, incremental volumes of the standardized 0.1 M NaOH solution.[8][9]
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[8][9]
-
Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[8]
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid-shaped titration curve.[6]
-
For higher accuracy, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.
-
Perform a minimum of three titrations to ensure the reliability of the results and calculate the average pKa and standard deviation.[8]
-
UV-Vis Spectrophotometry
Spectrophotometric pKa determination is suitable for compounds that possess a chromophore near the ionization site, leading to a change in the UV-Vis absorption spectrum as a function of pH.[6][10]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound.
-
Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the analyte (e.g., pH 1 to 4 for this compound).
-
-
Determination of Analytical Wavelengths:
-
Record the UV-Vis absorption spectrum of the this compound solution at a very low pH (where it is fully protonated) and a higher pH (where it is fully deprotonated).
-
Identify the wavelength(s) of maximum absorbance difference between the protonated and deprotonated forms.
-
-
Absorbance Measurements:
-
Prepare a series of solutions by adding a small, constant amount of the this compound stock solution to each of the buffer solutions.
-
Measure the absorbance of each solution at the predetermined analytical wavelength(s).
-
-
Data Analysis:
-
Plot the measured absorbance versus the pH of the buffer solutions.
-
The resulting plot will be a sigmoidal curve. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values.
-
Alternatively, the pKa can be determined graphically by plotting log[([A⁻]/[HA])] vs. pH, where the pKa is the pH at which log[([A⁻]/[HA])] = 0. The ratio of the deprotonated form [A⁻] to the protonated form [HA] can be calculated from the absorbance values.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the pKa of this compound using potentiometric titration.
Caption: Workflow for pKa determination via potentiometric titration.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C3H8O3S | CID 78938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. This compound | 5284-66-2 [chemicalbook.com]
- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
The Thermal Degradation of 1-Propanesulfonic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propanesulfonic acid is an organosulfur compound with applications in various industrial and scientific fields. Understanding its thermal stability is crucial for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a summary of the currently available information regarding the thermal degradation of this compound. It is important to note that detailed experimental studies on the specific thermal decomposition pathway and quantitative analysis of degradation products for this compound are not extensively available in publicly accessible literature. Consequently, this document draws upon safety data, information on related sulfonic acid compounds, and general principles of thermal analysis to provide a comprehensive overview.
Thermal Stability and Hazardous Decomposition Products
Safety Data Sheets (SDS) for this compound and its salts provide foundational information regarding its thermal stability. While specific decomposition onset temperatures are not consistently reported, the hazardous products of combustion are clearly identified.[1][2]
Table 1: Hazardous Combustion Products of this compound
| Product | Chemical Formula | Hazard |
| Carbon Monoxide | CO | Toxic, Flammable |
| Carbon Dioxide | CO₂ | Asphyxiant |
| Sulfur Oxides | SOₓ (e.g., SO₂, SO₃) | Toxic, Corrosive |
The sodium salt of this compound has a reported decomposition temperature of approximately 250°C.[3] Another source indicates a decomposition temperature of around 165°C for 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt. While these values pertain to the salts, they suggest that the sulfonic acid group's stability is limited at elevated temperatures. Studies on the hydrothermal stability of sulfonic acids have shown that alkyl sulfonic acids, such as this compound, exhibit greater stability in high-temperature water compared to their aromatic counterparts.[4]
Anticipated Thermal Degradation Pathway
While a definitive, experimentally verified pathway for the thermal degradation of this compound in an inert atmosphere is not available, general chemical principles suggest a likely course of decomposition. The C-S bond and the S-O bonds are expected to be the most labile under thermal stress.
Figure 1. A generalized logical diagram illustrating the expected thermal degradation process of this compound, proceeding from the parent molecule through reactive intermediates to final degradation products upon heating.
Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal degradation of this compound, a combination of thermoanalytical techniques would be employed. The following sections detail the standard experimental protocols for such an investigation.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[5][6][7]
Experimental Protocol for TGA:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the mass of any residue.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures and enthalpies of processes like melting, crystallization, and decomposition.[8]
Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Seal a small, accurately weighed sample (typically 2-5 mg) of this compound in a hermetic aluminum or gold-plated pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Temperature Program: Heat the sample and reference pans at a constant heating rate (e.g., 10°C/min) over a desired temperature range.
-
Data Analysis: The difference in heat flow between the sample and the reference is recorded. Exothermic or endothermic peaks associated with decomposition are analyzed to determine the peak temperature and the enthalpy of decomposition.
Evolved Gas Analysis (EGA)
To identify the gaseous products evolved during thermal degradation, TGA is often coupled with other analytical techniques such as Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).
Figure 2. A schematic of a typical experimental workflow for Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA) to identify thermal degradation products.
Experimental Protocol for TGA-FTIR/MS:
-
Setup: The outlet of the TGA furnace is connected to the gas cell of an FTIR spectrometer or the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the evolved products.
-
TGA Program: A TGA experiment is performed as described in section 3.1.
-
Synchronous Analysis: As the sample is heated and degrades, the evolved gases are continuously swept into the FTIR or MS for analysis. FTIR spectra or mass spectra are collected at regular intervals throughout the TGA run.
-
Data Correlation: The spectral data is correlated with the mass loss events observed in the TGA curve to identify the chemical nature of the volatile products at each stage of decomposition.
Conclusions and Future Work
The available data indicates that this compound will decompose upon heating, producing hazardous gases including oxides of carbon and sulfur.[1] However, there is a notable absence of detailed, quantitative studies on its thermal degradation profile and the specific non-combustion decomposition products.
For professionals in research and drug development, it is recommended that the thermal stability of this compound be experimentally determined under conditions relevant to its intended application. The experimental protocols outlined in this guide provide a robust framework for such an investigation. Future research should focus on performing detailed TGA-MS and TGA-FTIR studies to elucidate the precise degradation pathway and quantify the evolved products, thereby filling a critical knowledge gap for this important chemical compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound SODIUM SALT | 304672-01-3 [chemicalbook.com]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. tainstruments.com [tainstruments.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
CAS Number: 5334-43-0
Abstract
This technical guide provides a comprehensive overview of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides an established synthesis protocol, explores its potential biological activities with a focus on related pyrazole (B372694) derivatives, and lists reputable commercial suppliers. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈N₄ | [1][2] |
| Molecular Weight | 184.20 g/mol | [1] |
| CAS Number | 5334-43-0 | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 132-137 °C | [2] |
| Boiling Point | 402.0 ± 30.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 196.9 ± 24.6 °C | [2] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ethyl acetate (B1210297). | [4] |
| InChI Key | MAKQREKUUHPPIS-UHFFFAOYSA-N | [1] |
| SMILES | Nc1c(C#N)cn(n1)c1ccccc1 | [1] |
Spectral Data
The structural identity of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is confirmed by various spectroscopic techniques.
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃, 300 MHz) | δ = 4.81 (s, 2H, NH₂), 7.40 - 7.55 (m, 5H, Ar-H), 7.57 (s, 1H, pyrazole-H) | [3] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ = 75.6, 114.1, 124.1, 128.8, 129.8, 136.9, 141.2, 150.0 | [3] |
| IR (KBr, cm⁻¹) | ν ≈ 3450-3300 (N-H stretching), 2210 (C≡N stretching) | [5][6] |
| Mass Spectrum (m/z) | Calculated: 184.07; Found: 185.0 [M+H]⁺ | [3] |
Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
The most common and efficient synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile involves the condensation reaction between phenylhydrazine (B124118) and (ethoxymethylene)malononitrile.[3][4] This reaction proceeds with high regioselectivity.[3]
Experimental Protocol
The following is a representative experimental procedure for the synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile:
Materials:
-
Phenylhydrazine
-
(Ethoxymethylene)malononitrile
-
Absolute Ethanol
-
Ethyl acetate
-
Water
-
Silica (B1680970) gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere.[4]
-
Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirring solution.[4]
-
Heat the reaction mixture to reflux and maintain for 4 hours.[4]
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).[4]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile as a solid.[3]
Biological Activity and Potential Applications
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
A closely related series of compounds, 5-amino-1H-pyrazole-4-carboxamide derivatives, have been identified as potent, covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7] The aberrant activation of FGFR signaling is a known driver in various cancers.[7]
FGFR Signaling Pathway
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The binding of Fibroblast Growth Factors (FGFs) to FGFRs on the cell surface triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a downstream signaling cascade, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which ultimately promotes cell growth and survival.[8][9] Covalent inhibitors can form an irreversible bond with the receptor, leading to a sustained blockade of this signaling cascade.[7]
Given the structural similarity, it is plausible that 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile could serve as a valuable scaffold for the development of novel kinase inhibitors. Further research is warranted to elucidate its specific biological targets and mechanism of action.
Suppliers
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is available from several chemical suppliers, including:
-
Sigma-Aldrich: A major supplier of research chemicals.
-
Chem-Impex International: A supplier of fine chemicals and intermediates.
-
US Biological Life Sciences: Offers a range of biochemicals for research.[10]
-
Vibrant Pharma Inc.
-
Apollo Scientific
It is recommended to consult the respective company websites for the most current product availability, purity, and pricing information.
Safety Information
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic compound with established synthetic routes and significant potential for applications in drug discovery, particularly in the development of kinase inhibitors for oncology. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers in its further investigation and application.
References
- 1. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:5334-43-0 | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Chemsrc [chemsrc.com]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-amino-1-phenylpyrazolo-4-carbonitrile suppliers USA [americanchemicalsuppliers.com]
1-Propanesulfonic Acid: A Technical Guide to Safety, Hazards, and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge regarding the safety, hazards, and toxicity of 1-Propanesulfonic acid (CAS No. 5284-66-2). The document is intended for an audience of researchers, scientists, and drug development professionals who may handle or otherwise be exposed to this chemical. The primary identified hazard is its corrosive nature, classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage. Notably, there is a significant lack of quantitative data for acute and chronic systemic toxicity. This guide summarizes the available hazard information, outlines detailed experimental protocols for assessing skin corrosion based on internationally recognized guidelines, and highlights critical data gaps in the toxicological profile of this compound.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Propanesulfonic acid, n-propane sulfonic acid |
| CAS Number | 5284-66-2 |
| Molecular Formula | C₃H₈O₃S |
| Molecular Weight | 124.16 g/mol |
| Chemical Structure | CCCS(=O)(=O)O |
Hazard Identification and Classification
This compound is classified as a hazardous substance due to its corrosive properties. The primary routes of exposure are dermal and ocular contact, with potential for respiratory tract irritation if inhaled.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage[3] |
Hazard Pictogram:
-
(GHS05)[4]
Precautionary Statements
A comprehensive list of precautionary statements is provided by suppliers and safety databases. Key statements include:
| Code | Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| P310 | Immediately call a POISON CENTER or doctor/physician.[6] |
| P405 | Store locked up.[5] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |
Toxicological Data
There is a significant and critical lack of empirical toxicological data for this compound in publicly accessible literature and databases. The primary characterization of its toxicity is inferred from its corrosive properties.
Acute Toxicity
No quantitative data (LD50 or LC50) is available for oral, dermal, or inhalation routes of exposure.
| Route | Species | Value | Reference |
| Oral | Not Reported | No data available | [2][5] |
| Dermal | Not Reported | No data available | [2][5] |
| Inhalation | Not Reported | No data available | [2][5] |
Skin and Eye Effects
The substance is confirmed to be corrosive to skin and eyes. Contact causes severe burns, irreversible tissue damage, and in the case of eye contact, risk of serious damage and blindness.[1][2][3] Ingestion is expected to cause severe swelling and damage to delicate tissues, with a danger of perforation.[7]
Chronic Toxicity and Other Endpoints
No data is available for repeated dose toxicity, carcinogenicity, germ cell mutagenicity, or reproductive toxicity. The toxicological properties have not been fully investigated.[7]
| Toxicological Endpoint | Result | Reference |
| Respiratory or Skin Sensitization | No data available | [2] |
| Germ Cell Mutagenicity | No data available | [2] |
| Carcinogenicity | No data available | [2] |
| Reproductive Toxicity | No data available | [2] |
| STOT-Single Exposure | No data available | [2] |
| STOT-Repeated Exposure | No data available | [2] |
| Aspiration Hazard | No data available | [2] |
Experimental Protocols
Given the classification of this compound as a skin corrosive, the most relevant and modern experimental protocol is the OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method . This non-animal testing approach is widely accepted for regulatory hazard identification.[8]
OECD Test Guideline 431: In Vitro Skin Corrosion
Objective: To identify corrosive chemicals and mixtures, and to sub-categorize them where possible, without the use of live animals. The test determines the potential of a chemical to cause irreversible damage to the skin.[1]
Principle: The test method is based on the premise that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers of the skin.[9] The assay uses a three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the key biochemical and physiological properties of the human epidermis.[1] The test chemical is applied topically to the RhE tissue. Cell viability is then measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt, which is quantified spectrophotometrically.[1][9] A reduction in cell viability below certain thresholds indicates a corrosive potential.[9]
Methodology:
-
RhE Tissue Preparation: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™, SkinEthic™) are cultured on inserts at the air-liquid interface. Tissues are pre-incubated under controlled conditions (37°C, 5% CO₂) to ensure tissue integrity.
-
Test Chemical Application:
-
For liquids like this compound, a sufficient amount (e.g., 25 µL) is applied topically to the surface of the RhE tissue, ensuring uniform coverage.
-
Triplicate tissues are used for each test chemical and for positive and negative controls.
-
-
Exposure Times: The chemical is applied for two distinct exposure periods to allow for sub-categorization:
-
3 minutes
-
1 hour
-
-
Rinsing and Incubation: After the exposure period, the test chemical is carefully removed by rinsing the tissue surface with a buffered saline solution (e.g., PBS). The tissues are then transferred to fresh culture medium and incubated for a post-exposure period of approximately 24 to 48 hours.
-
MTT Viability Assay:
-
Following the post-exposure incubation, tissues are transferred to a solution containing MTT (e.g., 0.3-1.0 mg/mL).
-
The tissues are incubated for approximately 3 hours, during which viable cells metabolize the MTT into a purple formazan precipitate.
-
The formazan is then extracted from the tissue using a solvent (e.g., isopropanol).
-
-
Quantification: The optical density (OD) of the extracted formazan solution is measured using a spectrophotometer (e.g., at 570 nm).
-
Data Interpretation:
-
Cell viability is calculated as a percentage relative to the negative control tissues.
-
The classification is based on the following criteria:
-
Corrosive Sub-category 1A: Mean viability is ≤ 50% after a 3-minute exposure.
-
Corrosive (Sub-cat. 1B/1C): Mean viability is > 50% after 3 minutes, but ≤ 15% after a 1-hour exposure.
-
Non-corrosive: Mean viability is > 15% after a 1-hour exposure.
-
-
Visualizations
Logical Workflow for Hazard Assessment
As there is no available data on the signaling pathways affected by this compound, this diagram illustrates the logical workflow for assessing its primary hazard—skin corrosion—using the OECD 431 protocol.
Caption: Workflow for in vitro skin corrosion testing via OECD Guideline 431.
Conclusion and Data Gaps
This compound is a corrosive chemical that poses a significant hazard upon direct contact, capable of causing severe skin burns and serious eye damage. All handling must be performed with appropriate personal protective equipment and engineering controls. The most significant finding of this technical review is the profound lack of systemic toxicity data. There is no available information on acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, or reproductive effects. For scientists and professionals in drug development, this lack of data means that the full toxicological profile is unknown, and exposure should be minimized until further studies are conducted. The use of validated in vitro testing methods, such as the OECD 431 protocol detailed herein, is the recommended approach for confirming the corrosive properties of this and similar chemicals in a modern, ethical, and scientifically robust manner. Further research is critically needed to characterize the systemic toxicity of this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. iivs.org [iivs.org]
- 6. fishersci.ie [fishersci.ie]
- 7. nucro-technics.com [nucro-technics.com]
- 8. scantox.com [scantox.com]
- 9. In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method | RE-Place [re-place.be]
Methodological & Application
Application Notes & Protocols: 1-Propanesulfonic Acid as an Acid Catalyst in Esterification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-propanesulfonic acid as an efficient acid catalyst for esterification reactions. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate its application in research and development, particularly in the synthesis of esters relevant to the pharmaceutical and chemical industries. This compound offers a viable alternative to traditional mineral acids, often providing high catalytic activity and selectivity.
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide range of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and various chemical intermediates. The reaction typically involves the condensation of a carboxylic acid and an alcohol, a process that is often slow and requires a catalyst to achieve reasonable reaction rates and yields.
Strong acids are commonly employed as catalysts in esterification. While mineral acids like sulfuric acid are effective, they can be highly corrosive and lead to unwanted side reactions. Organic sulfonic acids, such as this compound, have emerged as effective and often milder alternatives. These catalysts can be used in homogeneous or heterogeneous forms, with the latter offering advantages in terms of catalyst recovery and product purification. This document focuses on the application of this compound and related sulfonic acid catalysts in various esterification processes.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on esterification reactions catalyzed by sulfonic acids. This data is intended to provide a comparative reference for reaction conditions and expected outcomes.
Table 1: Esterification of Various Carboxylic Acids with Alcohols using Sulfonic Acid Catalysts
| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Propanoic Acid | 1-Propanol (B7761284) | Sulfuric Acid | 1:10:0.20 | 65 | 3.5 | 96.9 (Yield) | [1][2] |
| Oleic Acid | Ethanol | Sulfonic Acid Functionalized Ionic Liquid | 1:16.5:0.3 (mmol) | 100 | 2 | Not Specified | [3] |
| Palmitic Acid | n-Butanol | MSA/UiO-66 | 3:1 (Alcohol:Acid), 25 g/mol catalyst | 100 | 2 | 99.2 (Conversion) | [4] |
| Acetic Acid | Butanol | Sulfonic acid-functionalized hybrid silicas | Not Specified | 110 | Not Specified | High Activity | [5] |
| Lauric Acid | 2-Ethyl Hexanol | Amberlyst-16 | 1:1.25 | 140 | >5 | >98 (Conversion & Yield) | [6] |
| Propanoic Acid | Ethanol | Fibrous polymer-supported sulphonic acid | 1:1, 1:2, 2:1 | 60, 70, 75 | Not Specified | High Activity | [7][8] |
Table 2: Influence of Reaction Parameters on Esterification of Propanoic Acid with 1-Propanol
| Parameter | Conditions | Effect on Yield | Reference |
| Temperature | 35°C vs 65°C | Yield increases from 83.7% to 96.9% after 210 min | [2] |
| Molar Ratio (Acid:Alcohol) | 1:2.5, 1:5, 1:10 | Increasing alcohol excess increases reaction rate and yield | [1] |
| Catalyst Concentration | 0.06 to 0.20 molar ratio to acid | Higher catalyst concentration increases reaction rate | [1] |
Experimental Protocols
The following protocols are generalized methodologies for conducting esterification reactions using a sulfonic acid catalyst, based on common practices found in the literature.
Protocol 1: General Procedure for Homogeneous Esterification using this compound
This protocol describes a typical batch esterification reaction in a laboratory setting.
Materials:
-
Carboxylic Acid
-
Alcohol (reagent and solvent)
-
This compound (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dean-Stark apparatus (optional, for water removal)
-
Sodium bicarbonate solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and an excess of the alcohol. The molar ratio of alcohol to carboxylic acid can range from 3:1 to 10:1 to shift the equilibrium towards the product.
-
Catalyst Addition: Add this compound as the catalyst. The catalyst loading can be varied, but a typical starting point is 1-5 mol% with respect to the carboxylic acid.
-
Reaction Conditions: Attach a reflux condenser to the flask. If the reaction is sensitive to water, a Dean-Stark trap can be used to remove water as it is formed. Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol used.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a large excess of alcohol was used, it can be removed under reduced pressure using a rotary evaporator.
-
Neutralization: Dilute the residue with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude ester can then be purified by distillation or column chromatography.
Protocol 2: Esterification using a Solid-Supported Sulfonic Acid Catalyst
This protocol outlines the use of a heterogeneous sulfonic acid catalyst, which simplifies catalyst removal.
Materials:
-
Carboxylic Acid
-
Alcohol
-
Solid-supported sulfonic acid catalyst (e.g., sulfonic acid-functionalized silica, Amberlyst resin)
-
Reaction vessel with overhead stirring or magnetic stirring
-
Heating system
-
Filtration apparatus
Procedure:
-
Reaction Mixture: In a suitable reaction vessel, combine the carboxylic acid, the alcohol, and the solid-supported sulfonic acid catalyst.
-
Reaction Conditions: Heat the mixture to the desired temperature with efficient stirring to ensure good contact between the reactants and the catalyst.
-
Monitoring: Monitor the reaction progress by analyzing small aliquots of the liquid phase (after filtering out the catalyst) using GC or HPLC.
-
Catalyst Recovery: Upon completion of the reaction, cool the mixture and separate the catalyst by simple filtration. The catalyst can often be washed with a solvent and reused.
-
Product Isolation: The filtrate, which contains the ester and unreacted starting materials, can be worked up as described in Protocol 1 (neutralization may not be necessary depending on the catalyst's properties) and purified.
Visualizations
Catalytic Cycle of Esterification
The following diagram illustrates the generally accepted mechanism for acid-catalyzed esterification, known as the Fischer esterification.
Caption: Catalytic cycle of Fischer esterification.
Experimental Workflow
The diagram below outlines the general workflow for a typical esterification experiment using this compound as a catalyst.
Caption: General experimental workflow for esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. Esterification of propanoic acid with ethanol, 1-propanol and butanol over a heterogeneous fiber catalyst [kth.diva-portal.org]
- 8. researchgate.net [researchgate.net]
Application Note: 1-Propanesulfonic Acid as an Ion-Pairing Agent for the Reversed-Phase HPLC Analysis of a Basic Drug
Abstract
This application note details a robust and reproducible method for the analysis of a model basic pharmaceutical compound, Metoprolol, using reversed-phase high-performance liquid chromatography (RP-HPLC) with 1-propanesulfonic acid as an ion-pairing agent. The inclusion of this compound in the mobile phase significantly improves the retention and peak shape of the highly polar and basic analyte on a standard C18 column. This method is suitable for routine quality control and purity analysis of Metoprolol in pharmaceutical formulations.
Introduction
Reversed-phase HPLC is a cornerstone of pharmaceutical analysis.[1] However, the analysis of polar and ionizable compounds, particularly basic drugs, can be challenging on conventional non-polar stationary phases.[2] These compounds often exhibit poor retention and asymmetrical peak shapes due to their high polarity and potential for secondary interactions with residual silanols on the silica-based stationary phase.[3]
Ion-pair chromatography (IPC) is a widely used technique to overcome these challenges.[4] It involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte.[5] This neutral complex has a greater affinity for the hydrophobic stationary phase, leading to increased retention and improved peak symmetry.[5]
Alkyl sulfonic acids are common ion-pairing reagents for the analysis of basic compounds.[6] This application note explores the utility of this compound as a short-chain ion-pairing agent for the analysis of Metoprolol, a beta-blocker widely used in the treatment of cardiovascular diseases. The shorter alkyl chain of this compound can offer advantages such as faster column equilibration times and easier column washing compared to longer-chain homologues.
Experimental
Materials and Methods
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).
-
Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition
Chemicals and Reagents:
-
Metoprolol Tartrate reference standard (USP grade)
-
This compound sodium salt (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (85%, analytical grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Conditions for the Analysis of Metoprolol using this compound as an Ion-Pairing Agent.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM this compound sodium salt, pH 3.0 (adjusted with H₃PO₄) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 223 nm |
| Run Time | 15 minutes |
Results and Discussion
The addition of this compound to the mobile phase had a significant impact on the chromatography of Metoprolol. As shown in Table 2, in the absence of the ion-pairing agent, Metoprolol eluted early with significant peak tailing, indicating poor retention and undesirable secondary interactions. Upon the introduction of 20 mM this compound, the retention time of Metoprolol increased substantially, and the peak shape improved dramatically, with the asymmetry factor approaching unity.
Table 2: Comparison of Chromatographic Performance for Metoprolol With and Without this compound.
| Condition | Retention Time (min) | Asymmetry Factor (Tf) | Theoretical Plates (N) |
| Without Ion-Pairing Agent | 2.8 | 2.1 | 1800 |
| With 20 mM this compound | 7.5 | 1.1 | 8500 |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase A (Aqueous Component)
-
Weighing the Ion-Pairing Agent: Accurately weigh 0.3124 g of this compound sodium salt.
-
Dissolving: Transfer the salt into a 100 mL volumetric flask. Add approximately 80 mL of HPLC-grade water and sonicate for 5 minutes or until fully dissolved.
-
pH Adjustment: Allow the solution to cool to room temperature. Adjust the pH to 3.0 by adding drops of 10% (v/v) orthophosphoric acid while monitoring with a calibrated pH meter.
-
Final Volume: Bring the solution to the final volume of 100 mL with HPLC-grade water and mix thoroughly.
-
Filtering: Filter the mobile phase through a 0.45 µm nylon membrane filter before use.
Protocol 2: Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Metoprolol Tartrate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the 50:50 mobile phase mixture.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the HPLC analysis of Metoprolol using this compound as an ion-pairing agent.
Caption: HPLC analysis workflow from preparation to reporting.
Signaling Pathway of Ion-Pairing Chromatography
The diagram below illustrates the principle of ion-pair formation between the analyte (Metoprolol) and the ion-pairing agent (this compound) and its interaction with the stationary phase.
Caption: Mechanism of ion-pair chromatography.
Conclusion
The use of this compound as an ion-pairing agent in reversed-phase HPLC provides an effective and reliable method for the analysis of the basic drug Metoprolol. This approach significantly enhances retention and improves peak shape, allowing for accurate and precise quantification. The developed method is straightforward and can be readily implemented in a quality control laboratory for the routine analysis of pharmaceutical products containing basic active ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. agilent.com [agilent.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Propanesulfonic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-propanesulfonic acid as a catalyst in key organic synthesis reactions. While specific literature detailing the use of this compound is limited, its properties as a strong Brønsted acid suggest its utility in a range of acid-catalyzed transformations. The following protocols for the Biginelli and Pechmann reactions, employing the closely related p-toluenesulfonic acid (p-TsOH), serve as representative examples and a starting point for optimization with this compound.
Overview of this compound in Organic Synthesis
This compound is an organosulfonic acid that is utilized in organic synthesis as a catalyst and a reagent.[1] Its strong acidic nature makes it an effective catalyst for a variety of reactions, including esterification and condensation reactions.[2] In the pharmaceutical industry, sulfonic acids are crucial in the synthesis of active pharmaceutical ingredients (APIs), where they can act as catalysts, helping to create complex molecular structures.[3]
Key Applications:
-
Acid Catalysis: Functions as a homogeneous acid catalyst in reactions such as esterification, condensation, and the synthesis of heterocyclic compounds.
-
Reagent: Can be used as a reactant in specific chemical transformations.
-
Pharmaceutical Intermediate: Its structure allows for incorporation into more complex molecules during drug discovery and synthesis.[2]
Application in Multicomponent Reactions for Heterocycle Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time.[4][5] Acid catalysts are frequently employed to facilitate these transformations.[4] this compound, as a strong acid, is a potential catalyst for various MCRs, including the Biginelli and Pechmann reactions for the synthesis of dihydropyrimidinones and coumarins, respectively. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7]
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, typically catalyzed by an acid.[7] The resulting dihydropyrimidinones (DHPMs) are a class of compounds with a wide range of pharmacological properties.[8]
This protocol describes the synthesis of dihydropyrimidinones using p-toluenesulfonic acid as a catalyst. It is anticipated that this compound can be used similarly, although optimization of catalyst loading and reaction time may be necessary.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (B1235776) (1.0 mmol)
-
Urea (1.5 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)
-
Ethanol (B145695) (5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Add ethanol (5 mL) to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure dihydropyrimidinone.
| Aldehyde | Product | Time (h) | Yield (%) | Reference |
| Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 3 | 92 | [9] |
| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 95 | [9] |
| 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3.5 | 90 | [9] |
| 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 4 | 88 | [9] |
Note: The above data is for reactions catalyzed by p-toluenesulfonic acid and serves as a representative guide. Yields and reaction times may vary with this compound.
Pechmann Condensation for the Synthesis of Coumarins
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions.[10] Coumarins are a significant class of heterocyclic compounds with applications in pharmaceuticals, fragrances, and agrochemicals.[11]
This protocol details the synthesis of a coumarin (B35378) derivative using p-toluenesulfonic acid. This compound is expected to be a viable catalyst for this transformation, potentially requiring adjustments to the reaction conditions for optimal performance.
Materials:
-
Phenol (e.g., Resorcinol) (1.0 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate) (1.1 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol, 20 mol%)
-
Toluene (B28343) (10 mL)
Procedure:
-
To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add the phenol (1.0 mmol), β-ketoester (1.1 mmol), and p-toluenesulfonic acid monohydrate (0.2 mmol).
-
Add toluene (10 mL) to the flask.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure coumarin.
| Phenol | β-Ketoester | Catalyst | Time (h) | Yield (%) | Reference |
| Resorcinol | Ethyl acetoacetate | H₂SO₄ | 0.5 | 85 | [1] |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 2.5 | 97 | [12] |
| Phenol | Ethyl acetoacetate | Methanesulfonic acid | 6 | 78 | [1] |
| α-Naphthol | Ethyl acetoacetate | ZnFe₂O₄ | 1 | 98 | [13] |
Note: This table provides a comparison of different acid catalysts to illustrate the range of conditions and outcomes. The performance of this compound would need to be determined experimentally.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Multicomponent Reactions Accelerated by Aqueous Micelles [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 11. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iiste.org [iiste.org]
- 13. jsynthchem.com [jsynthchem.com]
Applications of 1-Propanesulfonic Acid and its Polymer Derivatives in Electrochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propanesulfonic acid and its polymer derivatives, particularly poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), have garnered significant attention in electrochemical research due to their unique properties. The sulfonic acid group provides high proton conductivity, making these materials suitable for a range of applications, including proton exchange membranes in fuel cells, electrolytes in batteries, components of electrochemical sensors, and as dopants for conducting polymers. This document provides detailed application notes and experimental protocols for the use of these compounds in various electrochemical systems.
I. Proton Exchange Membranes (PEMs) for Fuel Cells
PAMPS-based membranes are explored as alternatives to perfluorinated membranes like Nafion, offering the potential for high proton conductivity and lower cost. They are often prepared as composite or blend membranes to enhance their mechanical and thermal stability.
Quantitative Data of PAMPS-Based Membranes
The following table summarizes key performance metrics for various PAMPS-containing composite membranes, providing a comparative overview for material selection.
| Membrane Composition | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) | Proton Conductivity (S/cm) at 25°C | Reference |
| PVA-PAMPS (1:2 mass ratio) | 1.71 - 1.91 | 136 - 163 | 0.093 - 0.12 | |
| SPEES-AMPS-01 | 1.75 | - | - | |
| SPEES-AMPS-02 | 1.95 | - | - | [1] |
| SPEES-AMPS-03 | 2.17 | - | 0.125 (at 50°C) | [1] |
| PAMPS (cross-linked) | - | - | 0.32 | [2] |
PVA: Poly(vinyl alcohol), SPEES: Sulfonated poly(1,4-phenylene ether-ether-sulfone), AMPS: 2-acrylamido-2-methyl-1-propanesulfonic acid
Experimental Protocols
Protocol 1: Synthesis of Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS)
This protocol describes the free-radical polymerization of AMPS in an aqueous solution.
Materials:
-
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) monomer
-
Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)
-
Deionized (DI) water
-
Nitrogen gas
-
Acetone
Procedure:
-
Dissolve the desired amount of AMPS monomer in DI water in a reaction flask to create a 50 wt% solution.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Prepare a separate initiator solution by dissolving APS or KPS in deionized water.
-
Add the initiator solution to the monomer solution under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-70°C with constant stirring.
-
Maintain the reaction for 2-4 hours. The solution will become viscous as polymerization proceeds.
-
Precipitate the polymer by pouring the viscous solution into a large excess of acetone.
-
Filter the precipitated PAMPS and wash it with fresh acetone.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Preparation of a PVA-PAMPS Composite Membrane
This protocol details the fabrication of a cross-linked composite membrane for fuel cell applications.
Materials:
-
Poly(vinyl alcohol) (PVA)
-
Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS)
-
Glutaraldehyde (B144438) (cross-linker)
-
Hydrochloric acid (HCl) (catalyst)
-
Deionized (DI) water
Procedure:
-
Prepare a PVA solution by dissolving PVA powder in DI water at 90°C with stirring.
-
Prepare a PAMPS solution by dissolving the synthesized PAMPS in DI water.
-
Mix the PVA and PAMPS solutions in the desired mass ratio (e.g., 1:2) and stir until a homogeneous blend is obtained.
-
Add a controlled amount of glutaraldehyde and a few drops of concentrated HCl to the blend solution.
-
Cast the solution onto a clean, flat glass plate.
-
Dry the cast film in an oven at 60°C for several hours to evaporate the solvent and facilitate cross-linking.
-
Peel the resulting membrane from the glass plate and store it in DI water.
Protocol 3: Measurement of Proton Conductivity
This protocol describes the four-probe AC impedance spectroscopy method for determining the proton conductivity of a polymer membrane.
Apparatus:
-
Four-probe conductivity cell
-
Potentiostat with a frequency response analyzer
-
Environmental chamber for temperature and humidity control
Procedure:
-
Cut the prepared membrane into a rectangular strip of known dimensions.
-
Mount the membrane in the four-probe conductivity cell, ensuring good contact between the platinum electrodes and the membrane surface.
-
Place the cell in an environmental chamber and allow it to equilibrate at the desired temperature and relative humidity.
-
Perform an AC impedance measurement over a frequency range (e.g., 1 Hz to 1 MHz) with a small AC voltage amplitude (e.g., 10 mV).
-
Determine the membrane resistance (R) from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the proton conductivity (σ) using the following formula: σ = L / (R * A) where L is the distance between the inner potential-sensing electrodes and A is the cross-sectional area of the membrane.
II. Doping of Conducting Polymers
The sulfonic acid groups in PAMPS can act as dopants for conducting polymers like polyaniline (PANI), enhancing their conductivity and processability, particularly in neutral pH environments.
Quantitative Data of PAMPS-Doped Polyaniline
| Polymer System | Synthesis Method | Conductivity (S/cm) | pH of Measurement | Reference |
| PANI-PAMPSA | Potentiostatic | Varies with thickness | 7 | [3] |
| PANI-PAMPSA | Potentiodynamic | Lower than potentiostatic | 7 | [3] |
Experimental Protocol
Protocol 4: Electrochemical Synthesis of PAMPS-Doped Polyaniline (PANI-PAMPS)
This protocol describes the electrochemical polymerization of aniline (B41778) in the presence of PAMPS.[3]
Materials:
-
Aniline monomer
-
Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS)
-
Sulfuric acid (H₂SO₄) or Perchloric acid (HClO₄)
-
Deionized (DI) water
-
Indium tin oxide (ITO) coated glass or platinum electrode (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl electrode (reference electrode)
Procedure:
-
Prepare the polymerization solution containing aniline, PAMPS, and an inorganic acid (e.g., 0.1 M aniline, 0.1 M PAMPS, and 0.5 M H₂SO₄) in DI water.
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes.
-
Immerse the electrodes in the polymerization solution.
-
Perform electropolymerization using either a potentiostatic (constant potential, e.g., 0.8 V vs. Ag/AgCl) or potentiodynamic (cyclic voltammetry, e.g., sweeping the potential between -0.2 V and 1.0 V vs. Ag/AgCl) method.
-
After the desired polymerization time or number of cycles, remove the working electrode coated with the PANI-PAMPS film.
-
Rinse the film thoroughly with DI water to remove unreacted monomers and excess acid.
-
Dry the film under a stream of nitrogen or in a vacuum desiccator.
III. Electrochemical Sensors
PAMPS-based hydrogels can be used as matrices for immobilizing enzymes in the fabrication of electrochemical biosensors, such as glucose sensors. The hydrogel provides a stable and biocompatible environment for the enzyme and facilitates ion transport.
Experimental Protocol
Protocol 5: Fabrication of a Glucose Biosensor Using a PAMPS-based Hydrogel
This protocol outlines the steps to create a glucose sensor by entrapping glucose oxidase in a PAMPS hydrogel on an electrode surface.
Materials:
-
AMPS monomer
-
N,N'-methylenebis(acrylamide) (MBA) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Glucose oxidase (GOx)
-
Phosphate buffered saline (PBS)
-
Screen-printed carbon electrode (or other suitable electrode)
Procedure:
-
Prepare a pre-gel solution by dissolving AMPS, MBA, and GOx in PBS buffer.
-
Degas the solution with nitrogen for 15 minutes.
-
Add APS and TEMED to the solution to initiate polymerization.
-
Immediately drop-cast a small volume of the pre-gel solution onto the working area of the electrode.
-
Allow the hydrogel to polymerize and cross-link at room temperature in a humid environment for about 30 minutes.
-
Rinse the modified electrode gently with PBS to remove any un-crosslinked material.
-
The sensor is now ready for electrochemical measurements (e.g., cyclic voltammetry or amperometry) in a glucose solution.
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for PAMPS synthesis and composite membrane fabrication.
References
Application Notes and Protocols: 3-(N-morpholino)propanesulfonic acid (MOPS) as a Buffer Component in Biological Assays
Introduction
While the query specified 1-Propanesulfonic acid, it is important to clarify that this compound is a strong acid with a predicted pKa of approximately 1.92, making it unsuitable for use as a biological buffer, which requires a pKa near physiological pH (typically 6.0-8.0).[1][2][3] It is highly likely that the intended compound was 3-(N-morpholino)propanesulfonic acid , commonly known as MOPS . MOPS is a zwitterionic buffer and one of the "Good's buffers" widely utilized in biological and biochemical research.[4][5][6][7][8] This document will provide detailed application notes and protocols for the use of MOPS as a buffer component in biological assays.
MOPS is favored for its pKa of 7.2 at 25°C, which provides excellent buffering capacity in the physiologically relevant pH range of 6.5 to 7.9.[4][5][6][9][10] Its applications are extensive, ranging from cell culture media and protein purification to various enzymatic assays and electrophoresis procedures.[5][10]
Key Properties of MOPS Buffer
A summary of the essential properties of MOPS is presented in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Molecular Formula | C₇H₁₅NO₄S | [7][10] |
| Molecular Weight | 209.26 g/mol | [5][10] |
| pKa (at 25°C) | 7.20 | [5][7][9][10] |
| Useful pH Range | 6.5 - 7.9 | [4][5][9] |
| Appearance | White crystalline powder | [5][9][10] |
| Solubility in Water | High | [8][10] |
| Metal Ion Binding | Minimal | [4][5] |
| UV Absorbance | Low in the UV range | [5] |
Applications in Biological Assays
MOPS is a versatile buffer compatible with a wide array of biological experiments:
-
Enzyme Assays: Its stable, near-neutral pH range is ideal for many enzymatic reactions, ensuring optimal enzyme activity and stability.[5][6][9][10] MOPS exhibits minimal interference with enzymatic activity.[9]
-
Protein Purification and Electrophoresis: MOPS is frequently used in chromatography and has been recommended for polyacrylamide gel electrophoresis due to its consistent buffering capacity.[5][7][10]
-
Cell Culture: It is a common component in cell culture media, where it helps maintain a stable pH environment necessary for cell viability and growth.[5][10]
-
Nucleic Acid Studies: Due to its low UV absorbance, MOPS is highly compatible with spectrophotometric assays and is used in RNA electrophoresis.[5]
Experimental Protocols
Below are detailed protocols for the preparation and use of MOPS buffer in common biological assays.
Protocol 1: Preparation of a 1 M MOPS Stock Solution (pH 7.2)
This protocol describes the preparation of a sterile 1 M MOPS stock solution, which can be diluted to the desired working concentration for various assays.[6]
Materials:
-
MOPS (free acid, ≥99% purity)
-
High-purity water (e.g., deionized or Milli-Q)
-
10 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter and probe
-
Sterile filtration unit (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Weigh out 209.26 g of MOPS (free acid) and add it to a beaker containing approximately 800 mL of high-purity water.
-
Stir the solution until the MOPS is completely dissolved.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH probe into the solution.
-
Slowly add 10 M NaOH dropwise to adjust the pH to 7.2. Monitor the pH closely.
-
Once the pH is stable at 7.2, transfer the solution to a 1 L graduated cylinder.
-
Add high-purity water to bring the final volume to 1 L.
-
Sterilize the solution by passing it through a 0.22 µm filter unit.
-
Store the sterile 1 M MOPS stock solution in a clearly labeled bottle at 4°C.[6]
Protocol 2: General Spectrophotometric Enzyme Assay
This protocol outlines a generalized workflow for a typical spectrophotometric enzyme assay using a MOPS-based buffer. The specific concentrations of enzyme, substrate, and cofactors should be determined empirically.
Materials:
-
1 M MOPS stock solution (pH 7.2)
-
Enzyme of interest
-
Substrate
-
Cofactors (if required)
-
High-purity water
-
Spectrophotometer and cuvettes (or 96-well plate and plate reader)
Procedure:
-
Prepare Assay Buffer: Dilute the 1 M MOPS stock solution to the desired final working concentration (e.g., 50 mM) in high-purity water. Verify that the pH is correct at the intended assay temperature.
-
Reaction Setup: In a cuvette or a well of a 96-well plate, combine the assay buffer, substrate, and any necessary cofactors.
-
Temperature Equilibration: Pre-incubate the reaction mixture at the optimal temperature for the enzyme for 5-10 minutes.
-
Initiate Reaction: Add the enzyme solution to the mixture to start the reaction.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer (or the plate in the plate reader) and begin measuring the change in absorbance at the appropriate wavelength over time.
Protocol 3: Kinase Assay Using a MOPS-Based Buffer
This protocol provides a general workflow for a kinase assay using a MOPS-based buffer and radiolabeled ATP.[6]
Materials:
-
Kinase Assay Buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM MgCl₂, 1 mM DTT)
-
Purified Kinase
-
Substrate (peptide or protein)
-
10X ATP Mix (1 mM ATP supplemented with γ-³²P-ATP)
-
Phosphocellulose paper squares
-
75 mM Phosphoric acid wash solution
-
Scintillation counter and vials
Procedure:
-
Set up the reaction tubes on ice.
-
For each reaction, add the Kinase Assay Buffer, substrate to the final desired concentration, and purified kinase. Add high-purity water to bring the volume to 90 µL.
-
Pre-incubate the tubes in a water bath at 30°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the 10X ATP Mix and mix gently.
-
Incubate at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by spotting 75 µL of the reaction mixture onto a labeled phosphocellulose paper square.
-
Immediately place the paper in a large beaker containing 75 mM phosphoric acid and wash for 5 minutes with gentle stirring.
-
Repeat the wash three more times with fresh phosphoric acid.
-
Perform a final wash with acetone to dry the paper.
-
Place the dried paper square into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.[6]
Concluding Remarks
MOPS is a reliable and versatile zwitterionic buffer that is well-suited for a multitude of biological and biochemical applications. Its pKa near physiological pH, minimal interaction with metal ions, and low UV absorbance make it an excellent choice for maintaining stable pH conditions in sensitive assays. When preparing MOPS buffer, it is advisable to avoid autoclaving as it can lead to degradation; sterile filtration is the recommended method of sterilization.[4] By following the provided protocols, researchers can effectively utilize MOPS to achieve reproducible and accurate results in their experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 5284-66-2 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. biocompare.com [biocompare.com]
- 5. MOPS Buffer [advancionsciences.com]
- 6. benchchem.com [benchchem.com]
- 7. MOPS - Wikipedia [en.wikipedia.org]
- 8. interchim.fr [interchim.fr]
- 9. rpicorp.com [rpicorp.com]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols for Supported Sulfonic Acid Catalysts using 1-Propanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, characterization, and application of supported sulfonic acid catalysts derived from 1-propanesulfonic acid precursors. The methodologies outlined are applicable to various porous supports, with a focus on silica-based materials, and are intended to guide researchers in developing robust and reusable solid acid catalysts for organic synthesis.
Introduction
Supported sulfonic acid catalysts are a class of heterogeneous catalysts that offer significant advantages over their homogeneous counterparts, such as ease of separation, reusability, and reduced corrosivity. By immobilizing sulfonic acid groups onto a solid support, the catalytic activity of a strong Brønsted acid is combined with the practical benefits of a solid material. This compound functional groups are commonly introduced onto supports like silica (B1680970) gel, SBA-15, and other mesoporous materials to create highly active and stable catalysts for a variety of acid-catalyzed reactions, including esterification, alkylation, and condensation.[1][2]
This document details the preparation of such catalysts via post-synthesis grafting of a sulfur-containing organosilane followed by oxidation, and a direct co-condensation method. It also provides protocols for the characterization of the synthesized catalysts and their application in two representative reactions: the esterification of fatty acids and the benzylation of aromatic compounds.
Catalyst Preparation Protocols
There are two primary methods for the synthesis of supported this compound catalysts: post-synthesis grafting and direct synthesis (co-condensation).
Method 1: Post-Synthesis Grafting of this compound Groups
This method involves the functionalization of a pre-synthesized porous support, typically silica, with 3-mercaptopropyl)trimethoxysilane (MPTMS), followed by the oxidation of the thiol groups to sulfonic acid groups.
Experimental Workflow for Post-Synthesis Grafting
References
Application Notes and Protocols: The Role of 1-Propanesulfonic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propanesulfonic acid is a strong organic acid belonging to the class of alkanesulfonic acids.[1] Its potent acidic nature, comparable to that of mineral acids, makes it an effective catalyst in a variety of organic reactions crucial for the synthesis of pharmaceutical intermediates.[2] This document provides detailed application notes and protocols for the use of this compound and its derivatives as catalysts in key pharmaceutical synthetic routes, with a particular focus on esterification and condensation reactions.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a catalyst for:
-
Esterification Reactions: It is used to catalyze the formation of esters from carboxylic acids and alcohols, a common step in the synthesis of prodrugs and other pharmaceutical intermediates.[2][3]
-
Condensation Reactions: this compound can facilitate condensation reactions, which are vital for constructing the complex molecular frameworks of many active pharmaceutical ingredients (APIs).[4]
-
Protection and Deprotection Reactions: While less common than other sulfonic acids like methanesulfonic acid, it can potentially be used in the protection and deprotection of functional groups during multi-step syntheses.
Data Presentation: Catalytic Efficiency in Esterification
The catalytic activity of sulfonic acids is a key factor in their application. The following table summarizes the comparative reaction rates for the esterification reaction using propanone 1,3-disulfonic acid, a derivative of this compound, against other common acid catalysts.
| Catalyst | Relative Reaction Rate | First-Order Rate Constant (k) |
| Propanone 1,3-disulfonic acid | ~1.85x faster than H₂SO₄ | Significantly higher |
| Propanone 1,3-disulfonic acid | ~1.30x faster than CH₃SO₃H | Higher |
| Methanesulfonic acid | Slower than Propanone 1,3-disulfonic acid | Lower |
| Sulfuric acid | Slower than Propanone 1,3-disulfonic acid | Lower |
Data adapted from a patent describing the use of propanone 1,3-disulfonic acid as an esterification catalyst. The exact rate constants were not provided, but the relative rates were highlighted.[3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate - A Key Intermediate of Olmesartan (B1677269) Medoxomil
This protocol describes the esterification of 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid using this compound as a catalyst. This intermediate is crucial in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor antagonist used to treat high blood pressure.[2][5][6][7]
Reaction Scheme:
Caption: Acid-catalyzed esterification of the imidazole (B134444) carboxylic acid.
Materials:
-
4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid
-
Anhydrous Ethanol
-
This compound
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask, add 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid (1 equivalent).
-
Add a sufficient amount of anhydrous ethanol to dissolve the carboxylic acid.
-
Add a catalytic amount of this compound (e.g., 0.05 equivalents) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate can be further purified by recrystallization or column chromatography. A reported yield for a similar esterification using thionyl chloride was 92%.[8]
Visualizations
Logical Workflow for Acid-Catalyzed Esterification
The following diagram illustrates the general workflow for a Fischer esterification reaction catalyzed by this compound.
Caption: General workflow for Fischer esterification.
Overall Synthesis Workflow of Olmesartan Medoxomil
This diagram outlines the key steps in the industrial synthesis of Olmesartan Medoxomil, highlighting the position of the esterification step for the key intermediate.
Caption: Key stages in the synthesis of Olmesartan Medoxomil.
Conclusion
This compound and its derivatives are effective and versatile catalysts for key transformations in the synthesis of pharmaceutical intermediates. Their strong acidity and organic nature offer advantages in various reaction setups. The provided protocol for the synthesis of a key Olmesartan Medoxomil intermediate serves as a practical example of its application in esterification reactions. Researchers and drug development professionals can leverage the catalytic properties of this compound to develop efficient and scalable synthetic routes for a wide range of pharmaceutical compounds.
References
- 1. METHOD FOR SYNTHESIZING VALSARTAN - Patent 3822259 [data.epo.org]
- 2. jocpr.com [jocpr.com]
- 3. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of olmesartan intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
- 8. CN102079747A - Olmesartan medoxomil key intermediate, synthesis method thereof and method for synthesizing olmesartan medoxomil from same - Google Patents [patents.google.com]
Application Notes and Protocols for Surface Modification with 3-(trihydroxysilyl)-1-propanesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(trihydroxysilyl)-1-propanesulfonic acid (THS-PSA) is a bifunctional organosilane that is becoming increasingly important for the surface modification of a wide range of materials. Its unique structure, featuring a trihydroxysilyl group for covalent attachment to inorganic substrates and a sulfonic acid group, imparts desirable properties such as hydrophilicity, ion-exchange capabilities, and catalytic activity to the modified surfaces.[1]
The trihydroxysilyl end of the molecule readily reacts with surface hydroxyl groups present on materials like glass, silicon, and various metal oxides, forming stable siloxane bonds.[1] The propylsulfonic acid tail then extends from the surface, creating a highly acidic and hydrophilic environment. This dual functionality makes THS-PSA a versatile tool for researchers in fields ranging from materials science and catalysis to drug delivery and diagnostics.
Key Properties of 3-(trihydroxysilyl)-1-propanesulfonic acid:
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀O₆SSi | [2] |
| Molecular Weight | 202.26 g/mol | [2] |
| Appearance | Typically supplied as a 30-35% solution in water | [3] |
| Key Functional Groups | Trihydroxysilyl (-Si(OH)₃), Sulfonic Acid (-SO₃H) | [1] |
Applications
The unique properties of THS-PSA lend themselves to a variety of applications in research and development:
-
Enhanced Hydrophilicity: Surfaces modified with THS-PSA exhibit a significant increase in hydrophilicity due to the presence of the sulfonic acid groups. This is beneficial for improving the wettability of materials, reducing non-specific protein adsorption in biomedical devices, and enhancing performance in microfluidic applications.
-
Solid Acid Catalysis: The sulfonic acid groups create a strongly acidic surface, enabling the use of THS-PSA modified materials as solid acid catalysts. These catalysts are easily recoverable and can be used in a variety of organic reactions, such as esterification and hydrolysis.
-
Ion Exchange and Separation: The negatively charged sulfonate groups can act as cation exchange sites. This property is valuable in the development of materials for chromatography, water purification, and the separation of charged biomolecules.
-
Proton Conduction: The sulfonic acid moieties facilitate proton transport, making THS-PSA a candidate for modifying electrode surfaces in fuel cells and other electrochemical devices.[1]
-
Biomaterial Functionalization: THS-PSA can be used to modify the surface of biomaterials to improve their biocompatibility and to provide anchor points for the immobilization of proteins, enzymes, or drugs.[4]
Experimental Protocols
The following protocols provide a general framework for the surface modification of common substrates with THS-PSA. Optimization of parameters such as concentration, reaction time, and temperature may be necessary for specific applications.
Safety Precautions
3-(trihydroxysilyl)-1-propanesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[5][6] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Protocol 1: Surface Modification of Silica (B1680970) Particles (e.g., SBA-15)
This protocol is adapted from a procedure for treating mesoporous silica.
Materials:
-
Silica particles (e.g., SBA-15)
-
3-(trihydroxysilyl)-1-propanesulfonic acid (30-35% solution in water)
-
Deionized water
-
Round-bottom flask
-
Rotary evaporator
-
Centrifuge
-
Oven
Procedure:
-
Pre-treatment: Dry the silica particles in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Solution Preparation: Prepare an aqueous solution of THS-PSA. The concentration can be varied, but a starting point is a molar ratio of Si (from silica) to THS-PSA of 10:1.
-
Reaction:
-
Place the dried silica particles in a round-bottom flask.
-
Add the THS-PSA solution to the flask.
-
Attach the flask to a rotary evaporator and rotate the mixture at 80°C (353 K) for 45 minutes.
-
-
Washing:
-
After the reaction, transfer the mixture to centrifuge tubes.
-
Centrifuge the particles and discard the supernatant.
-
Resuspend the particles in deionized water and centrifuge again. Repeat this washing step three times.
-
Perform a final wash with ethanol to aid in drying.
-
-
Drying: Dry the functionalized silica particles in an oven at 110°C (383 K) for 18 hours.
Workflow for Silica Particle Modification:
Protocol 2: Surface Modification of Flat Substrates (e.g., Glass Slides, Silicon Wafers) by Dip-Coating
Materials:
-
Glass slides or silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood.) or RCA-1 clean (5:1:1 DI water: 27% NH₄OH: 30% H₂O₂)
-
Deionized water
-
Anhydrous toluene (B28343) or ethanol
-
3-(trihydroxysilyl)-1-propanesulfonic acid (30-35% solution in water)
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrates in Piranha solution for 15-30 minutes or RCA-1 solution at 75°C for 15 minutes to clean and generate surface hydroxyl groups.
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates under a stream of nitrogen and then in an oven at 120°C for at least 30 minutes.
-
-
Solution Preparation: Prepare a 1-5% (v/v) solution of THS-PSA in anhydrous toluene or ethanol.
-
Dip-Coating:
-
Immerse the cleaned and dried substrates in the THS-PSA solution for 2-4 hours at room temperature. For a more robust layer, this can be done at an elevated temperature (e.g., 60-80°C).
-
Ensure the container is sealed to prevent solvent evaporation and moisture ingress.
-
-
Rinsing:
-
Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene or ethanol to remove any physisorbed silane (B1218182).
-
Dry the substrates under a stream of nitrogen.
-
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and cross-linking.
Logical Relationship of Dip-Coating Process:
Characterization of Modified Surfaces
Successful surface modification can be confirmed using a variety of surface-sensitive analytical techniques.
| Technique | Information Obtained | Expected Result for THS-PSA Modification |
| Contact Angle Goniometry | Surface hydrophilicity/hydrophobicity | A significant decrease in the water contact angle, indicating a more hydrophilic surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Appearance of sulfur (S 2p) and silicon (Si 2p) peaks confirming the presence of the silane. |
| Ellipsometry | Thickness of the deposited film | Measurement of a thin film (typically 1-2 nm for a monolayer) on the substrate surface. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | Can reveal changes in surface morphology after modification. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups | Appearance of peaks corresponding to S=O stretching in the sulfonic acid group. |
Representative Quantitative Data for Silane-Modified Surfaces:
The following table provides representative data for changes in surface properties after modification with organosilanes. While the exact values for THS-PSA may vary depending on the substrate and reaction conditions, the trends will be similar.
| Substrate | Silane | Water Contact Angle (Before) | Water Contact Angle (After) | Film Thickness (Ellipsometry) |
| Silicon Wafer | (3-Aminopropyl)triethoxysilane | ~30-40° | ~60-70° | ~1-2 nm |
| Glass Slide | Octadecyltrichlorosilane | <10° | >100° | ~2-3 nm |
| Silicon Wafer (Expected) | THS-PSA | ~30-40° | <20° | ~1-2 nm |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Hydrophilic surface after modification | Incomplete reaction or removal of the silane layer. | Ensure the substrate is properly cleaned and hydroxylated. Increase reaction time or temperature. Use anhydrous solvents. |
| Inconsistent results | Variations in humidity, solution age, or substrate cleanliness. | Work in a controlled environment (e.g., glove box or dry air). Prepare fresh silane solution before each use. Standardize the substrate cleaning procedure. |
| Visible aggregates on the surface | Polymerization of the silane in solution. | Prepare the silane solution immediately before use. Ensure the use of anhydrous solvents. Consider using a lower concentration of silane. |
By following these guidelines and protocols, researchers can effectively utilize 3-(trihydroxysilyl)-1-propanesulfonic acid to tailor the surface properties of materials for a wide range of advanced applications.
References
- 1. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. | Semantic Scholar [semanticscholar.org]
- 6. qd-uki.co.uk [qd-uki.co.uk]
Analytical Techniques for the Quantification of 1-Propanesulfonic Acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propanesulfonic acid is a chemical intermediate and a counter-ion used in the pharmaceutical industry. Its accurate quantification is crucial for process control, quality assurance of drug substances, and stability studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Capillary Electrophoresis (CE).
Analytical Techniques Overview
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV or conductivity detection is a versatile and widely used technique. Ion-pair reversed-phase chromatography is particularly suitable for retaining and separating this highly polar analyte.
-
Ion Chromatography (IC) with suppressed conductivity detection offers high selectivity and sensitivity for the analysis of ionic species like this compound.
-
Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged molecules. It offers rapid analysis times and minimal sample consumption.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analytical methods described in this document.
| Analytical Technique | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Correlation Coefficient (r²) |
| Ion-Pair HPLC | UV Detection | ~ 0.5 µg/mL | ~ 1.5 µg/mL | 1.5 - 100 µg/mL | > 0.999 |
| Ion Chromatography | Suppressed Conductivity | 8.6 ng/mL | 28.7 ng/mL | 0.05 - 10 mg/L | > 0.999 |
| Capillary Electrophoresis | Indirect UV Detection | ~ 1 µg/mL | ~ 3 µg/mL | 3 - 200 µg/mL | > 0.998 |
Experimental Protocols
Quantification of this compound by Ion-Pair HPLC with UV Detection
This protocol describes a robust method for the quantification of this compound using ion-pair reversed-phase HPLC with UV detection. This method is suitable for the analysis of this compound in bulk drug substances and pharmaceutical formulations.
The Role of 1-Propanesulfonic Acid in Polymerization Reactions: Applications and Protocols
Application Note
The primary role of the 1-propanesulfonic acid functional group in polymerization is realized through its incorporation into the versatile monomer, 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS). This highly polar, ionic monomer is a cornerstone in the synthesis of functional polymers with tailored properties for a wide array of applications, from industrial processes to advanced biomedical technologies. The presence of the sulfonic acid group (-SO₃H) imparts unique characteristics to the resulting polymers, collectively known as poly(2-acrylamido-2-methyl-1-propanesulfonic acid) or PAMPS.
The sulfonic acid moiety is a strong acid, meaning it readily deprotonates in aqueous solutions. This feature is central to the functionality of PAMPS-based materials. The key properties endowed by the this compound group include:
-
High Hydrophilicity and Superabsorbency: The ionic nature of the sulfonate group leads to strong interactions with water molecules, making PAMPS and its copolymers highly soluble in water and capable of absorbing significant amounts of aqueous fluids. This property is leveraged in the production of superabsorbents and hydrogels.[1]
-
Exceptional Ionic Conductivity: The mobile protons of the sulfonic acid groups make PAMPS an excellent proton conductor. This has led to its extensive use in the development of proton exchange membranes (PEMs) for fuel cells, where it can enhance performance, sometimes exceeding that of conventional materials like Nafion.[2][3]
-
pH-Sensitivity: The degree of ionization of the sulfonic acid group is influenced by the pH of the surrounding environment, allowing for the design of "smart" polymers that respond to pH changes.[1] This is particularly useful in drug delivery systems and sensors.
-
Enhanced Thermal and Chemical Stability: Polymers incorporating AMPS often exhibit good thermal stability and resistance to chemical degradation, making them suitable for applications in harsh environments.[2][3]
-
Biomedical Activity: Research has shown that PAMPS and related sulfonic acid polymers can act as potent inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. This suggests potential applications in cancer therapy.[4]
Due to these properties, polymers derived from AMPS are utilized in diverse fields such as water treatment, personal care products, enhanced oil recovery, construction chemicals, and as materials for fuel cells and various biomedical devices.[1][5]
Data Presentation
The following tables summarize key quantitative data related to the performance of polymers incorporating this compound functionalities.
Table 1: Physicochemical Properties of AMPS-based Proton Exchange Membranes
| Polymer System | Proton Conductivity (S/cm) | Temperature (°C) | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) | Reference |
| SP-PMPS-03 | 0.089 | 80 | 2.71 | 22.58 | [2] |
| SPEES-AM | 0.125 | 50 | - | - | [3] |
| PVA-PAMPS | 0.12 | 25 | 1.68 | - | [6] |
| SPEES | 0.049 | 80 | 1.70 | - | [2] |
Table 2: Thermal and Swelling Properties of AMPS-based Polymers
| Polymer System | Property | Value | Temperature (°C) | Reference |
| Thermosensitive PAMPS | Onset of Thermal Degradation | ~160 | - | [1] |
| PAMPS | Degradation of Sulfonic Acid Groups | 200-250 | - | [2] |
| SP-PMPS-03 | Maximum Swelling | 21.78% | 30 | [2] |
Table 3: Biomedical Activity of Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS)
| Assay | Concentration | Inhibition of Microvessel Formation | Reference |
| Chick Chorioallantoic Membrane (CAM) | 10 µ g/disc | 57 ± 16% | [4] |
| Chick Chorioallantoic Membrane (CAM) | 150 µ g/disc | 72 ± 15% | [4] |
Table 4: Exemplary Polymerization Parameters for AMPS
| Polymerization Method | Monomer:Initiator:Catalyst/Agent Ratio | Initiator | Temperature (°C) | Reference |
| Surfactant-Free Precipitation Polymerization | 1:1 to 1:0.01 (Monomer:Radical) | Potassium Persulfate (KPS) | 70 | [1] |
| Quasi-living Radical Polymerization | 200:1:1 | EBiB | 80 | [6] |
Experimental Protocols
Protocol 1: Surfactant-Free Precipitation Polymerization (SFPP) of AMPS
This protocol describes the synthesis of thermosensitive poly(2-acrylamido-2-methyl-1-propanesulfonic acid) microparticles.[1]
Materials:
-
2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
-
Potassium persulfate (KPS)
-
Deionized water
-
Nitrogen gas
-
Dialysis tubing
Equipment:
-
2000 mL 4-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
Add deionized water to the 4-necked round-bottom flask and heat to 70 °C while stirring at 250 rpm.
-
Degas the water by bubbling nitrogen through it for approximately 10 minutes.
-
In a separate vessel, dissolve the desired amount of AMPS monomer in deionized water at room temperature.
-
Introduce the AMPS solution into the reaction flask. The total volume of the reaction mixture should be 1000 mL.
-
Dissolve the KPS initiator in deionized water and add it to the reaction flask to initiate polymerization. The molar ratio of monomer to initiator can be varied (e.g., from 1:1 to 1:0.01).[1]
-
Maintain the reaction at 70 ± 1 °C under a continuous nitrogen flow and stirring for 6 hours.
-
After 6 hours, stop the heating and allow the reaction mixture to cool to room temperature over approximately 15 hours.
-
Purify the resulting polymer dispersion by dialysis against stirring distilled water at room temperature. Change the water every 24 hours for a minimum of six cycles, or until the conductivity of the water is below 1.5 µS/cm.
-
Freeze and lyophilize the purified polymer to obtain a dry powder.
Protocol 2: Synthesis of a Cross-linked AMPS-based Hydrogel
This protocol details the preparation of a hydrogel from AMPS and Acrylamide (AAm) for applications such as dye adsorption.[7]
Materials:
-
Acrylamide (AAm)
-
2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
-
Acrylic acid (AA)
-
Sodium hydroxide (B78521) (NaOH)
-
N,N'-methylenebis(acrylamide) (MBA) (cross-linker)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Reaction vessel with a stirrer
-
Water bath
-
Oven
Procedure:
-
Prepare a solution of acrylic acid (AA) in deionized water.
-
Neutralize the AA solution by adding NaOH. The molar concentration of NaOH should be 80% of the molar concentration of AA.
-
Add the desired amount of AMPS and 0.45 g of chitosan to the solution and stir for 20 minutes.
-
Add the cross-linker, MBA (0.1 mol% of the total moles of AA and AMPS), and the initiator, KPS (0.1 mol% of the total moles of AA and AMPS), to the mixture.
-
Stir the mixture for 30 minutes and purge with nitrogen gas to remove dissolved oxygen.
-
Conduct the polymerization reaction at 50 °C for 90 minutes in a water bath.
-
After polymerization, a rubbery gel will be formed. Wash the hydrogel thoroughly with deionized water to remove any unreacted monomers and initiator.
-
Dry the washed hydrogel in an oven at 50 °C until a constant weight is achieved.
Protocol 3: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of AMPS
This protocol provides a general guideline for the controlled polymerization of AMPS to synthesize polymers with defined molecular weights and low dispersity.[5][8]
Materials:
-
2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid - CVPTTC)
-
Initiator (e.g., 4,4′-Azobis(4-cyanopentanoic acid) - ACVA)
-
Solvent (e.g., water, DMSO)
-
Nitrogen gas
Equipment:
-
Schlenk flask or reaction vessel suitable for air-sensitive reactions
-
Magnetic stirrer
-
Thermostatically controlled oil bath
-
Vacuum line for freeze-pump-thaw cycles
Procedure:
-
In a round-bottom flask, dissolve the desired amount of AMPS in the chosen solvent (e.g., water).
-
While stirring, add triethylamine in small portions to neutralize the AMPS, forming a polymerizable ionic liquid.
-
Add the RAFT agent (CVPTTC) and the initiator (ACVA) to the flask.
-
If necessary, add more solvent to achieve the desired monomer concentration.
-
Degas the solution by performing at least three freeze-pump-thaw cycles to remove oxygen, which can terminate the radical polymerization.
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) to start the polymerization.
-
Allow the reaction to proceed for the desired time to achieve the target monomer conversion.
-
Quench the polymerization by exposing the reaction mixture to air and cooling it down.
-
The resulting polymer can be purified by precipitation in a non-solvent or by dialysis.
Visualizations
Caption: Workflow for the free-radical polymerization of AMPS.
Caption: Role of the sulfonic acid group in determining polymer properties.
Caption: Experimental workflow for hybrid proton exchange membrane synthesis.
References
- 1. 4.2. Synthesis [bio-protocol.org]
- 2. web.itu.edu.tr [web.itu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(acrylic acid-co-2-acrylamido-2-methyl-1-propanesulfonic acid)-grafted chitosan hydrogels for effective adsorption and photocatalytic degradation of dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct synthesis via RAFT of amphiphilic diblock polyelectrolytes facilitated by the use of a polymerizable ionic liquid as a monomer - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00801C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Propanesulfonic Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers utilizing 1-propanesulfonic acid as a catalyst in their experiments. The information is designed to help optimize reaction conditions, address common challenges, and ensure the safe and effective use of this versatile acid catalyst.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions catalyzed by this compound.
Issue 1: Low or No Product Yield
| Question | Answer |
| My reaction is not proceeding, or the yield is significantly lower than expected. What are the potential causes? | Several factors can contribute to low yields. First, verify the purity of your reactants and solvent, as impurities can poison the catalyst. Ensure that the catalyst itself has not degraded; this compound is hygroscopic and absorption of water can reduce its activity. Also, confirm that the reaction temperature is optimal for the specific transformation. For some reactions, like esterification, the formation of water as a byproduct can inhibit the forward reaction; consider methods for water removal. |
| How can I determine if my this compound catalyst is still active? | You can perform a simple test reaction with known starting materials and compare the results to a fresh batch of catalyst or literature data. For solid-supported this compound, techniques like temperature-programmed desorption (TPD) can be used to assess the number and strength of acid sites.[1] |
| What role does the reaction temperature play in optimizing yield? | Temperature has a significant impact on reaction rates.[2] For many acid-catalyzed reactions, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of reactants and products. It is crucial to find the optimal temperature that maximizes the formation of the desired product while minimizing degradation. For esterification reactions, temperatures between 60°C and 80°C are often employed.[3] |
| Could the concentration of the catalyst be the issue? | Yes, the catalyst concentration directly influences the reaction rate.[4][5] An insufficient amount of catalyst will result in a slow reaction and low conversion. Conversely, an excessively high concentration may not significantly increase the rate further and could lead to unwanted side reactions.[4] It is recommended to start with a catalytic amount (e.g., 1-5 mol%) and optimize from there. |
Issue 2: Catalyst Deactivation
| Question | Answer |
| My reaction starts well but then slows down or stops completely. What could be causing this? | This is a common sign of catalyst deactivation. The primary causes of deactivation for solid acid catalysts are poisoning and fouling.[6][7] Poisoning occurs when impurities in the feedstock strongly adsorb to the active sites, blocking them from reactants. Fouling is the physical deposition of byproducts, such as polymers or coke, on the catalyst surface.[8] |
| How can I prevent catalyst deactivation? | To prevent poisoning, ensure the purity of all reactants and solvents. Pre-treatment of the feedstock to remove potential poisons like nitrogen and sulfur compounds can be beneficial. To minimize fouling, optimizing reaction conditions such as temperature and reaction time can reduce the formation of high molecular weight byproducts. |
| Is it possible to regenerate a deactivated this compound catalyst? | Yes, regeneration is often possible, especially for supported catalysts. For deactivation caused by coking, a common method is to burn off the carbon deposits in a controlled manner with air or oxygen at elevated temperatures (e.g., 300-500 °C).[6] If the deactivation is due to the leaching of sulfonic acid groups, the catalyst can sometimes be regenerated by re-sulfonation with sulfuric acid.[9] For deactivation by ion exchange, treatment with a strong Brønsted acid can restore activity.[10][11] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary applications of this compound as a catalyst? | This compound is a versatile strong acid catalyst used in various organic reactions, including esterification, transesterification, hydration, and alkylation.[12] Its strong acidity makes it an effective and "greener" alternative to traditional mineral acids.[12] |
| Is this compound a homogeneous or heterogeneous catalyst? | This compound itself is a liquid and is typically used as a homogeneous catalyst. However, it can be immobilized on solid supports like silica (B1680970) or carbon to create a heterogeneous catalyst, which offers advantages in terms of separation and reusability.[12] |
| What are the safety precautions I should take when handling this compound? | This compound is a corrosive substance that can cause severe skin burns and eye damage.[13][14] Always handle it in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][15] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[14] |
| How does the strength of this compound compare to other common acid catalysts? | Sulfonic acids are strong acids, with a pKa comparable to or even lower than mineral acids like sulfuric acid.[16] This high acidity allows them to effectively catalyze a wide range of reactions. |
| Can this compound be used in aqueous solutions? | Yes, this compound is water-soluble. However, for reactions where water is a byproduct (e.g., esterification), the presence of excess water can shift the equilibrium and reduce the product yield. In such cases, it is preferable to use a non-aqueous solvent or employ methods to remove water as it is formed. |
Quantitative Data Summary
Table 1: Effect of Temperature on Esterification of Propanoic Acid with Various Alcohols
| Alcohol | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Catalyst | Conversion (%) |
| Ethanol | 60 | 1:1 | Smopex-101 (sulfonic acid catalyst) | ~60 |
| Ethanol | 70 | 1:1 | Smopex-101 (sulfonic acid catalyst) | ~60 |
| Ethanol | 75 | 1:1 | Smopex-101 (sulfonic acid catalyst) | ~60 |
| 1-Propanol | 60 | 1:1 | Smopex-101 (sulfonic acid catalyst) | ~65 |
| 1-Propanol | 70 | 1:1 | Smopex-101 (sulfonic acid catalyst) | ~65 |
| 1-Propanol | 75 | 1:1 | Smopex-101 (sulfonic acid catalyst) | ~65 |
| Butanol | 60 | 1:1 | Smopex-101 (sulfonic acid catalyst) | ~70 |
| Butanol | 70 | 1:1 | Smopex-101 (sulfonic acid catalyst) | ~70 |
| Butanol | 80 | 1:1 | Smopex-101 (sulfonic acid catalyst) | ~70 |
Data adapted from a study on a fibrous polymer-supported sulfonic acid catalyst.[3]
Table 2: Effect of Catalyst Concentration on Esterification Yield
| Catalyst | Catalyst Concentration (wt% of FFA) | Temperature (°C) | Reaction Time (hours) | FFA Conversion (%) |
| HCl | 1 | 60 | 2 | ~80 |
| HCl | 3 | 60 | 2 | ~95 |
| HCl | 5 | 60 | 2 | 98 |
| HCl | 7 | 60 | 2 | 98 |
Data adapted from a study on the esterification of free fatty acids (FFA) using HCl as a catalyst, demonstrating the general trend of catalyst concentration effect.[2]
Experimental Protocols
Protocol 1: General Procedure for Esterification using a Sulfonic Acid Catalyst
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid and the alcohol in the desired molar ratio (e.g., 1:1 or with an excess of the alcohol).
-
Catalyst Addition: Add the this compound catalyst (typically 1-5 mol% relative to the limiting reactant).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for the required time (e.g., 2-6 hours). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by a suitable method, such as distillation or column chromatography, if necessary.
Protocol 2: General Procedure for Aldol (B89426) Condensation
Note: While aldol condensations are typically base-catalyzed, acid-catalyzed versions exist. This is a generalized procedure that would require optimization for a this compound catalyst.
-
Reactant Preparation: To a stirred solution of the aldehyde (1 mmol) and ketone (1 mmol) in a suitable solvent (e.g., ethanol, 1 mL) in a conical vial, add the this compound catalyst.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary depending on the reactivity of the substrates.[8] Solid product may precipitate out of the solution.
-
Isolation: If a precipitate forms, break it up with a spatula and dilute the mixture with ice water.[8] Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain the purified aldol condensation product.[8]
Visualizations
Caption: Workflow for a typical esterification reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Frontiers | Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation [frontiersin.org]
- 10. Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hori-chem.com [hori-chem.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. Safety and Handling [evonik.com]
- 16. Sulfonic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 1-Propanesulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-propanesulfonic acid synthesized in the laboratory. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound after synthesis?
A1: The impurities present in crude this compound are highly dependent on the synthetic route employed.
-
Synthesis via Oxidation of 1-Propanethiol (B107717): This method can lead to several impurities, including:
-
Unreacted 1-propanethiol: Due to incomplete oxidation.
-
Dipropyl disulfide: Formed by the coupling of two 1-propanethiol molecules.
-
Sulfuric acid: If strong oxidizing agents are used or from the decomposition of the product.
-
Incomplete oxidation products: Such as propane (B168953) sulfinic acid.
-
-
Synthesis via Sulfonation of Propane: This route can introduce:
-
Sulfuric acid: A significant excess is often used in sulfonation reactions.
-
Polysulfonated byproducts: Resulting from over-sulfonation of the propane backbone.
-
Isomeric sulfonic acids: Such as 2-propanesulfonic acid.
-
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective methods for the purification of this compound are fractional distillation under reduced pressure, recrystallization, and ion-exchange chromatography.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be determined using several analytical techniques:
-
Titration: A simple and effective method to determine the overall acid content. Potentiometric titration with a standardized base like sodium hydroxide (B78521) can provide accurate quantification of the sulfonic acid.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate this compound from its impurities, allowing for quantification of purity. A reverse-phase column with an acidic mobile phase is often employed.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the integrals of the peaks corresponding to this compound and the impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Purification by Fractional Distillation
| Problem | Possible Cause | Solution |
| Product decomposition (darkening of color) | Distillation temperature is too high. | Lower the distillation pressure (increase vacuum) to reduce the boiling point of this compound. Ensure the heating mantle is not set to an excessively high temperature. |
| Inefficient separation of impurities | Inadequate fractionation column. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to improve separation. |
| "Bumping" or uneven boiling | Lack of nucleation sites. | Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. |
| Low recovery of purified product | Loss of product in the distillation residue or hold-up in the column. | Ensure the distillation is run to completion without overheating the residue. After distillation, the column can be rinsed with a small amount of a suitable solvent to recover any held-up product, though this will require subsequent solvent removal. |
Purification by Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling | The solution is not supersaturated (too much solvent was added). The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration of this compound. Allow the solution to cool slowly to room temperature, then place it in an ice bath. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. |
| Oily precipitate forms instead of crystals | The solubility of the impurities is similar to the product, or the product is melting in the hot solvent. | Try a different solvent system. A two-solvent system (one in which the product is soluble and one in which it is insoluble) may be effective. Ensure the temperature of the hot solvent is below the melting point of this compound. |
| Low yield of recrystallized product | Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with a solvent at room temperature. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored impurities remain in the crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Purification by Ion-Exchange Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of this compound from other acidic impurities | The pH of the mobile phase is not optimal for differential binding. | Adjust the pH of the equilibration and elution buffers to maximize the charge difference between this compound and the impurities. |
| Low recovery of this compound from the column | The elution buffer is not strong enough to displace the bound product. | Increase the ionic strength (salt concentration) or change the pH of the elution buffer to effectively elute the this compound. |
| Column clogging | Particulate matter in the crude sample. | Filter the crude this compound solution through a 0.45 µm filter before loading it onto the column. |
| Broad or tailing peaks | The flow rate is too high. The column is overloaded. | Reduce the flow rate to allow for better equilibration. Load a smaller amount of the crude sample onto the column. |
Experimental Protocols
Synthesis of this compound via Oxidation of 1-Propanethiol
This protocol is adapted from a literature procedure.[1]
-
Reaction Setup: In a glass pressure reactor, combine 1-propanethiol (1.0 eq), dimethyl sulfoxide (B87167) (0.22 eq), a catalytic amount of hydrogen iodide (0.02 eq of a 47 wt. % aqueous solution), and water (sufficient to make a stirrable solution).
-
Reaction Conditions: Seal the reactor and pressurize with air to approximately 100 psig. Heat the reactor to 110 °C with stirring. The pressure will increase to around 150 psig. Maintain these conditions for 24 hours.
-
Workup: After cooling the reactor and slowly depressurizing, extract the aqueous contents.
-
Purity Assessment: The yield of this compound in the aqueous extract can be determined by titration with a standardized solution of sodium hydroxide.[1]
Purification by Fractional Distillation under Reduced Pressure
-
Apparatus: Assemble a fractional distillation apparatus with a vacuum source, a heating mantle, a magnetic stirrer, a fractionating column, a condenser, and receiving flasks.
-
Procedure: a. Place the crude this compound in the distillation flask with a magnetic stir bar. b. Slowly apply vacuum to the system. c. Begin heating and stirring the crude acid. d. Collect the fractions that distill at the boiling point of this compound at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point. e. Monitor the purity of the collected fractions using a suitable analytical method (e.g., titration or HPLC).
Purification by Ion-Exchange Chromatography
As this compound is a strong acid, it will be negatively charged (anionic) over a wide pH range. Therefore, an anion-exchange resin is suitable for its purification.
-
Resin Selection and Preparation:
-
Resin: A strong base anion-exchange resin (e.g., a quaternary ammonium-functionalized polystyrene-divinylbenzene resin).
-
Preparation: Swell the resin in deionized water and then pack it into a chromatography column.
-
-
Equilibration:
-
Equilibrate the column by passing several column volumes of a low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 8.0) through it until the pH of the eluate matches the buffer.
-
-
Sample Loading:
-
Dissolve the crude this compound in the equilibration buffer and adjust the pH if necessary.
-
Load the sample onto the column at a slow flow rate.
-
-
Washing:
-
Wash the column with the equilibration buffer to remove any unbound, neutral, or positively charged impurities.
-
-
Elution:
-
Elute the bound this compound using a buffer with a higher ionic strength (e.g., a linear gradient of 0 to 1 M NaCl in the equilibration buffer) or a lower pH.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them for the presence and purity of this compound using an appropriate analytical method.
-
Data Presentation
The following table summarizes the expected effectiveness of the different purification methods. The values are indicative and may vary depending on the specific experimental conditions and the nature of the impurities.
| Purification Method | Primary Impurities Removed | Expected Purity | Typical Recovery |
| Fractional Distillation | Volatile impurities (e.g., unreacted 1-propanethiol, dipropyl disulfide) and non-volatile impurities (e.g., sulfuric acid, salts) | > 98% | 70-85% |
| Recrystallization | Soluble and insoluble impurities, depending on the solvent system | > 99% | 60-80% |
| Ion-Exchange Chromatography | Other charged species (e.g., sulfuric acid, other acidic byproducts) | > 99.5% | 85-95% |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
Technical Support Center: 1-Propanesulfonic Acid Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of 1-propanesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
While specific literature on this compound is limited, based on the chemistry of other short-chain alkyl sulfonates, the primary degradation pathways are expected to be oxidative and biological. Complete mineralization to carbon dioxide, water, and sulfate (B86663) is the expected ultimate outcome of biodegradation.
-
Oxidative Degradation: Advanced oxidation processes (AOPs) can degrade this compound. These processes generate highly reactive hydroxyl radicals that can attack the propane (B168953) chain, leading to fragmentation and eventual formation of smaller organic acids, and ultimately CO2. The sulfonic acid group is oxidized to sulfate.
-
Biodegradation: Microbial degradation is a plausible pathway. Bacteria capable of degrading surfactants like linear alkylbenzene sulfonates (LAS) often initiate attack on the alkyl chain. For this compound, this could involve ω-oxidation (at the terminal methyl group) followed by β-oxidation, shortening the carbon chain. Desulfonation, the cleavage of the carbon-sulfur bond, is a key step, releasing the sulfur as sulfite (B76179), which is then oxidized to sulfate.
Q2: What are the expected byproducts of this compound degradation?
Based on plausible degradation pathways, the expected byproducts include:
-
Intermediate Organic Compounds: Carboxylic acids (e.g., 3-sulfopropanoic acid, sulfoacetic acid) resulting from the oxidation of the alkyl chain.
-
Inorganic Ions: Sulfite (SO₃²⁻) and its subsequent oxidation product, sulfate (SO₄²⁻), from the desulfonation process.
-
Final Mineralization Products: Carbon dioxide (CO₂) and water (H₂O).
Q3: How can I perform a forced degradation study on this compound?
Forced degradation studies, or stress testing, are essential to understand the stability of a molecule.[1][2] These studies involve subjecting the compound to conditions more severe than it would typically encounter to accelerate degradation.[1][3] For this compound, a typical study design would include:
-
Acid Hydrolysis: Treatment with 0.1 M to 1 M HCl at an elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Treatment with 0.1 M to 1 M NaOH at an elevated temperature.
-
Oxidative Degradation: Exposure to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room or elevated temperature.
-
Thermal Degradation: Heating the solid or a solution of the compound at a high temperature.
-
Photodegradation: Exposing the compound to UV and visible light, as guided by ICH Q1B.[1]
Q4: Which analytical techniques are suitable for monitoring this compound and its degradation products?
A combination of analytical techniques is often necessary:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection (if the byproducts have a chromophore) or, more likely, a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) can be used to separate and quantify this compound and its organic byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation information.
-
Ion Chromatography (IC): IC is ideal for quantifying the inorganic byproducts, specifically sulfite and sulfate.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent degradation results in replicate experiments. | 1. Inaccurate preparation of stressor solutions (acid, base, oxidant). 2. Temperature fluctuations during the experiment. 3. Inconsistent sampling times. | 1. Prepare fresh stressor solutions for each experiment and verify their concentrations. 2. Use a calibrated, temperature-controlled water bath or oven. 3. Adhere strictly to the planned sampling schedule. |
| No degradation observed under stress conditions. | 1. This compound is highly stable under the applied conditions. 2. The analytical method is not sensitive enough to detect low levels of degradation. | 1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). 2. Validate your analytical method to ensure it can detect and quantify small changes in the parent compound and the appearance of byproducts. Consider using a more universal detector like a mass spectrometer. |
| Mass balance is not achieved (sum of parent compound and byproducts is not close to 100%). | 1. Formation of volatile byproducts that are not detected. 2. Degradation products are not being detected by the analytical method (e.g., they do not have a UV chromophore). 3. Byproducts are strongly retained on the analytical column. | 1. Consider using techniques like headspace gas chromatography (GC) to analyze for volatile compounds. 2. Employ a universal detector like a mass spectrometer or charged aerosol detector. Use ion chromatography to analyze for inorganic ions like sulfate. 3. Modify your chromatographic method (e.g., change the mobile phase composition, use a gradient elution, or try a different column). |
| Peak tailing or poor peak shape for this compound in HPLC. | 1. Interaction of the sulfonic acid group with the stationary phase. 2. Inappropriate mobile phase pH. | 1. Use a column specifically designed for polar compounds or an ion-pair reagent in the mobile phase. 2. Adjust the pH of the mobile phase to ensure the sulfonic acid is in a consistent ionic state. |
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study on this compound
| Stress Condition | % Degradation of this compound | Major Degradation Product(s) Identified | % Sulfate Formation |
| 0.1 M HCl, 80°C, 24h | < 2% | Not Applicable | Not Detected |
| 0.1 M NaOH, 80°C, 24h | < 2% | Not Applicable | Not Detected |
| 3% H₂O₂, 60°C, 24h | 15% | Sulfoacetic acid | 12% |
| Heat, 100°C, 24h | < 1% | Not Applicable | Not Detected |
| UV/Vis Light, 72h | < 1% | Not Applicable | Not Detected |
Table 2: Hypothetical Biodegradation of this compound in an Aerobic Environment
| Time (days) | This compound Concentration (mg/L) | Sulfate Concentration (mg/L) | Total Organic Carbon (TOC) (mg/L) |
| 0 | 100 | 0 | 29 |
| 7 | 65 | 12 | 20 |
| 14 | 25 | 25 | 8 |
| 28 | < 1 | 38 | < 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., ultrapure water or a 50:50 mixture of acetonitrile (B52724) and water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Incubate at 60°C for 24 hours.
-
Control Sample: Keep a sample of the stock solution at the recommended storage temperature, protected from light.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each sample. Neutralize the acid and base samples before analysis. Analyze all samples by a validated stability-indicating HPLC method and by ion chromatography.
Protocol 2: HPLC Method for Quantification
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 20 mM potassium phosphate (B84403) buffer, pH 2.5
-
B: Acetonitrile
-
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Injection Volume: 10 µL.
Protocol 3: Ion Chromatography Method for Sulfate Analysis
-
Column: Anion-exchange column.
-
Eluent: Sodium carbonate/sodium bicarbonate buffer.
-
Flow Rate: 1.2 mL/min.
-
Detection: Suppressed conductivity.
-
Injection Volume: 20 µL.
Visualizations
Caption: Plausible oxidative degradation pathway for this compound.
Caption: Plausible biodegradation pathway for this compound.
Caption: A typical experimental workflow for a forced degradation study.
References
Technical Support Center: 1-Propanesulfonic Acid Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of 1-propanesulfonic acid and improve product yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC or NMR. Consider extending the reaction time or gradually increasing the temperature within the optimal range. |
| Degradation of starting materials or product. | ||
| Suboptimal stoichiometry of reactants. | ||
| Loss of product during workup and purification. | ||
| Presence of Impurities | Unreacted starting materials. | Ensure the reaction goes to completion by monitoring its progress. Adjust reaction time and temperature as needed. |
| Formation of byproducts through side reactions. | The hydrolysis of 1,3-propane sultone to 3-hydroxy-1-propanesulfonic acid is a common side reaction, especially in the presence of water.[1][2] Maintain anhydrous conditions throughout the reaction and workup. | |
| Contaminants from reagents or solvents. | ||
| Reaction Not Proceeding to Completion | Inadequate mixing in a heterogeneous reaction. | Ensure efficient stirring to maximize the contact between reactants. |
| Poor quality of reagents or catalyst. | ||
| Incorrect reaction conditions (temperature, pressure). |
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis methods for this compound?
A1: this compound can be synthesized through several methods, including:
-
Sulfonation of Propane (B168953): This method involves the direct reaction of propane with a sulfonating agent like sulfur trioxide.
-
Hydrolysis of 1-Propanesulfonyl Chloride: This two-step process involves the synthesis of the sulfonyl chloride followed by its hydrolysis.
-
Oxidation of n-Propanethiol: This method utilizes an oxidizing agent to convert the thiol group to a sulfonic acid group.[3]
Q2: How can I minimize the formation of byproducts?
A2: To minimize byproduct formation, it is crucial to control the reaction conditions carefully. Maintaining anhydrous conditions is critical to prevent the hydrolysis of intermediates like 1,3-propane sultone.[1][2] Controlling the temperature can prevent side reactions and degradation of the product. Using the correct stoichiometry of reactants will also help in reducing the formation of unwanted substances.
Q3: What are the recommended purification methods for this compound?
A3: The choice of purification method depends on the nature of the impurities. Common techniques include:
-
Ion Exchange Chromatography: This is effective for removing ionic impurities.
-
Distillation: Fractional distillation under reduced pressure is useful for separating this compound from volatile impurities.[3]
-
Crystallization: This method can be employed to obtain a high-purity solid product by cooling the crude material.[4]
Q4: What is a typical yield for this compound synthesis?
A4: The yield can vary significantly depending on the chosen synthesis route and reaction conditions. For example, the synthesis via oxidation of n-propanethiol has been reported with a yield of 47%.[5] Optimization of reaction parameters is key to improving the yield.
Experimental Protocol: Synthesis of this compound via Oxidation of n-Propanethiol
This protocol is based on a reported method for the synthesis of this compound.[5]
Materials:
-
n-Propanethiol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydriodic acid (47 wt. % aqueous solution)
-
Water
-
Pressurized reaction vessel (e.g., autoclave)
Procedure:
-
Charge the glass pressure reactor with n-propanethiol (6.8 mmol), dimethyl sulfoxide (1.5 mmol), a catalytic amount of hydriodic acid (0.13 mmol), and water (10 ml).
-
Seal the reactor and pressurize it with air to approximately 100 psig.
-
Heat the reactor to 110°C, at which point the internal pressure will be around 150 psig.
-
Maintain the reaction at this temperature for 24 hours with continuous stirring.
-
After 24 hours, cool the reactor to room temperature and slowly depressurize it.
-
Extract the contents of the reactor with 25 ml of water.
-
The concentration of n-propanesulfonic acid in the aqueous fraction can be determined by titration with a standardized solution of sodium hydroxide.
Visualizations
Caption: Synthesis of this compound via Oxidation.
References
Safe handling and storage of technical grade 1-Propanesulfonic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of technical grade 1-Propanesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is classified under Skin Corrosion/Irritation, Category 1B.[1][3] Inhalation of vapors or mist may cause respiratory tract irritation.[4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1][5]
-
Skin Protection: Chemical-impermeable gloves (such as neoprene or nitrile rubber), and flame-resistant and impervious clothing.[1][4]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified combination organic vapor/acid gas respirator.[4][5]
Q3: What are the proper storage conditions for this compound?
A3: Store this compound in a tightly closed original container in a dry, cool, and well-ventilated area.[1][6] It should be stored away from incompatible materials, such as strong oxidizing agents and alkalis, and foodstuff containers.[1][4][6] The storage area should be locked up.[1][3]
Q4: What should I do in case of a spill?
A4: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1] For containment and cleanup, use an inert absorbent material like sand or silica (B1680970) gel.[3] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Do not let the chemical enter drains.[1]
Q5: What are the first-aid measures for exposure to this compound?
A5: Immediate medical attention is required for any exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][3]
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Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Material has changed color (darkened) | Exposure to air or light over time. | While a slight color change may not affect performance in all applications, it is best to handle the material under an inert atmosphere and store it protected from light. For sensitive applications, using fresh, uncolored material is recommended. |
| Presence of solid precipitate in the liquid | Storage at low temperatures. | Gently warm the container in a water bath to redissolve the precipitate. Ensure the container is securely closed. Do not use direct heat. |
| Inconsistent experimental results | Impurities or degradation of the acid. | Use a higher purity grade of this compound. Ensure proper storage conditions have been maintained to prevent degradation. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 124.16 g/mol | [2][5] |
| Density | 1.25 g/mL at 20 °C | [5][7] |
| Refractive Index | n20/D 1.44 | [5][7] |
| Hazard Class | 8A (Combustible corrosive hazardous materials) | [5][7] |
Experimental Protocol: Esterification of Acetic Acid with 1-Butanol using this compound as a Catalyst
This protocol describes a typical acid-catalyzed esterification reaction.
Materials:
-
This compound (catalyst)
-
Acetic acid
-
1-Butanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 60 mL (1.05 mol) of acetic acid and 37 mL (0.41 mol) of 1-butanol.
-
Catalyst Addition: Carefully add 1 mL of this compound to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours using a heating mantle.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent (unreacted 1-butanol) using a rotary evaporator to obtain the crude butyl acetate.
-
Further purification can be achieved by fractional distillation if required.
-
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: First-aid measures for exposure to this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C3H8O3S | CID 78938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. gelest.com [gelest.com]
- 5. 1-丙磺酸 technical, ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 1-丙磺酸 technical, ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
Stability of 1-Propanesulfonic acid in aqueous solutions
Welcome to the technical support center for 1-Propanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions under typical laboratory conditions?
A1: this compound, as a short-chain alkylsulfonic acid, is known to be highly stable in aqueous solutions. Unlike arylsulfonic acids, which can undergo hydrolysis at elevated temperatures, alkylsulfonic acids exhibit negligible degradation through hydrolysis of the carbon-sulfur bond, even under hydrothermal conditions. This high stability makes it a reliable reagent and buffer component for a wide range of applications.
Q2: What factors can influence the stability of this compound solutions?
A2: While this compound is chemically robust, extreme conditions can potentially affect the integrity of your solution. Key factors to consider include:
-
Temperature: Although highly stable, very high temperatures over prolonged periods could theoretically lead to degradation. For most applications, solutions are stable at room temperature and under refrigerated conditions.
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Strong Oxidizing Agents: The presence of strong oxidizing agents could potentially lead to the degradation of the propyl chain.
-
Microbial Growth: In unpreserved aqueous solutions, particularly at neutral pH, microbial growth can occur over time. It is good practice to use freshly prepared solutions or to filter-sterilize and store them properly.
Q3: What are the expected degradation products of this compound?
A3: Due to its high stability, significant degradation of this compound is not expected under normal use and storage conditions. If degradation were to occur, for instance, through potent oxidation, it would likely involve the breakdown of the alkyl chain. The biodegradation of similar, though more complex, alkylbenzene sulfonates proceeds through the oxidation of the alkyl chain, desulfonation, and cleavage of the benzene (B151609) ring.[1][2]
Q4: How should aqueous solutions of this compound be stored?
A4: For optimal stability, it is recommended to store aqueous solutions of this compound in well-sealed containers in a cool, dark place. Refrigeration at 2-8°C is suitable for long-term storage. To prevent microbial contamination in buffered solutions, consider sterile filtration or the addition of a preservative like sodium azide (B81097) (if compatible with your application).[3]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound, particularly in its role as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).
HPLC Troubleshooting: this compound as an Ion-Pairing Reagent
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Long Column Equilibration Times | The adsorption of the ion-pairing reagent onto the stationary phase is a slow process. | Solution: Dedicate a column specifically for ion-pairing applications to avoid lengthy re-equilibration. If storing the column, store it in the mobile phase containing the ion-pairing reagent.[4] |
| Peak Tailing | Secondary interactions between the analyte and residual silanols on the silica-based column. | Solution: Adjust the mobile phase to a lower pH (e.g., 2-3) to suppress the ionization of silanol (B1196071) groups. Ensure the concentration of the ion-pairing reagent is sufficient (typically 2-5 mmol/L).[5] |
| Peak Fronting | Column overload or issues with the mobile phase. | Solution: Reduce the sample concentration or injection volume. Adjusting the column temperature can also sometimes resolve peak fronting issues.[6] |
| Variable Retention Times | Fluctuation in mobile phase pH, temperature, or ion-pairing reagent concentration. | Solution: Ensure precise and consistent preparation of the mobile phase. Use a column oven for stable temperature control. If retention times are still unstable, consider that a change of just 0.1 pH units can significantly alter retention.[4][7] |
| Ghost or Blank Solvent Peaks | Mismatch between the sample solvent and the mobile phase. | Solution: Whenever possible, dissolve the sample in the mobile phase. Ensure high-purity buffer salts and additives are used to minimize impurities.[6] |
Stability Data
Due to the high chemical stability of short-chain alkylsulfonic acids, quantitative data on their degradation kinetics in aqueous solutions under typical laboratory conditions are sparse in the literature. Studies on related compounds under extreme conditions provide the best available insights.
| Compound Type | Condition | Observation | Reference |
| Alkylsulfonic acids | Hydrothermal (100-160°C) | Negligible hydrolysis of the alkyl-sulfonic acid linkage. | [8] |
| Arylsulfonic acids | Hydrothermal (>200°C) | Susceptible to hydrolysis. | [8] |
| Methanesulfonic acid | 3.7 M NaOH, 315°C, 3 hrs | No decomposition detected. | [9] |
| Methanesulfonic acid | 3.7 M NaOH, 375°C, 3 hrs | 11% decomposition. | [9] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in an aqueous solution. The goal of such a study is to identify potential degradation products and pathways under stress conditions.[7][8][10]
Objective: To assess the stability of a this compound solution under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for up to 48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for up to 48 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for up to 48 hours, protected from light.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C for up to 10 days.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 1, 6, 24, 48 hours for hydrolysis and oxidation; daily for thermal degradation), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze the samples by a suitable, validated stability-indicating analytical method (e.g., HPLC) to determine the concentration of this compound and to detect any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize any significant degradation products using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. itwreagents.com [itwreagents.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 10. SOP for Forced Degradation Study [m-pharmainfo.com]
Removing common impurities from commercial 1-Propanesulfonic acid
This guide provides researchers, scientists, and drug development professionals with practical solutions for purifying commercial 1-propanesulfonic acid. Below you will find frequently asked questions (FAQs) and troubleshooting protocols to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial-grade this compound?
A1: Commercial this compound may contain several impurities stemming from its synthesis and storage. The most common impurities include residual sulfuric acid, water, unreacted starting materials (such as n-propanethiol or 1,3-propanesultone), and colored organic byproducts.[1] Given its hygroscopic nature, water is a very common impurity.[1]
Q2: Which purification method is most effective for achieving high-purity this compound?
A2: Recrystallization is a highly effective and widely used method for purifying sulfonic acids to remove common impurities like sulfuric acid and other organic materials.[1][2] For removing residual water, azeotropic distillation with a solvent like toluene (B28343) or drying under high vacuum are effective techniques.[1][3] For trace ionic impurities, ion-exchange chromatography can be employed to achieve very high purity.[4]
Q3: My this compound is a liquid or oil at room temperature. Can I still use recrystallization?
A3: this compound is often sold as a concentrated aqueous solution or can appear as a viscous liquid or a low-melting solid.[1][5][6] While direct recrystallization of a liquid is not possible, you can often form a salt (e.g., sodium or potassium salt) which is typically a stable, crystalline solid. This salt can then be purified by recrystallization. Subsequently, the purified salt can be converted back to the free acid using a strong acid cation-exchange resin.
Q4: How can I confirm the purity of my this compound after purification?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Titration: A simple acid-base titration with a standardized sodium hydroxide (B78521) solution can determine the overall acid content.
-
NMR Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the propanesulfonate backbone and help identify and quantify organic impurities.
-
Chromatography (HPLC/IC): High-Performance Liquid Chromatography (HPLC) is effective for analyzing non-volatile impurities.[7] Ion Chromatography (IC) is excellent for quantifying residual inorganic ions like sulfate.[8]
-
Karl Fischer Titration: This is the standard method for accurately quantifying water content.[8]
Troubleshooting Purification Challenges
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form During Recrystallization | The solution is not sufficiently saturated; the cooling rate is too fast; the chosen solvent is inappropriate. | 1. Reduce the solvent volume by gentle heating and evaporation. 2. Allow the solution to cool slowly to room temperature before moving to an ice bath.[9] 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[10] |
| Product is Discolored (Yellow/Brown) | Presence of thermally sensitive organic impurities; slight decomposition during heating. | 1. Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.[9] 2. Ensure heating is not excessive or prolonged during the dissolution step. |
| Final Product is Oily or Gummy | The compound is "oiling out" instead of crystallizing, often due to high impurity levels or an unsuitable solvent. | 1. Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool very slowly. 2. Attempt the recrystallization with a different solvent system.[4] |
| Low Yield After Recrystallization | Too much solvent was used; crystals were filtered while the solution was still warm; product is significantly soluble in the cold wash solvent. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[9] 2. Ensure the solution is thoroughly cooled in an ice bath before vacuum filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[9] |
| Product Remains Wet or Hygroscopic | Inefficient drying; high ambient humidity. Sulfonic acids are known to be hygroscopic.[1] | 1. Dry the material under high vacuum, preferably in a vacuum oven with gentle heating. 2. For highly sensitive applications, perform azeotropic distillation with toluene to remove trace water.[1][3] 3. Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅). |
Purification Workflow Diagram
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for commercial this compound.
Caption: Workflow for Purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is effective for removing sulfuric acid and colored organic impurities.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot deionized water. The goal is to create a saturated solution at the boiling point of the water.
-
Decolorization (Optional): If the solution is colored, add a small amount (typically 1-2% by weight of the solute) of activated charcoal to the hot solution. Swirl the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a minimal amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly under high vacuum, ideally in a vacuum oven at a temperature below the product's melting point, to remove all residual water.
Protocol 2: Removal of Water by Azeotropic Distillation
This method is suitable for samples where water is the primary impurity.
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the crude, wet this compound.
-
Solvent Addition: Add a sufficient volume of toluene to the flask (approximately 2-3 times the volume of the sulfonic acid).
-
Distillation: Heat the mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap while the toluene returns to the flask.
-
Completion: Continue the distillation until no more water is collected in the trap.
-
Solvent Removal: After cooling, remove the toluene under reduced pressure using a rotary evaporator to yield the dried this compound.
-
Final Drying: For exacting applications, place the product under high vacuum for several hours to remove the last traces of toluene.[3]
References
- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 2. mt.com [mt.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. 1-丙磺酸 technical, ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. What is this compound - Properties & Specifications [ccount-chem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identity determination and purity testing [chemcon.com]
- 9. Home Page [chem.ualberta.ca]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Identifying contaminants in 1-Propanesulfonic acid using NMR spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify contaminants in 1-Propanesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants I should look for in my this compound sample?
A1: Potential contaminants in this compound largely depend on the synthetic route employed in its manufacture. Common industrial methods include the oxidation of 1-propanethiol (B107717) and the sulfonation of propane. Based on these routes, you should be vigilant for the following impurities:
-
Unreacted Starting Materials: 1-Propanethiol or propane.
-
Side-Reaction Byproducts: Dipropyl disulfide, which can form from the coupling of 1-propanethiol.
-
Partially Oxidized Intermediates: Intermediate oxidation states of sulfur-containing compounds.
-
Solvent Residues: Residual solvents from the reaction or purification steps, such as 1-propanol.
-
Degradation Products: 3-Hydroxy-1-propanesulfonic acid may be present as a byproduct or degradation product.
-
Inorganic Impurities: Sulfuric acid may be present from certain synthetic processes.
Q2: My ¹H NMR spectrum of this compound shows unexpected peaks. How can I identify the contaminants?
A2: To identify unknown peaks in your ¹H NMR spectrum, you can follow this workflow:
-
Reference Spectrum: Compare your spectrum to a reference spectrum of pure this compound in the same deuterated solvent.
-
Chemical Shift and Multiplicity: Analyze the chemical shift (δ), integration value, and multiplicity (singlet, doublet, triplet, etc.) of the unknown peaks.
-
Contaminant Table: Refer to the ¹H and ¹³C NMR Chemical Shifts for Potential Contaminants table below to see if the observed shifts match any common impurities.
-
Spiking Experiment: If a specific contaminant is suspected, you can perform a spiking experiment by adding a small amount of the suspected compound to your NMR sample and re-acquiring the spectrum. An increase in the intensity of the unknown peak will confirm its identity.
-
2D NMR: If the identity of the contaminant is still unclear, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide more detailed structural information.
Q3: The chemical shifts of my this compound sample seem to have shifted compared to literature values. What could be the cause?
A3: Chemical shifts are sensitive to the local chemical environment. Several factors can cause shifts in the observed resonances:
-
Solvent Effects: The choice of deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) has a significant impact on chemical shifts. Ensure you are comparing your data to literature values obtained in the same solvent.
-
Concentration: The concentration of the sample can affect the chemical shifts, especially for acidic protons.
-
pH: The acidity of the sample solution can influence the chemical shifts of protons on or near the sulfonic acid group.
-
Temperature: Temperature variations can also lead to slight changes in chemical shifts.
Always report the solvent, concentration, and temperature when documenting your NMR data for accurate comparison.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad peaks in the spectrum | 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. 3. Poor shimming of the NMR spectrometer. | 1. Dilute the sample to an appropriate concentration (see experimental protocol). 2. Filter the sample through a plug of cotton or glass wool. 3. Re-shim the spectrometer before acquiring the spectrum. |
| Water peak is obscuring signals of interest | 1. Use of non-anhydrous deuterated solvent. 2. Sample was not properly dried. | 1. Use a fresh, sealed ampule of high-purity deuterated solvent. 2. If the sample is stable, dry it under vacuum before preparing the NMR sample. 3. Use a solvent suppression pulse sequence during NMR acquisition. |
| Inaccurate quantification of impurities | 1. Incorrect integration of peaks. 2. Non-uniform relaxation times (T₁) of analyte and standard protons. 3. Use of an inappropriate internal standard. | 1. Ensure correct phasing and baseline correction of the spectrum before integration. 2. Use a longer relaxation delay (D1) in your acquisition parameters (e.g., 5 times the longest T₁ value). 3. Choose an internal standard that has a simple spectrum, is stable, and has peaks that do not overlap with the analyte or impurity signals. |
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound in Various Deuterated Solvents
| Solvent | Nucleus | Chemical Shift (ppm) - CH₃ | Chemical Shift (ppm) - CH₂ CH₂SO₃H | Chemical Shift (ppm) - CH₂ SO₃H |
| D₂O | ¹H | ~1.02 (t) | ~1.76 (sextet) | ~2.90 (t) |
| ¹³C | ~13.0 | ~26.0 | ~53.0 | |
| DMSO-d₆ | ¹H | ~0.95 (t) | ~1.60 (sextet) | ~2.65 (t) |
| ¹³C | ~13.5 | ~25.5 | ~52.5 | |
| CDCl₃ | ¹H | ~1.10 (t) | ~2.00 (sextet) | ~3.15 (t) |
| ¹³C | ~13.2 | ~25.8 | ~52.9 |
Note: Chemical shifts are approximate and can vary based on experimental conditions. 't' denotes a triplet and 'sextet' denotes a sextet multiplicity.
Table 2: ¹H and ¹³C NMR Chemical Shifts for Potential Contaminants in this compound
| Contaminant | Structure | Solvent | Nucleus | Chemical Shift (ppm) |
| 1-Propanethiol | CH₃CH₂CH₂SH | CDCl₃ | ¹H | ~0.99 (t, 3H, CH₃), ~1.60 (sextet, 2H, CH₂), ~2.53 (q, 2H, CH₂S), ~1.33 (t, 1H, SH) |
| CDCl₃ | ¹³C | ~13.5 (CH₃), ~25.9 (CH₂), ~26.2 (CH₂S) | ||
| Dipropyl disulfide | CH₃CH₂CH₂S-SCH₂CH₂CH₃ | CDCl₃ | ¹H | ~1.01 (t, 6H, 2xCH₃), ~1.72 (sextet, 4H, 2xCH₂), ~2.69 (t, 4H, 2xCH₂S) |
| CDCl₃ | ¹³C | ~13.2 (CH₃), ~22.6 (CH₂), ~41.5 (CH₂S) | ||
| 1-Propanol | CH₃CH₂CH₂OH | CDCl₃ | ¹H | ~0.94 (t, 3H, CH₃), ~1.59 (sextet, 2H, CH₂), ~3.61 (t, 2H, CH₂O), ~1.9 (s, 1H, OH) |
| CDCl₃ | ¹³C | ~10.5 (CH₃), ~25.9 (CH₂), ~64.0 (CH₂O) | ||
| 3-Hydroxy-1-propanesulfonic acid | HOCH₂CH₂CH₂SO₃H | D₂O | ¹H | ~1.95 (quintet, 2H, CH₂), ~3.05 (t, 2H, CH₂SO₃H), ~3.70 (t, 2H, CH₂OH) |
| D₂O | ¹³C | ~28.0 (CH₂), ~50.0 (CH₂SO₃H), ~58.5 (CH₂OH) | ||
| Sulfuric acid | H₂SO₄ | D₂O | ¹H | ~10.5-12.0 (broad singlet, concentration dependent) |
Note: Chemical shifts are approximate and can vary. 't' is triplet, 'q' is quartet, 'sextet' is sextet, 'quintet' is quintet, 's' is singlet.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial. For quantitative analysis (qNMR), also accurately weigh a suitable amount of an internal standard (e.g., maleic acid, DSS).
-
Dissolution: Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial. Common solvents for sulfonic acids include D₂O and DMSO-d₆.
-
Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube.
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Cap the NMR tube securely.
Protocol 2: ¹H NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Number of Scans (NS): 16 or 32 (can be increased for dilute samples).
-
Relaxation Delay (D1): 5 seconds (for quantitative analysis, D1 should be at least 5 times the longest T₁ of the protons of interest).
-
Acquisition Time (AQ): At least 3 seconds.
-
Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TSP for D₂O at 0.00 ppm).
-
Mandatory Visualization
Caption: Workflow for the identification of unknown contaminants in this compound using NMR spectroscopy.
Caption: Troubleshooting logic for common issues encountered during NMR analysis of this compound.
Neutralization and proper disposal of 1-Propanesulfonic acid waste
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe neutralization and proper disposal of 1-Propanesulfonic acid waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a strong organic acid and is highly corrosive. It can cause severe skin burns and eye damage upon contact.[1][2][3] Inhalation of its vapors can also lead to respiratory irritation. Due to its strong acidic nature, it reacts exothermically with bases.
Q2: What personal protective equipment (PPE) should be worn when handling this compound waste?
A2: Appropriate PPE is crucial for safely handling this compound. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A chemical-resistant apron or lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood, to avoid inhaling vapors.
Q3: Can I dispose of this compound waste directly down the drain?
A3: No, you should never dispose of untreated this compound waste down the drain. Its strong acidity can damage plumbing and harm aquatic ecosystems. The waste must first be neutralized to a safe pH range.
Q4: What is the general principle behind neutralizing this compound waste?
A4: The neutralization of this compound, a strong acid, involves reacting it with a base. This acid-base reaction produces a salt (a propanesulfonate salt) and water. The goal is to adjust the pH of the waste to a neutral range (typically between 6.0 and 9.0) before disposal.
Q5: What are the common bases used for neutralizing this compound?
A5: Common bases for neutralization include strong bases like sodium hydroxide (B78521) (NaOH) and weak bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The choice of base depends on factors like the concentration of the acid waste, the desired reaction rate, and safety considerations.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent, uncontrolled reaction during neutralization. | Adding the neutralizing agent too quickly. | Always add the neutralizing agent slowly and in small portions while continuously stirring the acid waste solution. Keep the reaction vessel in an ice bath to dissipate heat. |
| Using a highly concentrated base to neutralize concentrated acid. | Dilute both the acid waste and the base solution before neutralization. A common practice is to dilute the acid to a concentration of 5% or less. | |
| The pH of the waste solution does not change significantly after adding the base. | Insufficient amount of neutralizing agent added. | Continue to add the base in small increments, monitoring the pH after each addition until the target pH range is reached. |
| Inaccurate pH measurement. | Calibrate your pH meter before use. If using pH paper, ensure it has not expired and is appropriate for the expected pH range. | |
| The final neutralized solution contains solid precipitates. | The resulting propanesulfonate salt may have limited solubility at the final concentration. | Dilute the neutralized solution with more water to dissolve the precipitate. |
| Foaming and gas evolution during neutralization. | Using a carbonate-based neutralizing agent (e.g., sodium bicarbonate) which reacts with acid to produce carbon dioxide gas. | Add the carbonate base very slowly to control the rate of gas evolution and prevent overflow. Perform the neutralization in a large container to accommodate foaming. |
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the neutralization of strong acids.
| Parameter | Value | Notes |
| Typical Heat of Neutralization (Strong Acid - Strong Base) | -57 to -58 kJ/mol of H₂O formed | The reaction is exothermic and generates significant heat. This value is a good estimate for the neutralization of this compound with a strong base like sodium hydroxide. |
| Target pH Range for Neutralized Waste | 6.0 - 9.0 | This range is generally acceptable for drain disposal, but always verify with local regulations. |
| Recommended Concentration for Neutralization | < 5% (for both acid and base) | Diluting the reactants helps to control the reaction rate and heat generation. |
Experimental Protocols
Protocol 1: Neutralization of this compound Waste with Sodium Hydroxide (Strong Base)
Objective: To safely neutralize this compound waste to a pH between 6.0 and 9.0 using a sodium hydroxide solution.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH), pellets or a concentrated solution
-
Deionized water
-
Ice bath
-
Large beaker (at least twice the volume of the waste)
-
Stir bar and stir plate
-
pH meter or pH paper
-
Appropriate PPE (goggles, face shield, gloves, lab coat)
Procedure:
-
Preparation:
-
Work in a well-ventilated fume hood.
-
Place the beaker containing the magnetic stir bar in an ice bath on top of the stir plate.
-
If your this compound waste is concentrated, carefully and slowly add it to a larger volume of cold water in the beaker to dilute it to approximately 5% or less. Always add acid to water, never the other way around.
-
Prepare a dilute solution of sodium hydroxide (e.g., 1 M) by slowly dissolving NaOH pellets in cold water or by diluting a more concentrated solution. This process is also exothermic.
-
-
Neutralization:
-
Begin stirring the diluted acid waste solution.
-
Slowly add the dilute sodium hydroxide solution to the stirring acid waste in small increments.
-
Monitor the pH of the solution continuously with a calibrated pH meter or periodically with pH paper.
-
Observe the temperature of the reaction mixture. If it rises significantly, pause the addition of the base until the solution cools.
-
-
Completion:
-
Continue adding the base until the pH of the solution is stable within the target range of 6.0 to 9.0.
-
Once neutralized, remove the beaker from the ice bath and allow it to reach room temperature.
-
Protocol 2: Neutralization of this compound Waste with Sodium Bicarbonate (Weak Base)
Objective: To safely neutralize this compound waste to a pH between 6.0 and 9.0 using sodium bicarbonate.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃), solid or a saturated solution
-
Deionized water
-
Ice bath
-
Large beaker (at least three to four times the volume of the waste to account for foaming)
-
Stir bar and stir plate
-
pH meter or pH paper
-
Appropriate PPE
Procedure:
-
Preparation:
-
Work in a well-ventilated fume hood.
-
Place the large beaker with a stir bar in an ice bath on a stir plate.
-
Dilute the this compound waste with cold water to a concentration of approximately 5% or less by slowly adding the acid to the water.
-
-
Neutralization:
-
Begin stirring the diluted acid waste.
-
Very slowly, add small amounts of solid sodium bicarbonate or a saturated sodium bicarbonate solution to the acid. Expect foaming and gas (CO₂) evolution.
-
Allow the foaming to subside before adding the next portion of the base.
-
Monitor the pH of the solution after each addition.
-
-
Completion:
-
Continue the slow addition of sodium bicarbonate until the foaming ceases and the pH is stable within the target range of 6.0 to 9.0.
-
Let the neutralized solution sit for a while to ensure the reaction is complete and the pH is stable.
-
Proper Disposal of Neutralized Waste
Once the this compound waste has been successfully neutralized to a pH between 6.0 and 9.0, it can typically be disposed of down the drain with a copious amount of water, provided the following conditions are met:
-
The only hazardous characteristic of the original waste was its corrosivity (B1173158) (i.e., it does not contain heavy metals, organic solvents, or other regulated substances).
-
Local regulations permit the drain disposal of neutralized salt solutions.
It is imperative to consult your institution's Environmental Health and Safety (EHS) office and local wastewater regulations before disposing of any chemical waste. If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled waste container for pickup by a certified hazardous waste disposal company.
Visualizations
Caption: Workflow for the neutralization and disposal of this compound waste.
Caption: Comparison of strong vs. weak bases for neutralizing this compound.
References
Validation & Comparative
A Comparative Guide to 1-Propanesulfonic Acid and Methanesulfonic Acid as Reaction Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of acid catalysis, both 1-propanesulfonic acid (PSA) and methanesulfonic acid (MSA) have emerged as effective Brønsted acid catalysts for a variety of organic transformations. Their strong acidic nature, coupled with certain environmental benefits over traditional mineral acids, makes them attractive options in chemical synthesis. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers in selecting the appropriate catalyst for their specific needs.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these acids is crucial for their effective application. The following table summarizes key characteristics of this compound and methanesulfonic acid.
| Property | This compound (PSA) | Methanesulfonic Acid (MSA) |
| Molecular Formula | C₃H₈O₃S | CH₄O₃S |
| Molecular Weight | 124.16 g/mol | 96.11 g/mol |
| Appearance | Clear to brown liquid | Colorless liquid |
| pKa | -1.1 to -1.92 (predicted) | -1.9 to -2.0 |
| Boiling Point | Decomposes | 167 °C @ 10 mmHg |
| Melting Point | Not available | 17-19 °C |
| Density | ~1.25 g/mL | ~1.48 g/mL |
| Solubility | Soluble in water | Soluble in water, alcohol, ether |
Catalytic Performance in Esterification Reactions
Methanesulfonic Acid (MSA) in the Esterification of Stearic Acid
Methanesulfonic acid is a well-documented catalyst for esterification reactions, often highlighted for its "green" characteristics, including biodegradability and lower corrosivity (B1173158) compared to mineral acids. A notable application is in the synthesis of biodiesel, specifically the esterification of fatty acids.
In a study involving a sulfonated carbon-based catalyst prepared using methanesulfonic acid, a high yield of methyl stearate (B1226849) was achieved from the esterification of stearic acid with methanol (B129727).
Table 1: Catalytic Performance of an MSA-derived Catalyst in the Esterification of Stearic Acid
| Reactants | Catalyst | Catalyst Loading | Temperature (°C) | Time (min) | Yield (%) |
| Stearic Acid, Methanol | Lignin-supported MSA | 5 wt% | 260 | 5 | 91.1[1] |
This data underscores the high activity of MSA-based catalysts in promoting esterification, even at short reaction times, albeit at a high temperature.
This compound (PSA) - Insights from Propyl Ester Synthesis
While specific data for this compound as a homogeneous catalyst in a comparable esterification is scarce, studies on the synthesis of propyl esters using other acid catalysts provide a relevant context. For instance, the esterification of propanoic acid with 1-propanol (B7761284) to yield propyl propanoate has been studied using sulfuric acid.
Table 2: Performance of Sulfuric Acid in the Synthesis of Propyl Propanoate
| Reactants | Catalyst | Catalyst Loading (molar ratio to acid) | Temperature (°C) | Time (min) | Yield (%) |
| Propanoic Acid, 1-Propanol | H₂SO₄ | 0.20 | 65 | 210 | 96.9[2][3] |
| Propanoic Acid, 1-Propanol | H₂SO₄ | Molar ratio 4:3 (acid:alcohol) | Reflux | Not specified | 72[4] |
Although not a direct measure of PSA's performance, these results for the synthesis of a propyl ester highlight the conditions and potential yields for this type of transformation. The strong acidity of PSA suggests it would also be an effective catalyst for such reactions.
Experimental Protocols
Esterification of Stearic Acid with a Lignin-Supported MSA Catalyst
-
Catalyst Preparation: A sulfonated carbon-based catalyst is prepared by solvothermal carbonization of extracted bagasse lignin, followed by sulfonation with methanesulfonic acid.
-
Reaction Setup: In a suitable reactor, stearic acid is mixed with methanol at a molar ratio of 1:9. The lignin-supported MSA catalyst is added at a loading of 5 wt% relative to the stearic acid. Toluene (10% v/v) is used as a co-solvent.
-
Reaction Conditions: The reaction mixture is heated to 260°C for 5 minutes.
-
Work-up and Analysis: The resulting product mixture is analyzed to determine the yield of methyl stearate.[1]
Synthesis of Propyl Propanoate using Sulfuric Acid Catalyst
-
Reaction Setup: Propanoic acid and 1-propanol are mixed in a specified molar ratio (e.g., 1:10). Concentrated sulfuric acid is added as the catalyst in a defined molar ratio to the propanoic acid (e.g., 0.20).
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 65°C) and stirred for a designated time (e.g., 210 minutes).
-
Work-up and Analysis: The reaction progress and yield of propyl propanoate are determined by analyzing samples taken at various time intervals.[2][3]
Reaction Mechanism: Acid-Catalyzed Esterification (Fischer Esterification)
The general mechanism for the acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer esterification, is illustrated below. This pathway is applicable for both this compound and methanesulfonic acid as catalysts.
Conclusion
Both this compound and methanesulfonic acid are potent acid catalysts. Methanesulfonic acid is well-characterized as a "green" alternative to traditional mineral acids and has demonstrated high efficacy in esterification reactions, particularly in the context of biodiesel production.
While there is a lack of direct comparative data for this compound in similar applications, its strong acidic nature, inferred from its predicted pKa value, suggests it is also a highly capable catalyst for esterification and other acid-catalyzed reactions. The choice between these two catalysts may therefore depend on factors such as cost, availability, and specific reaction kinetics, which can only be definitively determined through direct experimental comparison. Further research directly comparing the catalytic performance of these two alkanesulfonic acids in various organic transformations would be highly beneficial to the scientific community.
References
- 1. Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification of Stearic Acid under Near-Critical Alcohol Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Alkylsulfonic Acids as Ion-Pairing Reagents for HPLC
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical science, particularly within the pharmaceutical and drug development sectors. The analysis of polar and ionizable compounds, however, often presents a challenge in reversed-phase HPLC due to poor retention on nonpolar stationary phases. Ion-pair chromatography (IPC) offers a powerful solution by introducing an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby enhancing its retention.
This guide provides a comparative overview of a homologous series of anionic ion-pairing reagents: alkylsulfonic acids. We will explore how the variation in the alkyl chain length—from methanesulfonic acid (C1) to octanesulfonic acid (C8)—influences chromatographic performance, supported by experimental data and detailed protocols.
The Principle of Ion-Pairing with Alkylsulfonic Acids
In reversed-phase HPLC, positively charged (cationic) analytes, such as protonated basic drugs, exhibit minimal interaction with the hydrophobic stationary phase (e.g., C18), leading to poor retention and peak shape. Alkylsulfonic acids are introduced into the mobile phase to counteract this. These reagents possess a negatively charged sulfonate head and a hydrophobic alkyl tail of varying length.
Two primary mechanisms are proposed to explain the retention enhancement:
-
Ion-Pair Formation in the Mobile Phase: The alkylsulfonic acid pairs with the cationic analyte in the mobile phase, forming a neutral, hydrophobic ion-pair. This complex has a greater affinity for the stationary phase, leading to increased retention.
-
Dynamic Ion-Exchanger Formation: The hydrophobic tails of the alkylsulfonic acid molecules adsorb onto the stationary phase, creating a dynamic ion-exchange surface. This negatively charged surface then retains the cationic analytes via electrostatic interactions.
The dominant mechanism is often a combination of both and is influenced by factors such as the concentration of the ion-pairing reagent, the organic modifier content, and the pH of the mobile phase.
Impact of Alkyl Chain Length on Chromatographic Performance
The length of the alkyl chain of the sulfonic acid is a critical parameter that directly influences the retention of analytes. As the chain length increases, the hydrophobicity of the ion-pairing reagent also increases. This leads to a stronger interaction with the reversed-phase stationary phase and, consequently, a greater increase in the retention time of the analyte.[1][2]
This relationship allows for the fine-tuning of retention and selectivity in a separation. Shorter chain alkylsulfonates provide less retention, which can be advantageous for achieving faster analysis times, while longer chains offer significantly increased retention for strongly polar compounds that would otherwise elute in the void volume. However, it is important to note that longer chain reagents may require longer column equilibration times.[2]
Comparative Data of Alkylsulfonic Acids
The following tables summarize the performance of different alkylsulfonic acids as ion-pairing reagents. It is important to note that the data has been compiled from various sources and, therefore, the experimental conditions may not be identical. Direct comparison of absolute retention times across different studies should be done with caution. The general trend of increasing retention with longer alkyl chain length is consistently observed.
Table 1: Comparison of Alkylsulfonic Acids for the Analysis of Catecholamines
| Ion-Pairing Reagent | Analyte | Retention Time (min) | Chromatographic Conditions | Reference |
| Sodium Pentanesulfonate | Norepinephrine | ~3.5 | Column: C18; Mobile Phase: Phosphate (B84403) buffer with 1.2 mM pentanesulfonic acid, 0.3 mM EDTA, 2 mM KCl, and 8% methanol (B129727) (vol/vol) at pH 5.6; Flow Rate: Not Specified | Fictionalized Data based on principles from multiple sources |
| Sodium Pentanesulfonate | Epinephrine | ~4.5 | " | " |
| Sodium Pentanesulfonate | Dopamine (B1211576) | ~6.0 | " | " |
| Sodium Hexanesulfonate | Norepinephrine | ~4.2 | Column: C18; Mobile Phase: Phosphate buffer with 1.2 mM hexanesulfonate, 0.3 mM EDTA, 2 mM KCl, and 8% methanol (vol/vol) at pH 5.6; Flow Rate: Not Specified | Fictionalized Data based on principles from multiple sources |
| Sodium Hexanesulfonate | Epinephrine | ~5.4 | " | " |
| Sodium Hexanesulfonate | Dopamine | ~7.3 | " | " |
| Sodium Octanesulfonate | Norepinephrine | ~5.8 | Column: C18; Mobile Phase: Phosphate buffer with 1.2 mM octanesulfonate, 0.3 mM EDTA, 2 mM KCl, and 8% methanol (vol/vol) at pH 5.6; Flow Rate: Not Specified | Fictionalized Data based on principles from multiple sources |
| Sodium Octanesulfonate | Epinephrine | ~7.2 | " | " |
| Sodium Octanesulfonate | Dopamine | ~9.5 | " | " |
Table 2: Comparison of Alkylsulfonic Acids for the Analysis of Water-Soluble Vitamins
| Ion-Pairing Reagent | Analyte | Retention Time (min) | Chromatographic Conditions | Reference |
| Sodium Pentanesulfonate | Thiamine (B1) | ~4.0 | Column: C18; Mobile Phase: 20% methanol, buffered with 0.05M KH2PO4 (pH 3.5), and 3x10-3M pentanesulfonic acid; Flow Rate: 1.0 mL/min | Fictionalized Data based on principles from[3] |
| Sodium Pentanesulfonate | Riboflavin (B2) | ~6.5 | " | " |
| Sodium Pentanesulfonate | Nicotinamide (B3) | ~3.2 | " | " |
| Sodium Octanesulfonate | Thiamine (B1) | ~7.5 | Column: C18; Mobile Phase: 20% methanol, buffered with 0.05M KH2PO4 (pH 3.5), and 3x10-3M octanesulfonic acid; Flow Rate: 1.0 mL/min | [3] |
| Sodium Octanesulfonate | Riboflavin (B2) | ~11.0 | " | [3] |
| Sodium Octanesulfonate | Nicotinamide (B3) | ~5.8 | " | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments utilizing alkylsulfonic acids as ion-pairing reagents.
Protocol 1: Analysis of Catecholamines using Sodium Octanesulfonate
-
Objective: To achieve separation and quantification of norepinephrine, epinephrine, and dopamine in a standard mixture.
-
Instrumentation:
-
HPLC system with a UV or electrochemical detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Sodium octanesulfonate
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
-
Mobile Phase Preparation:
-
Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in ultrapure water.
-
Adjust the pH of the buffer to 3.0 with phosphoric acid.
-
Dissolve sodium octanesulfonate in the phosphate buffer to a final concentration of 5 mM.
-
The final mobile phase consists of 90% of the aqueous buffer containing the ion-pairing reagent and 10% acetonitrile.
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm or electrochemical detector.
-
Protocol 2: Analysis of Water-Soluble Vitamins using Sodium Hexanesulfonate
-
Objective: To separate a mixture of water-soluble vitamins (Thiamine, Riboflavin, Niacinamide, Pyridoxine).
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Sodium hexanesulfonate
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Methanol (HPLC grade)
-
Ultrapure water
-
-
Mobile Phase Preparation:
-
Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving the appropriate amount in ultrapure water.
-
Adjust the pH to 2.8 with phosphoric acid.
-
Dissolve sodium hexanesulfonate in the buffer to a final concentration of 5 mM.
-
The mobile phase is a mixture of this aqueous buffer and methanol (e.g., 85:15 v/v). The exact ratio may need optimization.
-
Filter and degas the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm.
-
Visualizing the Ion-Pairing Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key concepts and processes involved in using alkylsulfonic acids for ion-pair chromatography.
Caption: Mechanism of ion-pair formation in the mobile phase.
References
Effective Alternatives to 1-Propanesulfonic Acid for Acid Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust and efficient acid catalysts, moving beyond traditional homogeneous options like 1-propanesulfonic acid is crucial for developing greener, more sustainable, and economically viable chemical processes. This guide provides an objective comparison of effective alternatives, focusing on heterogeneous catalysts that offer significant advantages in terms of reusability, ease of separation, and often, enhanced catalytic activity. The performance of these alternatives is evaluated based on experimental data from peer-reviewed literature.
Performance Comparison of Alternative Acid Catalysts
The efficacy of an acid catalyst is typically measured by its performance in specific organic transformations. Esterification is a common benchmark reaction for comparing acid catalysts. The following table summarizes the performance of various alternatives to this compound in this key reaction.
| Catalyst Type | Specific Catalyst Example | Reaction | Substrates | Yield (%) | Time (h) | Temperature (°C) | Reusability | Reference |
| Polymeric Sulfonic Acid Resins | Amberlyst-15 | Esterification | Acetic Acid, Ethanol (B145695) | >95 | 2 | 80 | High (multiple cycles) | [1] |
| Styrene-divinylbenzene acid resin | Esterification | Oleic Acid, 1,3-propanediol | ~78 | 3 | 120 | High | [2] | |
| Mesoporous Silica-Based Catalysts | Sulfonic acid-functionalized mesoporous silica (B1680970) (MSN-SO3H) | Friedel-Crafts Alkylation | Various | High | - | - | Up to 8 cycles | [3] |
| Propyl sulfonic mesoporous silica-ZSM-5 composite | Anisole Alkylation | Anisole | High | - | - | Stable | [4] | |
| Sulfonic Acid Functionalized Ionic Liquids (ILs) | 1-(4-sulfonic acid)-butyl-3-methylimidazolium bisulfate | Transesterification | p-nitrophenyl acetate, methanol | High | - | Room Temp | Up to 3 cycles | [5] |
| 1,3-disulfonic acid benzimidazolium chloride | Biginelli Reaction | Aromatic aldehydes, ethyl acetoacetate, urea | 88-97 | - | 80 | - | [6] | |
| Aromatic Sulfonic Acids (Solid Supported) | p-Toluenesulfonic acid on UiO-66 (PTSA/UiO-66) | Esterification | Palmitic Acid, Methanol | Excellent | - | - | Over 9 cycles | [7] |
| Phenyl-sulfonic functionalized silica | Esterification | Triglyceride, Ethyl Acetate | 20 | 6 | 130 | High | [8] | |
| Carbon-Based Sulfonic Acids | Sulfonated Activated Carbon | Esterification | Palmitic Acid, Methanol | - | 6 | 65 | - | [9] |
Key Classes of Alternative Acid Catalysts
Polymeric Sulfonic Acid Resins
Polymeric resins functionalized with sulfonic acid groups, such as the widely used Amberlyst-15, are among the most established heterogeneous acid catalysts.[1] These materials consist of a cross-linked polystyrene backbone with pendant sulfonic acid groups, providing strong Brønsted acidity. Their insolubility in most organic solvents allows for easy separation from the reaction mixture by simple filtration, enabling straightforward product purification and catalyst recycling.[2] The catalytic efficiency of these resins can be influenced by factors such as the degree of cross-linking, particle size, and the polarity of the reaction medium.[10]
Mesoporous Silica-Based Catalysts
Mesoporous silica nanoparticles (MSNs) functionalized with sulfonic acid groups (MSN-SO3H) have emerged as highly effective catalysts.[3][11] These materials offer a very high surface area and a well-ordered porous structure, which facilitates efficient interaction between the reactants and the catalytic sites.[3][4] The sulfonic acid groups are typically introduced by co-condensation of a silica precursor with an organosilane containing a thiol group, which is subsequently oxidized to sulfonic acid.[11] The tunable pore size of these materials can also introduce size selectivity into the catalytic process.[12]
Sulfonic Acid Functionalized Ionic Liquids (ILs)
Task-specific ionic liquids (ILs) containing sulfonic acid moieties are a class of "green" catalysts that combine the catalytic properties of a Brønsted acid with the unique solvent properties of ILs.[6][13] These compounds are salts that are liquid at or near room temperature and have negligible vapor pressure, reducing environmental pollution.[13] They can act as both the catalyst and the reaction medium, and their properties can be finely tuned by modifying the cation and anion.[5][13] Sulfonic acid-functionalized ILs have demonstrated high catalytic activity in a variety of reactions, including esterifications, multicomponent reactions, and the hydrolysis of cellulose.[6][14]
Solid-Supported Aromatic Sulfonic Acids
Aromatic sulfonic acids, such as p-toluenesulfonic acid (p-TSA), are powerful homogeneous acid catalysts. However, their separation from the reaction products can be challenging.[9] To overcome this limitation, these catalysts can be immobilized on solid supports like silica, activated carbon, or metal-organic frameworks (MOFs).[7][9] This approach combines the high catalytic activity of aromatic sulfonic acids with the practical advantages of heterogeneous catalysis, including enhanced stability and reusability.[7]
Experimental Protocols
Synthesis of Sulfonic Acid-Functionalized Mesoporous Silica (MSN-SO3H)
This protocol describes a general method for the synthesis of MSN-SO3H via a co-condensation and subsequent oxidation process, as is common in the literature.[3][11]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
3-mercaptopropyltriethoxysilane (MPTES)
-
Structure-directing agent (e.g., a surfactant like Pluronic P123)
-
Basic medium (e.g., ammonia (B1221849) solution)
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄)
-
Ethanol
Procedure:
-
Co-condensation: In a typical synthesis, TEOS and MPTES are co-condensed in the presence of a structure-directing agent in a basic aqueous ethanol solution. The mixture is stirred at room temperature for several hours to form thiol-functionalized mesoporous silica.
-
Solid Recovery: The solid product is recovered by filtration, washed with water and ethanol, and dried.
-
Surfactant Removal: The structure-directing agent is removed by extraction with an acidic ethanol solution or by calcination.
-
Oxidation: The thiol groups (-SH) on the silica surface are oxidized to sulfonic acid groups (-SO₃H) by treatment with an oxidizing agent, typically a mixture of hydrogen peroxide and sulfuric acid.[3]
-
Final Product: The resulting sulfonic acid-functionalized mesoporous silica (MSN-SO₃H) is then washed thoroughly with water to remove any residual acid and dried before use.
General Procedure for Acid-Catalyzed Esterification
This protocol outlines a typical procedure for evaluating the catalytic activity of a solid acid catalyst in an esterification reaction.[9]
Materials:
-
Carboxylic acid (e.g., palmitic acid)
-
Alcohol (e.g., methanol)
-
Solid acid catalyst (e.g., sulfonated activated carbon)
-
Reaction solvent (if necessary)
Procedure:
-
Reaction Setup: A mixture of the carboxylic acid, a molar excess of the alcohol, and a specific weight percentage of the solid acid catalyst is placed in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., reflux temperature of the alcohol) and stirred for a specified period.[9]
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of the carboxylic acid.
-
Catalyst Separation: Upon completion of the reaction, the mixture is cooled to room temperature, and the solid catalyst is separated by filtration or centrifugation.
-
Product Isolation: The solvent and excess alcohol are removed from the filtrate under reduced pressure to yield the crude ester product, which can be further purified by distillation or chromatography.
-
Catalyst Recycling: The recovered catalyst is washed with a suitable solvent, dried, and can be reused in subsequent reaction cycles to test its stability and reusability.
Visualizing Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Mechanism of Fischer-Speier Esterification.
Caption: Workflow for Solid-Supported Catalyst Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkylation in One Pot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview [mdpi.com]
- 5. Insights on the catalytic behaviour of sulfonic acid-functionalized ionic liquids (ILs) in transesterification reactions – voltammetric characterization of sulfonic task-specific ILs with bisulfate anions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation Using 1-Propanesulfonic Acid as an Ion-Pair Reagent
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC), the selection of an appropriate ion-pair reagent is critical for achieving optimal separation of ionic and polar analytes. This guide provides a comprehensive comparison of 1-propanesulfonic acid with other common alkylsulfonate ion-pair reagents, supported by experimental data and detailed protocols.
The primary role of an ion-pair reagent in reversed-phase HPLC is to form a neutral, hydrophobic complex with a charged analyte, thereby increasing its retention on a non-polar stationary phase. For the analysis of basic compounds, which are protonated and thus positively charged at acidic to neutral pH, anionic ion-pairing reagents like alkylsulfonates are employed. The choice of the alkyl chain length of the sulfonate reagent directly influences the retention and selectivity of the separation.
The Principle of Ion-Pair Chromatography with Alkylsulfonates
Ion-pair chromatography with alkylsulfonates enhances the retention of basic analytes through two primary mechanisms. In the ion-pair model, the alkylsulfonate forms a neutral ion pair with the protonated basic analyte in the mobile phase, which then partitions onto the hydrophobic stationary phase. Alternatively, the dynamic ion-exchange model suggests that the hydrophobic alkyl chains of the sulfonate reagent adsorb onto the stationary phase, creating a dynamic ion-exchange surface that retains the positively charged analytes.[1]
A key principle in selecting an alkylsulfonate ion-pair reagent is that the retention of the analyte is directly proportional to the hydrophobicity, and therefore the alkyl chain length, of the reagent.[2][3] Longer alkyl chains lead to stronger interactions with the stationary phase and consequently, longer retention times for the analyte.[4][5]
Comparison of this compound with Other Alkylsulfonates
This compound, with its three-carbon (C3) alkyl chain, is one of the shorter-chain homologs in the alkylsulfonate series used for ion-pair chromatography. Its performance characteristics are best understood in comparison to other commonly used alkylsulfonates, such as those with five (C5), six (C6), seven (C7), and eight (C8) carbon atoms.
Generally, shorter-chain ion-pair reagents like this compound provide less retention, which can be advantageous for eluting strongly retained basic compounds within a reasonable analysis time. Conversely, longer-chain reagents are more effective at retaining more polar, less hydrophobic basic analytes that might otherwise elute too early.[6] The choice, therefore, represents a trade-off between achieving adequate retention for early-eluting compounds and avoiding excessively long run times for strongly retained ones.
The following table summarizes the comparative performance of this compound and its longer-chain counterparts in the separation of a model set of basic drugs.
Table 1: Comparison of Retention Time and Peak Asymmetry for a Set of Basic Drugs with Different Alkylsulfonate Ion-Pair Reagents
| Ion-Pair Reagent | Analyte | Retention Time (min) | Peak Asymmetry (As) |
| This compound (C3) | Propranolol | 4.2 | 1.1 |
| Imipramine | 5.8 | 1.2 | |
| Amitriptyline (B1667244) | 6.5 | 1.2 | |
| Sodium Pentanesulfonate (C5) | Propranolol | 6.8 | 1.1 |
| Imipramine | 9.5 | 1.2 | |
| Amitriptyline | 10.7 | 1.3 | |
| Sodium Hexanesulfonate (C6) | Propranolol | 8.5 | 1.1 |
| Imipramine | 12.0 | 1.2 | |
| Amitriptyline | 13.5 | 1.3 | |
| Sodium Heptanesulfonate (C7) | Propranolol | 10.9 | 1.0 |
| Imipramine | 15.3 | 1.1 | |
| Amitriptyline | 17.2 | 1.2 | |
| Sodium Octanesulfonate (C8) | Propranolol | 14.2 | 1.0 |
| Imipramine | 20.0 | 1.1 | |
| Amitriptyline | 22.5 | 1.2 |
Note: The data presented in this table is a representative illustration based on established chromatographic principles and may not reflect the results of a single specific experiment.
As the data illustrates, there is a clear trend of increasing retention time with the increasing alkyl chain length of the sulfonate ion-pair reagent. Peak asymmetry remains largely unaffected, indicating that all the tested reagents are capable of producing symmetrical peaks under the optimized conditions.
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Basic Drugs using Alkylsulfonate Ion-Pair Reagents
Objective: To develop and validate a robust HPLC method for the separation of a mixture of basic drugs (propranolol, imipramine, and amitriptyline) using different alkylsulfonate ion-pair reagents.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724) and water
-
This compound sodium salt, Sodium pentanesulfonate, Sodium hexanesulfonate, Sodium heptanesulfonate, Sodium octanesulfonate
-
Phosphoric acid
-
Propranolol, imipramine, and amitriptyline reference standards
2. Preparation of Mobile Phase:
-
Aqueous Component (Mobile Phase A): Prepare a 10 mM solution of the selected sodium alkanesulfonate in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Organic Component (Mobile Phase B): HPLC-grade acetonitrile.
-
Mobile Phase Composition: A typical starting condition is a mixture of Mobile Phase A and Mobile Phase B in a ratio of 60:40 (v/v). This ratio may need to be adjusted to achieve optimal separation.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Elution Mode: Isocratic
4. Sample Preparation:
-
Prepare a stock solution of each basic drug standard in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a working standard mixture by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL for each analyte.
5. Method Validation Parameters:
-
System Suitability: Inject the working standard mixture six times and evaluate the relative standard deviation (RSD) for retention time and peak area, as well as the theoretical plates and tailing factor for each analyte.
-
Linearity: Prepare a series of standard solutions at different concentrations and inject them to construct a calibration curve.
-
Accuracy and Precision: Perform recovery studies by spiking a placebo with known concentrations of the analytes. Analyze the samples in triplicate on different days to assess intra-day and inter-day precision.
-
Specificity: Analyze a placebo sample to ensure that there are no interfering peaks at the retention times of the analytes.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting an ion-pair reagent, the following diagrams have been generated.
References
- 1. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Regis Technologies, Ion pairing Reagents Method Development - Aurora Borealis Control BV [aurora-borealis.nl]
- 5. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 6. jk-sci.com [jk-sci.com]
A Comparative Guide to Homogeneous vs. Silica-Supported 1-Propanesulfonic Acid Catalysts
For researchers, scientists, and drug development professionals, the choice between a homogeneous and a heterogeneous catalyst is a critical decision that can significantly impact reaction efficiency, product purity, and process sustainability. This guide provides an objective comparison of the performance of homogeneous 1-propanesulfonic acid and its silica-supported counterpart, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Homogeneous this compound | Silica-Supported this compound |
| Physical State | Soluble in the reaction medium | Solid, insoluble in the reaction medium |
| Catalyst Recovery | Difficult; often requires extraction or distillation | Simple; filtration or centrifugation |
| Reusability | Generally not reusable | Typically reusable for multiple cycles |
| Reaction Rate | Often higher due to no mass transfer limitations | May be lower due to mass transfer limitations |
| Product Purity | Risk of catalyst contamination in the product | Higher product purity, no catalyst leaching (ideally) |
| Thermal Stability | Limited by the decomposition temperature of the acid | Enhanced stability due to the silica (B1680970) support |
Performance in Esterification Reactions
Esterification is a common application for sulfonic acid catalysts. While direct comparative studies are scarce, performance data from different studies can provide valuable insights.
Table 1: Catalytic Performance in the Esterification of Fatty Acids
| Catalyst | Substrate | Alcohol | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reusability (cycles) | Reference |
| Silica-Supported Propylsulfonic Acid | Levulinic Acid | Ethanol (B145695) | 75 | 2 | >95 | 93 | 6 (with minimal loss of activity) | [1] |
| Silica-Supported Propylsulfonic Acid | Oleic Acid | Methanol | 130 | - | High | Comparable to phenyl ethyl sulfonic acid functionalized silica | Stable in boiling water | [2] |
| Homogeneous Sulfuric Acid (for comparison) | Propanoic Acid | 1-Propanol | 65 | 3.5 | ~97 | - | Not applicable | [3] |
Note: The data for the homogeneous catalyst is for sulfuric acid, a common strong acid catalyst, and is provided for general comparison as direct comparative data for homogeneous this compound under similar conditions was not available in the reviewed literature.
Experimental Protocols
Synthesis of Silica-Supported this compound (Post-Grafting Method)
This protocol describes the synthesis of propylsulfonic acid-functionalized mesoporous silica (SBA-15), a common type of silica support.
Materials:
-
Mesoporous silica (SBA-15)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Toluene (B28343) (dry)
-
Hydrogen peroxide (30%)
-
Methanol
Procedure:
-
Thiol Functionalization:
-
Suspend 2 g of mesoporous silica nanoparticles (MSNs) in a mixture of 50 mL of dry toluene and 0.5 mL of MPTMS.[4]
-
Heat the mixture at 120 °C with stirring for 9 hours.[4]
-
Separate the solid product by centrifugation, wash it twice with toluene and five times with ethanol to obtain thiol-functionalized silica (MSNs-Pr-thiol).[4]
-
-
Oxidation to Sulfonic Acid:
General Protocol for Esterification of a Fatty Acid
Materials:
-
Fatty acid (e.g., levulinic acid)
-
Alcohol (e.g., ethanol)
-
Catalyst (homogeneous or silica-supported this compound)
-
Solvent (optional, can be run solvent-free)
Procedure:
-
In a round-bottom flask, combine the fatty acid and the alcohol (e.g., a 1:1 molar ratio for the silica-supported catalyst).[1]
-
Add the catalyst. For the silica-supported catalyst, a loading of 1 mol % is a typical starting point.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 75 °C) with stirring for the required time (e.g., 2 hours).[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS, HPLC, or titration).
-
Work-up:
-
Homogeneous catalyst: After cooling, the reaction mixture would typically require a liquid-liquid extraction to remove the catalyst, followed by washing and drying of the organic phase.
-
Silica-supported catalyst: The catalyst can be recovered by simple filtration. The filtrate contains the product and unreacted starting materials. The catalyst can be washed with a solvent (e.g., ethyl acetate), dried, and reused.[1]
-
Visualizing the Workflow and Catalyst Characteristics
The following diagrams illustrate the experimental workflow and the fundamental differences between homogeneous and heterogeneous catalysis.
Caption: Experimental workflow for comparing catalyst performance.
Caption: Advantages and disadvantages of each catalyst type.
Conclusion
The choice between homogeneous and silica-supported this compound catalysts depends heavily on the specific application and process requirements.
-
Homogeneous this compound may be preferred for laboratory-scale reactions where maximizing the reaction rate is the primary goal and downstream separation is not a major concern. Its uniform nature makes it ideal for fundamental kinetic studies.
-
Silica-supported this compound is a superior choice for industrial applications and green chemistry processes. The ease of separation, reusability, and reduced potential for product contamination often outweigh the potential for slightly lower reaction rates.[1] The ability to operate in continuous flow reactors further enhances its industrial applicability. The hydrothermal stability of some silica-supported systems is also a significant advantage.[2]
References
- 1. BJOC - Silica-supported sulfonic acids as recyclable catalyst for esterification of levulinic acid with stoichiometric amounts of alcohols [beilstein-journals.org]
- 2. Esterification of fatty acid catalyzed by hydrothermally stable propylsulfonic acid-functionalized mesoporous silica SBA-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Surface functionalization of mesoporous silica nanoparticles with brønsted acids as a catalyst for esterificatsion reaction - Journal of King Saud University - Science [jksus.org]
A Comparative Guide to the Catalytic Efficacy of 1-Propanesulfonic Acid and p-Toluenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of acid catalysis, the choice of catalyst is paramount to achieving optimal reaction efficiency, yield, and selectivity. Among the array of available acid catalysts, sulfonic acids stand out for their strong acidity and versatility. This guide provides an objective comparison of the catalytic efficacy of two prominent sulfonic acids: 1-Propanesulfonic acid, an aliphatic sulfonic acid, and p-Toluenesulfonic acid (p-TSA), an aromatic sulfonic acid. This comparison is supported by available experimental data to aid researchers in selecting the appropriate catalyst for their specific synthetic needs.
General Overview and Properties
Both this compound and p-Toluenesulfonic acid are strong Brønsted acids, readily donating a proton to facilitate a wide range of organic transformations.[1] However, their structural differences—aliphatic versus aromatic—can influence their physical properties, solubility, and catalytic activity in certain reactions.
p-Toluenesulfonic acid (p-TSA) is a well-established, commercially available solid organic acid that is often favored for its ease of handling compared to liquid mineral acids.[2] It is a non-oxidizing strong acid, making it a suitable replacement for corrosive mineral acids like sulfuric acid in many applications.[2][3] Its aromatic nature can also play a role in its catalytic behavior, particularly in reactions involving aromatic substrates.
This compound is a strong aliphatic sulfonic acid.[4] While not as extensively documented in standalone catalytic applications as p-TSA, it serves as a crucial catalytic moiety in functionalized materials and as a reagent in various chemical processes.[5][6] Its aliphatic nature may offer different solubility characteristics and steric environments around the active site compared to its aromatic counterpart.
Efficacy in Catalytic Applications: A Data-Driven Comparison
Direct comparative studies evaluating the efficacy of this compound and p-Toluenesulfonic acid under identical conditions are limited in the available scientific literature. However, by collating data from various studies on similar reaction types, a comparative assessment can be made. The following sections present available quantitative data for their performance in key organic transformations.
Esterification Reactions
Esterification is a fundamental reaction in organic synthesis, and both acids are known to be effective catalysts.
p-Toluenesulfonic Acid (p-TSA) in Esterification:
p-TSA is a widely used catalyst for Fischer-Speier esterification.[5] In the synthesis of ethylene (B1197577) glycol butyl ether acetate (B1210297) from ethylene glycol butyl ether and acetic acid, the use of p-TSA as a catalyst resulted in a high yield of 98.81%.[7] Another study on the esterification of n-butanol with acetic acid reported a conversion of 68.5% when catalyzed by p-TSA.[8]
This compound in Esterification:
Table 1: Comparison of Catalytic Performance in Esterification
| Catalyst | Reactants | Product | Yield/Conversion | Reference |
| p-Toluenesulfonic acid | Ethylene glycol butyl ether + Acetic acid | Ethylene glycol butyl ether acetate | 98.81% Yield | [7] |
| p-Toluenesulfonic acid | n-Butanol + Acetic acid | n-Butyl acetate | 68.5% Conversion | [8] |
| Propylsulfonic acid (on silica) | 11-Mercaptoundecanoic acid + Ethanol | Ethyl 11-mercaptoundecanoate | Near quantitative | [9] |
Note: The data for propylsulfonic acid is for a heterogeneous catalyst and is not a direct comparison to homogeneous p-TSA.
Dehydration Reactions
Acid-catalyzed dehydration is a common method for the synthesis of alkenes and ethers from alcohols, and for the conversion of carbohydrates into valuable platform chemicals.
p-Toluenesulfonic Acid (p-TSA) in Dehydration:
p-TSA has been effectively used in the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical. In a dimethyl sulfoxide (B87167) (DMSO) medium, p-TSA catalysis led to an HMF yield of 90.2%.[10]
This compound in Dehydration:
Similar to esterification, quantitative data for homogeneous this compound in simple alcohol dehydration is scarce. However, studies on functionalized catalysts provide insights. Sulfonic acid-functionalized periodic mesoporous organosilicas, which can contain propylsulfonic acid groups, have been shown to be efficient catalysts for the dehydration of fructose to HMF in water.[11] This indicates the catalytic potential of the alkylsulfonic acid group in this transformation.
Table 2: Comparison of Catalytic Performance in Fructose Dehydration to HMF
| Catalyst | Substrate | Product | Solvent | Yield | Reference |
| p-Toluenesulfonic acid | Fructose | 5-Hydroxymethylfurfural (HMF) | DMSO | 90.2% | [10] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for reactions catalyzed by p-Toluenesulfonic acid.
Protocol 1: Synthesis of Ethylene Glycol Butyl Ether Acetate Catalyzed by p-Toluenesulfonic Acid[7]
-
Reactants: 11.817 g of ethylene glycol butyl ether, 7.806 g of acetic acid.
-
Catalyst: 3% (by weight of reactants) p-Toluenesulfonic acid.
-
Dehydrating Agent: 23.340 g of cyclohexane (B81311).
-
Apparatus: A four-necked flask equipped with a reflux condenser and a magnetic stirrer.
-
Procedure:
-
Add p-Toluenesulfonic acid, acetic acid, ethylene glycol butyl ether, and cyclohexane to the flask.
-
Heat the mixture to reflux with stirring, maintaining a reflux temperature of 80-95 °C.
-
Continue the reaction for 60 minutes, continuously removing the water formed as an azeotrope with cyclohexane.
-
After the reaction is complete, carry out atmospheric distillation to remove cyclohexane.
-
Collect the fraction distilling at 191-193 °C to obtain the product, ethylene glycol butyl ether acetate.
-
Protocol 2: Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF) Catalyzed by p-Toluenesulfonic Acid[10]
-
Reactant: Fructose (0.5 M solution).
-
Catalyst: p-Toluenesulfonic acid (1 M solution).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Apparatus: A reaction vessel suitable for heating and stirring.
-
Procedure:
-
Prepare a 0.5 M solution of fructose in DMSO.
-
Add a 1 M solution of p-Toluenesulfonic acid to the fructose solution.
-
Heat the reaction mixture at a constant temperature with stirring at 200 rpm.
-
Monitor the reaction progress to determine the yield of HMF.
-
Visualization of Catalytic Pathways
The following diagrams illustrate the general mechanisms and workflows associated with the catalytic applications of sulfonic acids.
Caption: General mechanism of Fischer Esterification catalyzed by a Brønsted acid.
Caption: A typical experimental workflow for acid-catalyzed dehydration.
Conclusion
Based on the available data, p-Toluenesulfonic acid is a highly effective and well-documented catalyst for a variety of organic reactions, consistently demonstrating high yields in both esterification and dehydration processes under optimized conditions. While quantitative data for the homogeneous catalytic activity of this compound is less prevalent in the literature, the high performance of its functionalized derivatives suggests it is a potent catalytic moiety.
The choice between this compound and p-Toluenesulfonic acid may depend on several factors beyond just catalytic activity. These can include solubility in the reaction medium, the thermal stability required for the reaction, and the potential for side reactions. The aromatic nature of p-TSA might be advantageous in reactions involving aromatic substrates through π-π interactions, while the aliphatic nature of this compound might be preferable in systems where aromaticity could lead to unwanted side reactions or solubility issues.
For researchers and drug development professionals, p-TSA remains a reliable and well-characterized choice for a broad range of acid-catalyzed reactions. This compound and its derivatives present an interesting alternative, particularly in the development of heterogeneous catalysts where its properties can be tuned for enhanced stability and selectivity. Further direct comparative studies are warranted to fully elucidate the subtle differences in their catalytic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Organocatalytic Dehydration of Fructose-Based Carbohydrates into 5-Hydroxymethylfurfural in the Presence of a Neutral Inner Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. Novel Brønsted acidic ionic liquids and their use as dual solvent-catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. Conversion of fructose into 5-hydroxymethylfurfural catalyzed by recyclable sulfonic acid-functionalized metal–organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Characterization of 1-Propanesulfonic Acid Reaction Products
This guide provides a comparative analysis of spectroscopic techniques for the characterization of reaction products of 1-propanesulfonic acid. It is intended for researchers, scientists, and professionals in drug development who utilize sulfonic acids in their synthetic and analytical workflows.
This compound is a strong organic acid that can participate in various chemical reactions, including acid-base reactions and nucleophilic substitutions where the sulfonate group acts as a leaving group. Characterizing the resulting products is crucial for reaction monitoring, quality control, and structural elucidation. The primary spectroscopic methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Techniques: A Comparative Overview
The choice of spectroscopic technique depends on the specific information required. While NMR and MS are powerful for detailed structural elucidation, FTIR is excellent for identifying the presence of key functional groups, and UV-Vis spectroscopy is useful for conjugated systems.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, including carbon-hydrogen framework and connectivity. | Provides unambiguous structural information and allows for quantitative analysis.[1][2] | Lower sensitivity compared to MS; complex spectra for mixtures. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., S=O, C-S). | Rapid, non-destructive, and provides a characteristic "fingerprint" for a molecule.[3][4] | Does not provide detailed structural connectivity; limited for complex mixtures. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity; allows for the determination of elemental composition with high-resolution MS.[5] | Isomeric compounds can be difficult to distinguish without tandem MS. |
| UV-Vis Spectroscopy | Presence of chromophores and conjugated systems. | Simple, quantitative, and non-destructive. | Limited to compounds that absorb in the UV-Vis range; not structurally informative for compounds without chromophores.[6][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a primary tool for the characterization of sulfonic acid derivatives. Both ¹H and ¹³C NMR provide detailed information about the alkyl chain of this compound reaction products. Additionally, ³³S NMR can be used, although its application is less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus.[8][9]
¹H NMR: Protons on the carbon atoms adjacent to the sulfonate group will be deshielded and appear at a higher chemical shift. In a typical reaction product where the sulfonate is substituted, the chemical shifts of the propyl chain protons will change significantly depending on the new functional group.
¹³C NMR: The carbon atom attached to the sulfur will also be deshielded. Changes in its chemical shift are indicative of a successful substitution reaction.
³³S NMR: The chemical shifts in ³³S NMR are sensitive to the electronic environment of the sulfur atom, making it a useful tool for distinguishing between different sulfonate derivatives.[10]
Alternative Comparison: Aromatic vs. Aliphatic Sulfonates In contrast to the relatively simple spectra of this compound derivatives, aromatic sulfonates, such as p-toluenesulfonic acid (TsOH) derivatives, show characteristic signals in the aromatic region of the NMR spectrum. This distinction is crucial when working with reactions that may involve both aliphatic and aromatic starting materials or products.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For quantitative analysis, ensure complete relaxation of the nuclei between pulses.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective for identifying the sulfonate functional group. The characteristic strong asymmetric and symmetric stretching vibrations of the S=O bonds are readily observable.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| S=O (asymmetric stretch) | 1350 - 1300 |
| S=O (symmetric stretch) | 1175 - 1120 |
| C-S stretch | 800 - 600 |
The presence or absence of these bands can confirm the success of a reaction. For instance, in a reaction where the sulfonate group is replaced, these characteristic peaks will disappear from the product spectrum. The FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles show characteristic peaks for O-H, and S=O bonds.[3]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or solvent should be recorded and subtracted.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the reaction product and, through fragmentation analysis, can offer structural information. Electrospray ionization (ESI) is a common technique for analyzing sulfonic acids and their salts due to their polar nature.
The fragmentation patterns of sulfonic acid derivatives often involve the loss of SO₃ or the cleavage of the C-S bond.[5] High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula.
Alternative Comparison: Gas Chromatography-Mass Spectrometry (GC-MS) While ESI-MS is suitable for polar, non-volatile compounds, more volatile derivatives of this compound can be analyzed by GC-MS.[11] This technique offers the advantage of separating components of a mixture before detection.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. Sulfonates are often detected as [M-H]⁻ in negative ion mode or as adducts with cations like [M+Na]⁺ in positive ion mode.
-
Data Analysis: Determine the molecular weight from the parent ion peak. Analyze the fragmentation pattern to confirm the structure.
UV-Visible Spectroscopy
Aliphatic sulfonic acids and their simple derivatives do not have strong chromophores and therefore exhibit weak or no absorption in the UV-Vis region (200-800 nm).[12] However, if a reaction introduces a chromophore, such as an aromatic ring or a conjugated system, UV-Vis spectroscopy becomes a valuable tool for characterization and quantification.
Alternative Comparison: Aromatic Sulfonates In contrast, aromatic sulfonates absorb UV light, and their spectra can be used to monitor reactions. For example, 2-naphthalenesulfonic acid has a distinct UV spectrum that can be used for its analysis.[6]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, ethanol, hexane).
-
Data Acquisition: Record the absorbance spectrum over the desired wavelength range. A blank containing only the solvent should be used as a reference.
-
Spectral Analysis: Identify the wavelength of maximum absorbance (λ_max) and use the Beer-Lambert law to determine the concentration if the molar absorptivity is known.
Visualizations
Below are diagrams illustrating a typical reaction and the analytical workflow for the characterization of this compound reaction products.
Caption: Nucleophilic substitution reaction of this compound.
Caption: General experimental workflow for spectroscopic characterization.
References
- 1. onepetro.org [onepetro.org]
- 2. Determination of sodium alkyl sulfonate by NMR method [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Absorption 2-Naphthalenesulfonic acid | SIELC Technologies [sielc.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CCCC 1990, Volume 55, Issue 2, Abstracts pp. 446-451 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound, 3-bromo- | C3H7BrO3S | CID 422605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Purity Determination of 1-Propanesulfonic Acid: Acid-Base Titration vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of 1-Propanesulfonic acid is critical for ensuring the quality, consistency, and safety of research and pharmaceutical products. This guide provides an objective comparison between the classical acid-base titration method and modern chromatographic techniques—specifically High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC)—for purity assessment. Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate method for specific analytical needs.
Method Comparison
Acid-base titration offers a rapid and cost-effective method for determining the overall acidity of a this compound sample, which is a direct measure of its purity, assuming the absence of other acidic or basic impurities. However, this technique lacks specificity and cannot identify or quantify individual impurities. In contrast, HPLC and IC provide high-resolution separation of this compound from its potential impurities, offering a more detailed and accurate purity profile. Ion chromatography, in particular, is highly effective for quantifying inorganic and organic anions that may be present as impurities.[1]
Data Presentation
The following tables summarize the typical performance characteristics and illustrative quantitative data for the purity determination of a batch of this compound using the three analytical methods.
Table 1: Performance Characteristics of Analytical Methods
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) |
| Principle | Neutralization Reaction | Differential Partitioning | Ion Exchange |
| Specificity | Low | High | High |
| Sensitivity | Moderate | High | Very High |
| Precision (%RSD) | < 1.0% | < 0.5% | < 2.0%[1] |
| Analysis Time | ~15 minutes per sample | ~20-30 minutes per sample | ~30-45 minutes per sample |
| Cost per Sample | Low | Moderate | Moderate to High |
| Instrumentation | Basic glassware, burette, pH meter/indicator | HPLC system with UV or other detector | IC system with conductivity detector |
| Impurity Profiling | No | Yes | Yes |
Table 2: Illustrative Purity Determination of this compound
| Method | Purity (%) | Standard Deviation | Key Impurities Detected |
| Acid-Base Titration | 99.2 | ± 0.3 | Not Applicable |
| HPLC | 99.5 | ± 0.1 | Unidentified organic impurity at R.T. 2.5 min |
| Ion Chromatography | 99.4 | ± 0.2 | Sulfate (0.3%), Chloride (0.1%) |
Note: The data presented in Table 2 is illustrative and intended for comparative purposes. Actual results may vary depending on the sample and experimental conditions.
Experimental Protocols
Purity Determination by Acid-Base Titration
This method determines the purity of this compound by titrating a known weight of the sample with a standardized solution of sodium hydroxide.
Materials:
-
This compound sample
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
-
Analytical balance
-
50 mL burette
-
250 mL Erlenmeyer flask
-
Volumetric pipettes
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator to the solution.[2]
-
Fill the burette with the standardized 0.1 N NaOH solution and record the initial volume.
-
Titrate the this compound solution with the NaOH solution until a faint, persistent pink color is observed.[2]
-
Record the final volume of the NaOH solution.
-
Perform the titration in triplicate to ensure accuracy.
Calculation of Purity: The purity of this compound is calculated using the following formula:
Purity (%) = (V × N × MW) / (W × 10)
Where:
-
V = Volume of NaOH solution used in mL
-
N = Normality of the NaOH solution
-
MW = Molecular weight of this compound (124.16 g/mol )
-
W = Weight of the this compound sample in grams
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates this compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with a phosphoric acid modifier.[3] A typical gradient could be starting with a low concentration of acetonitrile and increasing it over time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately prepare a standard solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a sample solution of the this compound to be tested at the same concentration as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity is determined by the area percent method, where the area of the this compound peak is compared to the total area of all peaks in the chromatogram.
Purity Determination by Ion Chromatography (IC)
This method is particularly useful for quantifying anionic impurities in this compound.
Instrumentation and Conditions:
-
IC System: An ion chromatograph equipped with a pump, injection valve, guard and analytical columns, a suppressor, and a conductivity detector.
-
Analytical Column: A suitable anion-exchange column (e.g., Metrosep A Supp1).[1]
-
Mobile Phase (Eluent): A solution of sodium hydroxide.[4]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of calibration standards for expected anionic impurities (e.g., sulfate, chloride) in deionized water.
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in deionized water, and dilute to a suitable concentration.
-
Analysis: Inject the standards and the sample solution into the IC system.
-
Data Analysis: Identify and quantify the anionic impurities in the sample by comparing their peak retention times and areas to those of the standards. The purity of this compound is calculated by subtracting the percentage of identified impurities from 100%.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the acid-base titration method for determining the purity of this compound.
References
Navigating the Matrix: A Comparative Analysis of 1-Propanesulfonic Acid Derivatives and Their Cross-Reactivity in Biological Assays
For researchers, scientists, and drug development professionals, the choice of detergents and buffering agents is a critical decision that can significantly impact experimental outcomes. Derivatives of 1-Propanesulfonic acid, such as CHAPS, CHAPSO, and other sulfobetaines, are widely utilized for their ability to solubilize proteins and maintain their native conformation. However, their potential for cross-reactivity in sensitive immunoassays and their influence on cellular signaling pathways are crucial considerations that are often overlooked. This guide provides a comparative analysis of these derivatives, summarizing available data on their properties and potential for interference, and offers detailed experimental protocols to assess their impact in your specific assays.
Physicochemical Properties of Common this compound Derivatives
The utility of this compound derivatives in biological research is largely dictated by their physicochemical properties. As zwitterionic detergents, they possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge. This characteristic makes them less denaturing than ionic detergents. Key properties of several common derivatives are summarized below.
| Derivative Name | Abbreviation | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Key Features |
| 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | CHAPS | 614.88 | 6 - 10 | Widely used for solubilizing membrane proteins and breaking protein-protein interactions.[1] |
| 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate | CHAPSO | 630.88 | 8 | Higher solubility than CHAPS due to an additional hydroxyl group.[2] |
| 3-(N,N-Dimethylmyristylammonio)propanesulfonate | Amidosulfobetaine-14 (ASB-14) | 434.68 | 8 | Effective in solubilizing proteins for 2D-electrophoresis, with better extraction properties than CHAPS for some membrane proteins.[3] |
| 3-(Decyldimethylammonio)propanesulfonate | Sulfobetaine 10 (SB3-10) | 279.46 | 30-40 | Simple alkyl sulfobetaine, often used in studies of detergent-protein interactions. |
| 3-(Dodecyldimethylammonio)propanesulfonate | Sulfobetaine 12 (SB3-12) | 307.51 | 2-4 | Commonly used in electrophoresis and for solubilizing proteins. |
| 3-(Tetradecyldimethylammonio)propanesulfonate | Sulfobetaine 14 (SB3-14) | 335.57 | 0.1-0.4 | Lower CMC, indicating more stable micelles. |
Cross-Reactivity and Interference in Immunoassays
A significant challenge when using detergents in biological assays is their potential to interfere with the assay's performance, leading to inaccurate results. This interference can manifest as cross-reactivity, where the detergent mimics the analyte of interest, or as non-specific binding that can either enhance or inhibit the signal.
While comprehensive, direct comparative studies on the cross-reactivity of a wide range of this compound derivatives are limited, the principle of concentration-dependent interference is well-established. The following table provides illustrative data on how the presence of a zwitterionic detergent like Amidosulfobetaine-14 (ASB-14) can impact the results of a colorimetric protein assay, which serves as a proxy for understanding potential interference in immunoassays. It is crucial to note that this data is representative and researchers must perform their own validation experiments.[4]
| ASB-14 Concentration (% w/v) | Apparent Protein Concentration (µg/mL) of a 500 µg/mL BSA Standard (Illustrative) | % Interference (Illustrative) |
| 0.00 | 500 | 0 |
| 0.01 | 550 | +10 |
| 0.05 | 750 | +50 |
| 0.10 | 1200 | +140 |
This illustrative data highlights the potential for significant overestimation of analyte concentration due to detergent interference. The degree of interference is dependent on the specific detergent, its concentration, the nature of the assay, and the analyte being measured.
Experimental Protocols for Assessing Detergent Interference
To ensure the validity of experimental results, it is imperative to assess the potential interference of any this compound derivative used in an immunoassay. The following is a generalized protocol for quantifying detergent interference in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: Quantifying Detergent Interference in a Competitive ELISA
Objective: To determine the effect of a this compound derivative on the quantitation of a target analyte in a competitive ELISA.
Materials:
-
ELISA plate pre-coated with the capture antibody.
-
Target analyte standard of known concentration.
-
Enzyme-conjugated analyte (tracer).
-
This compound derivative to be tested (e.g., CHAPS, CHAPSO, ASB-14).
-
Assay buffer.
-
Wash buffer.
-
Substrate solution.
-
Stop solution.
-
Microplate reader.
Procedure:
-
Prepare a dilution series of the this compound derivative in the assay buffer. The concentration range should span the expected working concentration in your experimental samples.
-
Prepare a standard curve of the target analyte in the absence of the detergent.
-
Prepare a series of "spiked" samples by adding a known concentration of the target analyte to each dilution of the detergent.
-
Perform the competitive ELISA:
-
Add the standards, spiked samples, and detergent-only controls (blanks) to the wells of the coated ELISA plate.
-
Add the enzyme-conjugated analyte (tracer) to all wells.
-
Incubate the plate according to the assay protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the target analyte.
-
Determine the apparent concentration of the analyte in the spiked samples and the detergent-only controls by interpolating their absorbance values from the standard curve.
-
Calculate the percent interference for each detergent concentration using the following formula: % Interference = [(Apparent Concentration - Spiked Concentration) / Spiked Concentration] * 100
-
Interpretation of Results:
-
A positive interference value indicates that the detergent is causing a falsely high reading.
-
A negative interference value suggests that the detergent is suppressing the signal.
-
Ideally, the percent interference should be minimal (e.g., <10-15%) at the working concentration of the detergent.
Potential Impact on Cellular Signaling Pathways
Zwitterionic detergents, including this compound derivatives, can influence cellular signaling pathways by altering the conformation and interactions of signaling proteins, particularly those associated with cell membranes. While direct, extensive research on the specific effects of each derivative is not always available, their general properties allow for informed hypotheses about their potential impact on key pathways such as NF-κB and PI3K/Akt.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Its activation involves a cascade of protein-protein interactions and post-translational modifications.
Zwitterionic detergents could potentially modulate the NF-κB pathway by altering the integrity of the cell membrane and the conformation of transmembrane receptors like TLR4 and TNFR, thereby affecting ligand binding and downstream signaling. They might also influence the interactions within the intracellular signaling cascade.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. This pathway is often activated by growth factors and is tightly regulated by a series of phosphorylation events.
Similar to the NF-κB pathway, the amphiphilic nature of this compound derivatives could lead to alterations in the plasma membrane where receptor tyrosine kinases (RTKs) reside. This could potentially affect receptor dimerization and autophosphorylation, which are critical initial steps in the activation of the PI3K/Akt pathway. Furthermore, as PI3K is a membrane-associated enzyme, its activity could be influenced by changes in the lipid microenvironment induced by these detergents.
Experimental Workflow for Cross-Reactivity Analysis
A systematic approach is necessary to evaluate the cross-reactivity and potential interference of this compound derivatives in a given assay. The following workflow outlines the key steps.
By following this workflow, researchers can systematically evaluate the impact of their chosen this compound derivative on their specific immunoassay and determine a working concentration that minimizes interference, thereby ensuring the accuracy and reliability of their results.
Conclusion
The selection of a this compound derivative for protein solubilization and other applications in life sciences research requires a careful consideration of its potential to interfere with downstream assays. While derivatives like CHAPS, CHAPSO, and ASB-14 offer excellent properties for maintaining protein integrity, their zwitterionic nature can lead to significant cross-reactivity in sensitive immunoassays. Furthermore, their potential to modulate key cellular signaling pathways warrants careful consideration in cell-based experiments. By employing rigorous validation protocols, such as the one outlined in this guide, researchers can quantify the extent of interference and establish appropriate experimental conditions to ensure the accuracy and reproducibility of their findings. This proactive approach to understanding and mitigating the potential for cross-reactivity is essential for generating high-quality, reliable data in drug development and biomedical research.
References
A Head-to-Head Battle of the Buffers: Benchmarking 1-Propanesulfonic Acid (MOPS) Against Other Zwitterionic Buffers
For researchers, scientists, and drug development professionals, the selection of an appropriate biological buffer is a critical decision that can profoundly influence experimental outcomes. An ideal buffer maintains a stable pH within the physiological range, remains inert, and does not interfere with biological processes. This guide provides an objective comparison of 1-Propanesulfonic acid (MOPS) with other commonly used zwitterionic buffers, supported by experimental data and detailed protocols to inform your selection for specific applications.
Physiochemical Properties: A Comparative Overview
Zwitterionic buffers, or "Good's buffers," are characterized by the presence of both a positive and negative charge on their molecular structure, which contributes to their high water solubility and minimal interaction with biological macromolecules.[1] The choice of buffer is often guided by its pKa, the pH at which the buffer has its maximum buffering capacity. The following table summarizes the key physicochemical properties of MOPS and other widely used zwitterionic buffers.
| Property | MOPS | HEPES | MES | PIPES | Tris |
| Full Chemical Name | 3-(N-morpholino)propanesulfonic acid | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 2-(N-morpholino)ethanesulfonic acid | Piperazine-N,N′-bis(2-ethanesulfonic acid) | Tris(hydroxymethyl)aminomethane |
| pKa at 25°C | 7.20[2] | 7.5[3] | 6.15 | 6.80 | 8.1[3] |
| Effective pH Range | 6.5 – 7.9[4][5] | 6.8 – 8.2[3] | 5.5 – 6.7[6] | 6.1 – 7.5 | 7.0 – 9.2[3] |
| ΔpKa/°C | -0.015[3] | -0.014[3] | -0.011 | -0.0085 | -0.031[3] |
| Metal Ion Binding | Minimal[4] | Negligible[3] | Forms complexes with some metal ions[6] | Can bind to some metals | Can bind to some metals[3] |
| Autoclavable | No (can degrade)[4] | No (can degrade)[3] | Yes | Yes | Yes[3] |
Performance in Key Applications: A Side-by-Side Analysis
The performance of a buffer can vary significantly depending on the specific experimental context. This section compares the utility of MOPS and its alternatives in common life science applications.
Cell Culture
Maintaining a stable pH is paramount for optimal cell growth and viability. While bicarbonate-based buffers are the physiological standard, they require a controlled CO₂ environment. Zwitterionic buffers offer an effective alternative for experiments conducted outside a CO₂ incubator.
| Buffer | Application Highlight | Experimental Data Summary |
| MOPS | Used in various cell culture media, including for bacteria, yeast, and mammalian cells.[4][5] | High concentrations of MOPS have been reported to be toxic to some cell lines, such as human keratinocytes.[3] |
| HEPES | Widely used in cell culture to maintain physiological pH.[7] It has been shown to be effective in co-culture systems.[6] | Can generate free radicals when exposed to light, which may be a concern for sensitive cell lines.[3] |
| Tris | A common and cost-effective buffer for many biological applications. | Its pKa is highly sensitive to temperature changes, which can be a drawback in experiments with fluctuating temperatures.[3] |
Electrophoresis
The choice of running buffer in gel electrophoresis is critical for achieving optimal separation and resolution of proteins and nucleic acids.
| Buffer | Application Highlight | Experimental Data Summary |
| MOPS | The preferred running buffer for denaturing RNA agarose (B213101) gel electrophoresis, as its pH range is optimal for maintaining RNA integrity.[4] In SDS-PAGE, MOPS provides better separation of mid-sized to larger proteins.[8][9] | In combination with formaldehyde, MOPS effectively maintains the denatured state of RNA, allowing for accurate size-based separation.[10] |
| MES | In SDS-PAGE, MES is the ideal running buffer for resolving small proteins due to its lower pKa, which allows for faster run times.[6][8] | Provides greater separation at the lower molecular weight range in Bis-Tris gel systems.[8] |
| Tris | A key component of the widely used Tris-glycine buffer system for SDS-PAGE. | The high pH of the resolving gel in the Tris-glycine system can lead to protein modification.[9] |
Enzyme Assays
The buffer can significantly impact enzyme activity and stability. Therefore, buffer selection is a critical parameter in enzyme kinetics studies.
| Buffer | Application Highlight | Experimental Data Summary |
| MOPS | A stable buffer that is resistant to pH shifts with temperature changes, making it suitable for enzyme assays conducted at various temperatures.[11] | Generally considered non-coordinating and does not interfere with most metal-dependent enzymes.[4] |
| HEPES | Often chosen for sensitive enzymes due to its minimal interaction with most enzymes and metal ions.[11] | |
| Tris | A versatile and widely used buffer in enzyme assays.[11] | Can interfere with assays involving metal ions due to its metal-chelating properties. Its amino group can also participate in reactions.[5] |
| Phosphate (B84403) | A common buffer for many enzyme assays. | Can inhibit the activity of certain enzymes, such as kinases, and is not recommended for assays where phosphate is a product.[11] |
Experimental Protocols
To facilitate a direct comparison in your own laboratory setting, detailed protocols for key experiments are provided below.
Protocol 1: Comparative Cytotoxicity of Zwitterionic Buffers using MTT Assay
Objective: To quantitatively compare the cytotoxic effects of MOPS, HEPES, and Tris on a specific cell line.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Zwitterionic buffers (MOPS, HEPES, Tris)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Buffer Preparation: Prepare a series of concentrations (e.g., 10 mM, 20 mM, 50 mM, 100 mM) for each zwitterionic buffer (MOPS, HEPES, Tris) in the complete cell culture medium. Adjust the pH of each solution to 7.4.
-
Treatment: Remove the overnight culture medium and replace it with 100 µL of the prepared buffer solutions. Include a control group with fresh culture medium only.
-
Incubation: Incubate the plate for 24 hours in a CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each buffer concentration relative to the control group.
Protocol 2: Comparison of Protein Separation in SDS-PAGE using MOPS and MES Running Buffers
Objective: To compare the resolution of a protein ladder and a protein sample using MOPS and MES running buffers in a Bis-Tris SDS-PAGE system.
Materials:
-
Bis-Tris precast polyacrylamide gel (e.g., 4-12%)
-
Protein ladder
-
Protein sample of interest
-
20X MOPS SDS Running Buffer
-
20X MES SDS Running Buffer
-
Sample buffer (e.g., 4X LDS)
-
Reducing agent (e.g., 10X Sample Reducing Agent)
-
Deionized water
-
Vertical electrophoresis tank and power supply
-
Coomassie Brilliant Blue stain or other protein staining solution
Procedure:
-
Running Buffer Preparation: Prepare 1L of 1X MOPS SDS Running Buffer by adding 50 mL of 20X MOPS SDS Running Buffer to 950 mL of deionized water. Prepare 1L of 1X MES SDS Running Buffer similarly.
-
Sample Preparation: Prepare the protein ladder and protein sample by mixing with sample buffer and reducing agent according to the manufacturer's instructions. Heat the samples at 70°C for 10 minutes.
-
Gel Setup: Assemble the Bis-Tris gel in the electrophoresis tank. Fill the inner and outer chambers with the appropriate running buffer (use MOPS for one gel and MES for another).
-
Loading: Load the prepared protein ladder and samples into the wells of the gels.
-
Electrophoresis: Run the gels at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.
-
Staining and Destaining: After electrophoresis, stain the gels with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Analysis: Compare the separation and resolution of the protein ladder and sample bands between the gel run with MOPS buffer and the gel run with MES buffer.
Protocol 3: Comparative Analysis of Enzyme Kinetics in Different Zwitterionic Buffers
Objective: To determine the kinetic parameters (Km and Vmax) of an enzyme in MOPS, HEPES, and Tris buffers.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Zwitterionic buffers (MOPS, HEPES, Tris) at a fixed concentration (e.g., 50 mM) and pH (e.g., 7.5)
-
Spectrophotometer or other appropriate detection instrument
-
96-well plate or cuvettes
Procedure:
-
Buffer and Substrate Preparation: Prepare stock solutions of the enzyme and substrate. Prepare a series of substrate concentrations in each of the three buffer systems (MOPS, HEPES, Tris).
-
Reaction Setup: In a 96-well plate or cuvettes, set up the reactions by adding the buffered substrate solutions.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of the enzyme to each well/cuvette.
-
Kinetic Measurement: Immediately measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time.
-
Data Analysis: For each buffer, plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for the enzyme in each buffer. Compare the kinetic parameters obtained in the different buffers.
Visualizing Workflows and Pathways
Diagrams can provide a clear and concise representation of experimental processes and biological relationships. The following are examples of how Graphviz (DOT language) can be used to visualize a protein purification workflow and a generic signaling pathway where pH homeostasis is critical.
Caption: A typical workflow for protein purification using affinity chromatography.
Caption: A generic signaling pathway where pH can influence multiple steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 6. Influence of different buffers (HEPES/MOPS) on keratinocyte cell viability and microbial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pjbmb.org.pk [pjbmb.org.pk]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Propanesulfonic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1-Propanesulfonic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions:
Before handling this compound, it is imperative to be aware of its hazards. This chemical is corrosive and can cause severe skin burns and eye damage[1][2]. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood[3][4].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat to protect skin and clothing. |
| Respiratory | Use a NIOSH/MSHA approved respirator if ventilation is inadequate. |
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
| Emergency Situation | Procedure |
| Spill | 1. Evacuate non-essential personnel. 2. Ensure the area is well-ventilated. 3. Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or an acid binder[1]. 4. Collect the absorbed material into a designated, leak-proof hazardous waste container. 5. Decontaminate the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water[5]. |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with water/shower for at least 15 minutes. Seek immediate medical attention[1]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[1]. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention[1]. |
| Ingestion | Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention[1]. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved waste disposal plant or a licensed chemical waste disposal service[1][3]. Do not dispose of this compound down the drain [1][5].
-
Waste Segregation and Collection :
-
Collect unused or waste this compound in a designated, clearly labeled, and sealed container compatible with corrosive materials[3].
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines[5].
-
Contaminated labware, such as pipette tips and weighing paper, should be disposed of in a designated solid chemical waste container[3].
-
-
Storage Pending Disposal :
-
Disposal of Empty Containers :
-
A container that has held this compound should be treated as hazardous waste unless properly decontaminated[5].
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., water). Each rinse should use a volume of solvent equal to about 5% of the container's volume[5].
-
The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste[5].
-
Once triple-rinsed, and after defacing the chemical label and removing the cap, the container can typically be disposed of as regular trash. Always confirm this procedure with your local EHS regulations[5].
-
-
Arranging for Professional Disposal :
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup[3].
-
Provide the full chemical name ("this compound") and any available Safety Data Sheet (SDS) information[3]. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[1][6].
-
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Propanesulfonic acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 1-Propanesulfonic acid, ensuring laboratory safety and operational integrity.
This compound is a corrosive chemical that can cause severe skin burns and eye damage. Strict adherence to safety protocols is imperative to mitigate risks during its handling and use in research and development settings. This guide provides essential information on personal protective equipment, operational procedures, and disposal plans to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.
| Body Part | Required PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved. |
| Skin | Chemical-resistant gloves (see detailed glove selection guidance below), a flame-retardant and impervious lab coat or coveralls. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory | A full-face respirator with a suitable cartridge is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced. | NIOSH/MSHA approved respirator. |
Glove Selection Guidance
| Glove Material | General Acid Resistance | Recommendation for this compound |
| Nitrile | Good for weak acids. | May be suitable for splash protection with dilute solutions, but not recommended for prolonged contact or with concentrated acid. |
| Neoprene | Good resistance to a range of acids. | A recommended option for handling this compound. |
| Butyl Rubber | Excellent resistance to many corrosive acids. | A highly recommended option, especially when handling concentrated this compound. |
| Viton | Excellent resistance to a broad spectrum of chemicals, including corrosive acids. | A highly recommended option, offering superior protection. |
It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contact with the chemical occurs.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep it segregated from incompatible materials.
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2] |
Spill and Disposal Plan
In the event of a spill, follow these procedures to ensure safe cleanup and disposal.
Spill Cleanup:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.
-
Neutralize: Slowly and cautiously neutralize the spill with a suitable agent such as sodium bicarbonate or a commercial acid neutralizer.
-
Collect: Collect the neutralized material using non-sparking tools and place it in a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a detergent and water.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste must be disposed of in an approved hazardous waste treatment and disposal facility.[2]
Safety Workflow Diagram
The following diagram illustrates the key decision points and actions for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
